molecular formula C61H88Cl2O32 B1261919 Avilamycin-A CAS No. 69787-79-7

Avilamycin-A

Cat. No.: B1261919
CAS No.: 69787-79-7
M. Wt: 1404.2 g/mol
InChI Key: XIRGHRXBGGPPKY-UHFFFAOYSA-N
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Description

Avilamycin A is an oligosaccharide derivative that is produced by Streptomyces viridochromogenes and exhibits antibiotic properties. It has a role as a bacterial metabolite and an antimicrobial agent. It is an ortho ester, an oxaspiro compound, a cyclic acetal, a benzoate ester, an oligosaccharide derivative, a dichlorobenzene, a member of phenols and a tertiary alpha-hydroxy ketone.
isolated from Streptomyces viridochromogenes;  structure in first source

Properties

IUPAC Name

[6-[6-[2-[6-[7'-acetyl-7'-hydroxy-6'-methyl-7-(2-methylpropanoyloxy)spiro[4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-2,4'-6,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-6-yl]oxy-4-hydroxy-5-methoxy-2-(methoxymethyl)oxan-3-yl]oxy-3-hydroxy-5-methoxy-6-methyloxan-4-yl]oxy-4'-hydroxy-2',4,7a-trimethylspiro[3a,4,6,7-tetrahydro-[1,3]dioxolo[4,5-c]pyran-2,6'-oxane]-3'-yl]oxy-4-hydroxy-2-methyloxan-3-yl] 3,5-dichloro-4-hydroxy-2-methoxy-6-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C61H88Cl2O32/c1-21(2)53(70)87-49-45-32(92-61(93-45)52-51(78-20-79-52)60(72,27(8)64)28(9)91-61)19-77-56(49)89-57-48(76-14)39(68)44(31(83-57)18-73-11)88-55-40(69)47(43(74-12)24(5)82-55)85-34-17-58(10)50(26(7)81-34)94-59(95-58)16-30(66)42(25(6)90-59)84-33-15-29(65)41(23(4)80-33)86-54(71)35-22(3)36(62)38(67)37(63)46(35)75-13/h21,23-26,28-34,39-45,47-52,55-57,65-69,72H,15-20H2,1-14H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIRGHRXBGGPPKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(CC(O1)OC2C(OC3(CC2O)OC4C(OC(CC4(O3)C)OC5C(C(OC(C5OC)C)OC6C(OC(C(C6O)OC)OC7C(C8C(CO7)OC9(O8)C1C(C(C(O9)C)(C(=O)C)O)OCO1)OC(=O)C(C)C)COC)O)C)C)O)OC(=O)C1=C(C(=C(C(=C1OC)Cl)O)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C61H88Cl2O32
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1404.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69787-79-7
Record name Avilamycin A
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69787-79-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

The Discovery of Avilamycin-A from Streptomyces viridochromogenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin-A, a prominent member of the orthosomycin family of antibiotics, is a secondary metabolite produced by the Gram-positive bacterium Streptomyces viridochromogenes.[1] With its potent activity against various Gram-positive bacteria, this compound has garnered significant interest in both veterinary medicine and as a potential scaffold for the development of novel human therapeutics. This technical guide provides an in-depth overview of the discovery of this compound, focusing on its biosynthesis, the intricate signaling pathways that regulate its production, and detailed experimental methodologies for its fermentation, extraction, purification, and characterization. All quantitative data has been summarized into structured tables for comparative analysis, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction

Streptomyces viridochromogenes, a soil-dwelling actinomycete, was first identified as the producer of the avilamycin antibiotic complex.[2] this compound is the main bioactive component of this complex.[3] The structure of this compound is characterized by a heptasaccharide chain attached to a dichloroisoeverninic acid aglycone.[4] This complex structure is assembled through a sophisticated biosynthetic pathway encoded by a large gene cluster within the S. viridochromogenes genome. The production of this compound is tightly regulated by a network of signaling pathways that respond to various nutritional and environmental cues. Understanding these biosynthetic and regulatory mechanisms is crucial for the rational design of strain improvement strategies and for the potential discovery of novel avilamycin analogs with enhanced therapeutic properties.

Biosynthesis of this compound

The biosynthesis of this compound is governed by a dedicated gene cluster in Streptomyces viridochromogenes. This cluster spans approximately 60 kb and contains 54 open reading frames (ORFs) that encode the enzymes responsible for the synthesis of the polyketide-derived aglycone, the assembly of the heptasaccharide chain, and the subsequent tailoring reactions.[4]

The Avilamycin Biosynthetic Gene Cluster

The avi gene cluster is a mosaic of genes responsible for different stages of this compound synthesis. Key genes and their putative functions are outlined below:

  • Polyketide Synthase (PKS) genes: Responsible for the synthesis of the dichloroisoeverninic acid aglycone.

  • Glycosyltransferase (GT) genes: Catalyze the sequential addition of sugar moieties to form the heptasaccharide chain.

  • Tailoring enzyme genes: Include genes for methylation (aviG4), halogenation (aviH), and oxidation/reduction, which modify the core structure to produce the final this compound molecule.[4] Inactivation of aviG4 and aviH leads to the production of new antibiotic analogs called gavibamycins.[4]

  • Regulatory genes: Such as aviC1 and aviC2, which act as transcriptional activators of the biosynthetic genes.

  • Resistance genes: Provide the producing organism with self-resistance to the antibiotic.

  • Transport genes: Encode for proteins involved in the export of this compound out of the cell.

Avilamycin_Biosynthesis_Workflow Precursors Primary Metabolites (e.g., Acetyl-CoA, Malonyl-CoA, Sugars) PKS_Aglycone Polyketide Synthase (PKS) Pathway (Dichloroisoeverninic Acid Synthesis) Precursors->PKS_Aglycone Heptasaccharide Heptasaccharide Chain Assembly (Glycosyltransferases) Precursors->Heptasaccharide Core_Structure Core Avilamycin Structure PKS_Aglycone->Core_Structure Heptasaccharide->Core_Structure Tailoring Tailoring Reactions (Methylation, Halogenation, etc.) Core_Structure->Tailoring Avilamycin_A This compound Tailoring->Avilamycin_A

Caption: Generalized workflow of this compound biosynthesis.

Regulatory Pathways

The production of this compound is a tightly controlled process influenced by both pathway-specific regulators and global nutritional signals.

Pathway-Specific Regulation

The expression of the avi biosynthetic gene cluster is positively regulated by two key transcriptional activators, AviC1 and AviC2. These proteins bind to promoter regions within the gene cluster, initiating the transcription of the biosynthetic genes. Their activity is crucial for the onset of avilamycin production.

Avilamycin_Regulation AviC1 AviC1 avi_promoters avi Gene Cluster Promoters AviC1->avi_promoters activates AviC2 AviC2 AviC2->avi_promoters activates Biosynthesis Avilamycin Biosynthesis avi_promoters->Biosynthesis initiates transcription

Caption: Role of AviC1 and AviC2 in activating avilamycin biosynthesis.

Nutrient Regulation

The biosynthesis of secondary metabolites like avilamycin in Streptomyces is also under the control of global regulatory networks that sense the availability of key nutrients such as carbon, nitrogen, and phosphate. High concentrations of readily available nutrients often repress antibiotic production, a phenomenon known as catabolite repression.

  • Carbon Source Regulation: Glucose, when present in high concentrations, can inhibit avilamycin biosynthesis. This is a common regulatory mechanism in Streptomyces that prioritizes primary metabolism over secondary metabolite production.

  • Nitrogen Source Regulation: The availability and type of nitrogen source also play a significant role. The global nitrogen regulator, GlnR, is known to control the expression of various genes in response to nitrogen levels, and likely influences avilamycin production.

  • Phosphate Regulation: Phosphate concentration is another critical factor. The PhoR-PhoP two-component system is a key player in sensing phosphate levels and regulating secondary metabolism in Streptomyces.

Nutrient_Sensing_Pathway Glucose High Glucose Carbon_Regulators Carbon Catabolite Repression Glucose->Carbon_Regulators Nitrogen Limiting Nitrogen GlnR GlnR Pathway Nitrogen->GlnR Phosphate Limiting Phosphate PhoP PhoR-PhoP System Phosphate->PhoP Avi_Expression avi Gene Cluster Expression Carbon_Regulators->Avi_Expression represses GlnR->Avi_Expression influences PhoP->Avi_Expression influences

Caption: Influence of nutrient sensing pathways on avilamycin production.

Experimental Protocols

Fermentation of Streptomyces viridochromogenes for Avilamycin Production

This protocol is adapted from the method described in Chinese patent CN102936608A.[2]

1. Strain Maintenance and Inoculum Preparation:

  • Maintain Streptomyces viridochromogenes on a slant medium containing (g/L): W-Gum 20.0, KNO₃ 1.0, K₂HPO₄ 0.5, CaCl₂ 2.0, and agar 30.0, at a pH of 7.0-7.2.[2]
  • Incubate at 28°C for 6-8 days until sporulation is observed.[2]
  • Prepare a seed culture in a medium containing (g/L): soybean cake powder 15.0, yeast powder 25.0, glucose 5.0, dextrin 20.0, CaCl₂ 2.0, and CaCO₃ 1.0, at a pH of 7.0-7.2.[2]
  • Incubate the seed culture at 28°C with shaking (150-200 rpm) for 24-36 hours.[2]

2. Production Fermentation:

  • Prepare the fermentation medium containing (g/L): W-Gum 40.0, glucose 20.0, soybean cake powder 10.0, CaCl₂ 2.0, CaCO₃ 4.0, and NaCl 1.0, with a pH of 7.2-7.4.[2]
  • Inoculate the production medium with 5% (v/v) of the seed culture.[2]
  • Incubate the fermentation at 27.5-28.5°C for 200-240 hours.[2]
  • Maintain aeration at a rate of 1:0.5-1:1.1 vvm and a tank pressure of 0.05-0.10 MPa, with agitation at 80-150 rpm.[2]

Extraction and Purification of this compound

1. Extraction:

  • After fermentation, filter the broth to separate the mycelium and the supernatant.[2]
  • The avilamycin is primarily associated with the mycelium.
  • Extract the mycelial cake with methanol.[2]
  • Concentrate the methanol extract to obtain a crude avilamycin crystal.[2]

2. Purification (for analytical purposes):

  • For purification of this compound for analytical standards, High-Performance Liquid Chromatography (HPLC) is employed.
  • A semi-preparative silica gel or reverse-phase HPLC column can be used for initial fractionation.
  • Final purification can be achieved using a reverse-phase column with a solvent switching technique.

Quantification of this compound by HPLC

This protocol is for the analysis of avilamycin in a sample matrix, such as animal feed.

1. Sample Preparation:

  • Grind a representative sample to a fine powder.
  • Accurately weigh a portion of the ground sample.
  • Extract avilamycin from the sample with acetonitrile by shaking or vortexing.
  • Centrifuge the extract and collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup:

  • Condition an SPE cartridge (e.g., silica-based) with an appropriate solvent.
  • Load the supernatant onto the SPE cartridge.
  • Wash the cartridge to remove interfering substances.
  • Elute avilamycin from the cartridge with a suitable solvent mixture.
  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

3. HPLC Analysis:

  • Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile (e.g., 52:48 v/v).
  • Column: C18 analytical column (e.g., 250 x 4.6 mm, 5 µm).
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.
  • Detection: UV detector at 295 nm.
  • Injection Volume: 50 µL.
  • Inject prepared standards and samples onto the HPLC system.

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the avilamycin standards against their known concentrations.
  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Quantitative Data

The production of this compound can be significantly influenced by strain improvement and fermentation optimization.

Table 1: Avilamycin Production by Different S. viridochromogenes Strains

StrainAvilamycin Yield (mg/L)Fold Increase vs. Wild TypeReference
Wild Type (WT)18.55-[1]
Mutant Z-629.311.58[1]
Mutant A-936.841.99[1]
Mutant F-2345.732.46[1]
Recombinant E-219140036.8 (vs. ancestor AS 4.126)[5]

Conclusion

The discovery of this compound from Streptomyces viridochromogenes has provided a valuable antibiotic for veterinary applications and a promising lead for further drug development. A thorough understanding of its complex biosynthesis, the intricate regulatory networks that control its production, and robust experimental protocols for its study are essential for harnessing its full potential. The information presented in this technical guide serves as a comprehensive resource for researchers and scientists working in the fields of natural product discovery, antibiotic development, and microbial biotechnology. Future research efforts focused on elucidating the finer details of the signaling pathways and on applying synthetic biology approaches to manipulate the biosynthetic gene cluster will undoubtedly pave the way for the generation of novel avilamycin derivatives with improved pharmacological properties.

References

Avilamycin: A Comprehensive Technical Guide to its Chemical Structure and Stereochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Avilamycin is a prominent member of the orthosomycin family of antibiotics, produced by the fermentation of Streptomyces viridochromogenes.[1][2][3] It is a complex oligosaccharide antibiotic primarily used in veterinary medicine to control enteric infections caused by Gram-positive bacteria and as a growth promotant in poultry and swine.[1][2][4] This guide provides a detailed examination of the chemical structure and stereochemistry of Avilamycin A, the principal and most active component of the avilamycin complex.[3][5]

Chemical Structure

Avilamycin A is a large, complex molecule with the chemical formula C₆₁H₈₈Cl₂O₃₂.[6][7] Its structure is characterized by a linear heptasaccharide chain attached to a dichloroisoeverninic acid moiety at one end.[8] The oligosaccharide core is composed of seven sugar residues, and the overall structure contains several orthoester linkages, a defining feature of the orthosomycin class of antibiotics.[3]

Avilamycins B through N are known derivatives of Avilamycin A, differing at the C-45 linkage and/or the C-56 ketone adduct.[6] Avilamycin C, a major analogue, differs from Avilamycin A only in the redox state of the two-carbon branched-chain on the terminal octose moiety, featuring a hydroxyethyl branch instead of an acetyl branch.[5][9]

Stereochemistry

The complex structure of Avilamycin A contains numerous stereocenters. The absolute configuration of these centers has been elucidated through a combination of chemical degradation, Nuclear Magnetic Resonance (NMR) spectroscopy, and high-resolution X-ray crystallography.[10]

A high-resolution crystal structure of free avilamycin has confirmed the chair conformation for all sugar residues (B-H) and established the R chirality at position C16.[10] This finding is consistent with previous crystallographic studies of an avilamycin fragment and NMR assignments for all other chiral centers.[10] The precise stereochemistry is crucial for its biological activity, as derivatives with altered stereochemistry, such as gavibamycin N1 (which contains a glucose moiety instead of mannose), exhibit drastically reduced antibacterial activity.[8]

Quantitative Physicochemical and Bioactivity Data

The following tables summarize key quantitative data for Avilamycin A.

Table 1: Physicochemical Properties of Avilamycin A

PropertyValueReference(s)
Molecular FormulaC₆₁H₈₈Cl₂O₃₂[6][7]
Molecular Weight1404.2 g/mol [7]
Melting Point188-189.5°C (from acetone/ether)[3]
181-182°C (from chloroform/petr ether)[3]
Optical Rotation [α]D²⁰+0.8° (c = 1.165 in abs ethanol)[3]
-7.7° (c = 1.083 in chloroform)[3]
UV max (methanol)227, 286 nm (log ε 4.15, 3.33)[3]
SolubilitySlightly soluble in water; soluble in acetone, propanol, ethyl acetate, benzene, and ether.[11]

Table 2: Antimicrobial Activity of Avilamycin

OrganismMIC₅₀ (μg/mL)MIC₉₀ (μg/mL)Reference(s)
Clostridium perfringens0.06128[12]

Note: MIC (Minimum Inhibitory Concentration) values can vary depending on the specific strains and testing conditions.

Experimental Protocols

4.1. Isolation and Purification of Avilamycin

Avilamycin is produced by the fermentation of Streptomyces viridochromogenes.[2][3] The following is a general protocol for its isolation:

  • Fermentation: Culture S. viridochromogenes in a suitable fermentation medium under optimized conditions (e.g., temperature, pH, aeration) to maximize avilamycin production.[11][13]

  • Extraction: After fermentation, filter the culture broth. Extract the filtrate with an organic solvent such as ethyl acetate.[9]

  • Concentration: Concentrate the organic extract under reduced pressure.

  • Chromatographic Purification: Purify the crude extract using chromatographic techniques. This may involve semi-preparative silica gel or reverse-phase high-performance liquid chromatography (HPLC).[14] A final purification step using a reverse-phase column with solvent switching can be employed to isolate individual avilamycin factors.[14]

4.2. Structural Elucidation by X-ray Crystallography

The determination of the absolute stereochemistry of avilamycin was achieved through single-crystal X-ray diffraction.

  • Crystallization: Obtain single crystals of pure Avilamycin A suitable for X-ray diffraction. This can be achieved by slow evaporation from a solvent system like acetone/ether or chloroform/petroleum ether.[3]

  • Data Collection: Mount a suitable crystal on a diffractometer. Collect diffraction data using an X-ray source (e.g., Cu Kα radiation).[15]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell parameters and space group. Solve the crystal structure using direct methods or Patterson methods. Refine the structural model against the experimental data.

  • Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering effects, often using the Flack parameter. A value close to zero confirms the correct assignment of the absolute structure.[16] For avilamycin, a high-resolution (1.0 Å) crystal structure was obtained to definitively determine the absolute configuration.[10]

4.3. Determination of Total Avilamycin Residues in Tissues

Regulatory monitoring of avilamycin residues in animal tissues is often based on the quantification of its marker residue, dichloroisoeverninic acid (DIA).[17]

  • Sample Preparation: Homogenize the tissue sample (e.g., muscle, liver).

  • Alkaline Hydrolysis: Subject the homogenized tissue to alkaline hydrolysis to convert avilamycin and its metabolites to DIA. The conversion efficiency is typically ≥92%.[17]

  • Extraction: Perform liquid-liquid extraction followed by solid-phase extraction (SPE) to clean up the sample and isolate DIA, minimizing matrix effects.[17]

  • LC-MS/MS Analysis: Quantify DIA using an isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. Use a deuterated internal standard (e.g., dichloroisoeverninic acid-d6) for accurate quantification.[17] Multiple reaction monitoring (MRM) is used for selective detection.[18]

Visualizations

Avilamycin_Structure cluster_oligosaccharide Heptasaccharide Chain S7 Terminal Octose (with Acetyl Branch) S6 Sugar 6 S7->S6 S5 Sugar 5 S6->S5 S4 Sugar 4 S5->S4 S3 Sugar 3 S4->S3 Orthoester1 Orthoester Linkage S2 Sugar 2 S3->S2 S1 Sugar 1 S2->S1 Orthoester2 Orthoester Linkage Aglycone Dichloroisoeverninic Acid Moiety S1->Aglycone

Caption: Simplified block diagram of Avilamycin A's chemical structure.

Mechanism_of_Action cluster_ribosome Avilamycin Avilamycin LSU 50S Subunit Avilamycin->LSU Binds to 23S rRNA (Helices 89 & 91) & Protein L16 Inhibition Inhibition Ribosome Bacterial 70S Ribosome Protein_Synthesis Protein Synthesis Asite A-site SSU 30S Subunit tRNA Aminoacyl-tRNA tRNA->Asite Binding Blocked Asite->Protein_Synthesis Elongation Step

Caption: Avilamycin's mechanism of action on the bacterial ribosome.

Experimental_Workflow start Fermentation Broth (S. viridochromogenes) step1 Filtration start->step1 step2 Solvent Extraction (Ethyl Acetate) step1->step2 step3 Concentration step2->step3 step4 Crude Extract step3->step4 step5 Chromatographic Purification (e.g., HPLC) step4->step5 end Pure Avilamycin A step5->end

Caption: General experimental workflow for Avilamycin isolation.

References

Avilamycin-A: A Deep Dive into its Mechanism of Action on Bacterial Ribosomes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin-A, an orthosomycin antibiotic, exhibits potent activity against a range of Gram-positive bacteria by targeting the bacterial ribosome and inhibiting protein synthesis. This technical guide provides a comprehensive overview of the molecular mechanism of action of this compound, detailing its binding site, the functional consequences of its interaction with the ribosome, and the mechanisms by which bacteria develop resistance. Quantitative data on its inhibitory activity are presented, alongside detailed methodologies for key experimental procedures used to elucidate its mechanism. Visualizations of the key pathways and experimental workflows are provided to facilitate a deeper understanding of this complex interaction.

Introduction

The bacterial ribosome is a primary target for numerous clinically important antibiotics. The emergence of multidrug-resistant bacteria necessitates the discovery and development of novel antimicrobial agents with unique mechanisms of action. This compound, a member of the orthosomycin family of antibiotics, represents a promising scaffold for such development. It demonstrates excellent activity against various Gram-positive pathogens and, crucially, does not exhibit cross-resistance with other major classes of ribosome-targeting antibiotics[1][2]. This guide synthesizes the current understanding of how this compound disrupts the essential process of protein synthesis in bacteria.

Mechanism of Action

This compound exerts its antibacterial effect by binding to the 50S subunit of the bacterial ribosome and inhibiting protein synthesis[1][3]. The primary mechanism of inhibition is the steric hindrance of the aminoacyl-tRNA (aa-tRNA) binding to the A-site, thereby halting the elongation phase of translation[1][4][5]. There is also evidence to suggest that this compound can interfere with the translation initiation phase[1][6].

The this compound Binding Site

High-resolution structural studies, including cryo-electron microscopy and X-ray crystallography, have precisely mapped the binding site of this compound on the 50S ribosomal subunit[1][4][5][7][8]. It binds to a unique pocket formed by components of the 23S ribosomal RNA (rRNA) and a ribosomal protein.

  • 23S rRNA Interaction: The heptasaccharide core of this compound spans across the minor grooves of helix 89 (H89) and helix 91 (H91) of the 23S rRNA in domain V[1][6][9][10]. Chemical footprinting experiments have identified specific nucleotides protected by this compound binding, including A2482 and A2534 (E. coli numbering)[9][10][11].

  • Ribosomal Protein L16 Interaction: The terminal dichloro-ring of this compound interacts with arginine residues of the ribosomal protein L16[1][9]. This interaction is crucial for the stable binding of the antibiotic.

Inhibition of A-Site tRNA Accommodation

The binding pocket of this compound directly overlaps with the binding site of the elbow region of an incoming aa-tRNA in the A-site[1][4][5]. This physical obstruction prevents the correct positioning and accommodation of the aa-tRNA into the peptidyl transferase center (PTC). Single-molecule FRET (smFRET) studies have demonstrated that while the initial binding of the aa-tRNA to the A-site may still occur, this compound blocks the subsequent conformational changes required for its full accommodation, effectively stalling the ribosome[1][4][7].

Interference with Translation Initiation

In addition to inhibiting elongation, this compound has been shown to interfere with the formation of the 70S initiation complex[1]. The binding site of this compound is in close proximity to the binding site of initiation factor 2 (IF2). It is hypothesized that the presence of the antibiotic sterically hinders the proper binding and function of IF2, thereby inhibiting the initiation of protein synthesis[6][12].

Quantitative Data

The inhibitory activity of this compound has been quantified through various assays. The following tables summarize key quantitative data.

Parameter Organism/System Value Reference
MIC50 Clostridium perfringens2 mg/L[13]
MIC90 Clostridium perfringens2 mg/L[13]
MIC Range Enterococci0.12 - 4 mg/L[1]
IC50 (Hydroxyl Radical Scavenging) In vitro150.6 mg/L[7]

Table 1: Minimum Inhibitory Concentrations (MIC) and IC50 of this compound.

Mutant Strain (H. halobium) Mutation in 23S rRNA Avilamycin IC50 (µg/ml) Reference
Wild Type-<0.3[9]
Mutant 1G2470U>66[9]
Mutant 2A2471G>66[9]
Mutant 3G2472U6.6[9]
Mutant 4U2479C>66[9]
Mutant 5C2480U>66[9]
Mutant 6A2527C>66[9]
Mutant 7C2528U6.6[9]
Mutant 8A2535G6.6[9]

Table 2: this compound IC50 Values for Wild-Type and Resistant Halobacterium halobium Strains.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to study the mechanism of action of this compound.

Ribosome Binding Assay (Chemical Footprinting)

This method is used to identify the specific nucleotides in the rRNA that interact with the antibiotic.

  • Ribosome Preparation: Isolate 70S ribosomes from the target bacterium (e.g., E. coli) using standard sucrose gradient centrifugation methods.

  • Complex Formation: Incubate purified 70S ribosomes with a molar excess of this compound in a suitable binding buffer (e.g., 50 mM HEPES-KOH pH 7.6, 100 mM NH4Cl, 10 mM MgCl2, 6 mM β-mercaptoethanol) at 37°C for 15-30 minutes. A control sample without the antibiotic should be prepared in parallel.

  • Chemical Modification: Treat the ribosome-antibiotic complexes and the control ribosomes with a chemical modifying agent such as dimethyl sulfate (DMS) or kethoxal. The reaction conditions (concentration of modifying agent, temperature, and time) should be optimized to ensure limited modification (on average, one modification per rRNA molecule).

  • rRNA Extraction: Stop the modification reaction and extract the rRNA from the ribosomes using phenol-chloroform extraction followed by ethanol precipitation.

  • Primer Extension Analysis: Anneal a radiolabeled or fluorescently labeled DNA primer to a region of the 23S rRNA downstream of the expected binding site. Extend the primer using reverse transcriptase. The enzyme will stop at the nucleotide preceding a modified base.

  • Gel Electrophoresis and Analysis: Separate the primer extension products on a denaturing polyacrylamide sequencing gel. Compare the band patterns of the this compound-treated sample and the control. Nucleotides that are protected from chemical modification by this compound binding will show a decrease in band intensity, revealing the binding site.

In Vitro Translation Inhibition Assay

This assay measures the effect of the antibiotic on the synthesis of a reporter protein in a cell-free system.

  • Preparation of the In Vitro Translation System: Use a commercially available E. coli S30 extract system or prepare a custom cell-free translation system. The system should contain all the necessary components for protein synthesis (ribosomes, tRNAs, amino acids, energy source, etc.).

  • Template DNA/RNA: Use a plasmid DNA containing a reporter gene (e.g., luciferase or β-galactosidase) under the control of a bacterial promoter, or the corresponding mRNA transcript.

  • Inhibition Assay: Set up reaction mixtures containing the in vitro translation system, the template, and varying concentrations of this compound. A no-antibiotic control is essential.

  • Incubation: Incubate the reactions at 37°C for a specified period (e.g., 1-2 hours) to allow for protein synthesis.

  • Quantification of Protein Synthesis: Measure the amount of reporter protein synthesized in each reaction. For luciferase, this can be done by adding luciferin and measuring the resulting luminescence. For β-galactosidase, a colorimetric substrate like ONPG can be used.

  • Data Analysis: Plot the percentage of protein synthesis inhibition against the concentration of this compound. From this curve, the IC50 value (the concentration of antibiotic that inhibits protein synthesis by 50%) can be determined.

Cryo-Electron Microscopy (Cryo-EM) of the Ribosome-Avilamycin-A Complex

This technique provides a high-resolution 3D structure of the antibiotic bound to the ribosome.

  • Complex Formation: Prepare a homogenous sample of 70S ribosomes complexed with this compound as described for the chemical footprinting assay.

  • Vitrification: Apply a small volume (3-4 µL) of the complex solution to a cryo-EM grid, blot away excess liquid, and rapidly plunge the grid into liquid ethane. This process, called vitrification, freezes the sample in a thin layer of amorphous ice, preserving the native structure.

  • Data Collection: Transfer the vitrified grid to a transmission electron microscope equipped with a cryo-stage. Collect a large dataset of images (micrographs) of the ribosome particles at different orientations.

  • Image Processing: Use specialized software to perform particle picking (identifying individual ribosome particles in the micrographs), 2D classification (grouping particles with similar views), and 3D reconstruction (combining the 2D class averages to generate a 3D density map).

  • Model Building and Refinement: Fit an atomic model of the ribosome into the cryo-EM density map. The density corresponding to the bound this compound molecule can then be identified, and its atomic model can be built and refined to visualize the precise interactions with the ribosome.

Visualizations

The following diagrams illustrate the mechanism of action of this compound and a typical experimental workflow.

Avilamycin_Mechanism_of_Action cluster_ribosome Bacterial Ribosome (70S) 50S 50S Binding_Site Binding Site (H89, H91 of 23S rRNA & L16) 30S 30S Avilamycin Avilamycin Avilamycin->Binding_Site Occupies A_Site A-Site Binding_Site->A_Site Overlaps with Inhibition Inhibition Binding_Site->Inhibition Causes IF2 Initiation Factor 2 Binding_Site->IF2 Sterically hinders aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Enters Protein_Synthesis_Elongation Protein Synthesis Elongation A_Site->Protein_Synthesis_Elongation Leads to Inhibition->Protein_Synthesis_Elongation Blocks Initiation_Complex 70S Initiation Complex Formation Inhibition->Initiation_Complex Prevents IF2->Initiation_Complex Required for

Figure 1: Mechanism of this compound action on the bacterial ribosome.

Experimental_Workflow_Chemical_Footprinting Complex_Formation Incubate Ribosomes with this compound Chemical_Modification Treat with Chemical Modifying Agent (e.g., DMS) Complex_Formation->Chemical_Modification Control Incubate Ribosomes without Antibiotic Control->Chemical_Modification rRNA_Extraction Extract 23S rRNA Chemical_Modification->rRNA_Extraction Primer_Extension Perform Primer Extension with Labeled Primer rRNA_Extraction->Primer_Extension Gel_Electrophoresis Separate Products on Sequencing Gel Primer_Extension->Gel_Electrophoresis Analysis Analyze Band Patterns to Identify Protected Nucleotides Gel_Electrophoresis->Analysis End End: Determine this compound Binding Site Analysis->End Start Start Start->Control

Figure 2: Workflow for chemical footprinting of the this compound binding site.

Resistance Mechanisms

Bacterial resistance to this compound can arise through several mechanisms that alter the drug's target site.

  • Mutations in 23S rRNA: Single point mutations in helices 89 and 91 of the 23S rRNA are a primary mechanism of resistance[2][9][14]. These mutations can disrupt the direct interaction of this compound with the rRNA, reducing its binding affinity.

  • Mutations in Ribosomal Protein L16: Alterations in the amino acid sequence of ribosomal protein L16, particularly in regions that interact with this compound, can also confer resistance[1][2][14].

  • Enzymatic Modification of rRNA: Some bacteria, including the Avilamycin-producing organism Streptomyces viridochromogenes, possess methyltransferase enzymes that modify specific nucleotides within the this compound binding site on the 23S rRNA[2][5]. This methylation prevents the antibiotic from binding effectively.

Conclusion

This compound is a potent inhibitor of bacterial protein synthesis with a well-defined and unique mechanism of action. By binding to a distinct site on the 50S ribosomal subunit, it effectively blocks the accommodation of aa-tRNA into the A-site, thereby halting translation. The detailed structural and functional understanding of its interaction with the ribosome provides a solid foundation for the rational design of novel orthosomycin derivatives with improved therapeutic potential. Further research into its inhibitory effects on translation initiation and the development of strategies to overcome resistance will be crucial for the future clinical application of this class of antibiotics.

References

A Technical Guide to Avilamycin-A Production: Fermentation of Streptomyces viridochromogenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the fermentation conditions for producing Avilamycin-A, an oligosaccharide antibiotic effective against Gram-positive bacteria. The primary producing organism is the bacterium Streptomyces viridochromogenes. This document outlines optimal fermentation media, critical process parameters, and experimental methodologies to guide research and development in maximizing this compound yield.

Producing Microorganism

The principal microorganism responsible for this compound production is Streptomyces viridochromogenes. Several strains have been documented and utilized for their production capabilities, including Tü57, AS 4.126, and MCCC1A01659.[1][2] These strains serve as the foundational biological catalysts for the fermentation process.

Fermentation Medium Composition

The composition of the culture medium is a critical factor influencing the growth of S. viridochromogenes and the subsequent yield of this compound. The process typically involves a seed culture medium to ensure a robust inoculum and a fermentation medium for production.

Seed Culture Medium

A rich seed medium is essential for developing a healthy and dense starter culture.

ComponentConcentration (g/L)Reference(s)
Soybean Cake Powder15.0[3][4]
Yeast Powder25.0[3][4]
Glucose5.0[3][4]
Dextrin20.0[3][4]
CaCl₂2.0[3][4]
CaCO₃1.0[3][4]
Fermentation Medium

The production medium is designed to support high-yield this compound biosynthesis. Optimization of these components has been shown to significantly increase production.[5]

ComponentConcentration (g/L)Reference(s)
Soluble Starch37.22[5]
Soybean Flour21.97[5]
W-Gum40.0[3][4]
Glucose20.0[3][4]
Soybean Cake Powder10.0[3][4]
MgSO₄·7H₂O0.37[5]
CaCl₂·2H₂O0.39[5]
CaCO₃4.0[3][4]
NaCl1.0[3][4]

Fermentation Parameters

Precise control of physical and chemical parameters during fermentation is crucial for maximizing this compound production.

ParameterSeed CultureFermentation CultureReference(s)
Temperature28°C27.5-28.5°C[3][4]
pH7.0-7.27.2-7.4[3][4]
Agitation150-200 rpm80-150 rpm[3][4]
Aeration1:1-1:1.1 vvm1:0.5-1:1.1 vvm[3][4]
Tank Pressure-0.05-0.10 MPa[3][4]
Incubation Time24-36 hours200-240 hours[3][4]

Experimental Protocols

Inoculum Preparation
  • Slant Culture: S. viridochromogenes is first cultivated on a slant medium to obtain a sporulated culture. A typical slant medium contains (in g/L): W-Gum 20.0, KNO₃ 1.0, K₂HPO₄ 0.5, CaCl₂ 2.0, and agar 30.0, with a pH of 7.0-7.2.[3][4] The culture is incubated at 28°C for 6-8 days.[3][4]

  • Seed Culture: Spores from the slant culture are inoculated into the seed culture medium. The seed culture is incubated under the conditions specified in Table 3.

Fermentation Process
  • The seed culture is transferred to the production fermenter containing the fermentation medium. A typical inoculum size is 5% (v/v).[4]

  • The fermentation is carried out for 200-240 hours under the conditions outlined in Table 3.[3][4]

  • Throughout the fermentation, key parameters such as pH, dissolved oxygen, and substrate consumption can be monitored to maintain optimal conditions.

Yield Enhancement Strategies
  • Mutagenesis and Screening: Techniques such as UV and atmospheric and room temperature plasma (ARTP) mutagenesis have been successfully employed to generate high-yielding mutant strains of S. viridochromogenes.[6]

  • Precursor Supplementation: The addition of precursors like L-valine, D-xylose, and sodium acetate to the fermentation medium has been shown to enhance this compound yield.[6][7]

  • Oxygen Vectors: The use of oxygen vectors such as n-dodecane can improve oxygen transfer rates in the fermentation broth, leading to increased production.[7]

Visualizations

Experimental Workflow for this compound Production

G Experimental Workflow for this compound Production cluster_0 Inoculum Preparation cluster_1 Production Stage cluster_2 Analysis & Optimization a S. viridochromogenes Slant Culture b Seed Culture a->b c Fermentation b->c Inoculation d Downstream Processing (Filtration, Extraction) c->d e This compound Quantification (HPLC) d->e f Yield Enhancement (Mutagenesis, Precursor Feeding) e->f f->a Strain Improvement f->c Process Optimization

Caption: A flowchart illustrating the key stages of this compound production, from inoculum preparation to final product analysis and optimization.

Simplified Overview of this compound Biosynthesis Regulation

G Simplified Regulatory Pathway of this compound Biosynthesis cluster_0 Regulatory Genes cluster_1 Biosynthetic Gene Cluster cluster_2 Final Product reg1 aviC1 b_genes avi Biosynthetic Genes reg1->b_genes Positive Regulation reg2 aviC2 reg2->b_genes Positive Regulation product This compound b_genes->product

Caption: A diagram showing the positive regulatory role of aviC1 and aviC2 on the avilamycin biosynthetic gene cluster, leading to the production of this compound.[8]

References

The Avilamycin-A Biosynthesis Pathway and Gene Cluster: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin A, a prominent member of the orthosomycin family of antibiotics, is a complex oligosaccharide produced by Streptomyces viridochromogenes Tü57.[1] It exhibits potent activity against Gram-positive bacteria, including multi-drug resistant strains, by inhibiting protein synthesis.[1] This technical guide provides an in-depth exploration of the avilamycin A biosynthetic pathway and the corresponding genetic architecture. We will dissect the biosynthetic gene cluster, detailing the putative function of its constituent genes. Furthermore, this guide will delineate the enzymatic steps involved in the assembly of the avilamycin A molecule, from its primary metabolic precursors to the final active compound. Detailed experimental protocols for key research methodologies, including gene inactivation and in vitro enzymatic assays, are provided to facilitate further investigation and manipulation of this intricate biosynthetic machinery.

The Avilamycin Biosynthetic Gene Cluster

The biosynthesis of avilamycin A is orchestrated by a large and complex gene cluster spanning approximately 60 kb of the Streptomyces viridochromogenes Tü57 chromosome.[2] This cluster is comprised of 54 open reading frames (ORFs), each encoding a protein with a putative role in the biosynthesis, regulation, resistance, and transport of the antibiotic. The functions of these genes have been primarily elucidated through bioinformatic analysis, gene inactivation studies, and heterologous expression.[2][3]

Gene Organization and Function

The genes within the avilamycin cluster can be categorized based on their predicted roles in the biosynthetic pathway. These categories include genes for the synthesis of the dichloroisoeverninic acid aglycone, assembly and modification of the heptasaccharide chain, regulation of gene expression, and self-resistance mechanisms.

Table 1: Genes of the Avilamycin Biosynthetic Cluster and Their Putative Functions

GenePutative FunctionCategory
Aglycone Biosynthesis & Tailoring
aviMType I Polyketide Synthase (PKS)Aglycone Synthesis
aviHHalogenase (chlorination)Aglycone Tailoring
aviG4MethyltransferaseAglycone Tailoring
Sugar Biosynthesis & Glycosylation
aviE1NDP-glucose synthase/epimeraseSugar Biosynthesis
aviE2NDP-glucose dehydrogenaseSugar Biosynthesis
aviDNDP-sugar dehydrataseSugar Biosynthesis
aviGT1GlycosyltransferaseGlycosylation
aviGT2GlycosyltransferaseGlycosylation
aviGT3GlycosyltransferaseGlycosylation
aviGT4GlycosyltransferaseGlycosylation
Late-Stage Modification
aviZ1Aldo-keto reductase (conversion of Avilamycin C to Avilamycin A)Tailoring
aviO1OxygenaseTailoring
aviO3OxygenaseTailoring
aviG1C-methyltransferaseTailoring
aviG2MethyltransferaseTailoring
aviG3MethyltransferaseTailoring
aviG5MethyltransferaseTailoring
aviG6MethyltransferaseTailoring
Regulation
aviC1Transcriptional activatorRegulation
aviC2Transcriptional activatorRegulation
Resistance & Transport
aviRarRNA methyltransferaseResistance
aviRbrRNA methyltransferaseResistance
aviABC1ABC transporterTransport
aviABC2ABC transporterTransport
Other/Unknown
aviB1Acyl-CoA dehydrogenase-like proteinUnknown
aviB2Enoyl-CoA hydratase/isomerase-like proteinUnknown
aviJAcyl carrier proteinUnknown
aviNThioesterase-like proteinUnknown
aviQ1SDR family oxidoreductaseUnknown
aviQ2SDR family oxidoreductaseUnknown
aviX1-X12Hypothetical proteinsUnknown

Note: This table represents a summary of key genes with assigned or putative functions based on available literature. The functions of many 'X' designated ORFs remain to be experimentally validated.

The Avilamycin-A Biosynthesis Pathway

The biosynthesis of avilamycin A is a convergent process involving the independent synthesis of the dichloroisoeverninic acid aglycone and the heptasaccharide chain, which are subsequently linked and further modified. The primary metabolic precursors for this pathway include propionyl-CoA, D-glucose-1-phosphate, GDP-D-mannose, and UDP-D-glucose.[3]

Dichloroisoeverninic Acid Moiety Synthesis

The aglycone portion of avilamycin A, dichloroisoeverninic acid, is derived from a polyketide backbone. This process is initiated by a Type I Polyketide Synthase (PKS), encoded by the aviM gene. Subsequent tailoring reactions, including chlorination and methylation, are carried out by the products of the aviH (halogenase) and aviG4 (methyltransferase) genes, respectively.[2][3]

Heptasaccharide Chain Assembly

The complex heptasaccharide chain is assembled through the sequential action of multiple glycosyltransferases (aviGT1-4). The sugar nucleotide precursors are synthesized and modified by a suite of enzymes encoded within the cluster, including synthases, epimerases, dehydrogenases, and dehydratases (aviE1, aviE2, aviD).

Final Assembly and Tailoring

Following the attachment of the dichloroisoeverninic acid moiety to the assembled oligosaccharide, a series of final tailoring steps occur. A critical late-stage modification is the conversion of avilamycin C to the more bioactive avilamycin A. This oxidation reaction is catalyzed by the NADH/NAD+-dependent aldo-keto reductase AviZ1, which converts the hydroxyethyl branch of the terminal octose moiety in avilamycin C to an acetyl group in avilamycin A.[4][5]

Avilamycin_Biosynthesis_Pathway cluster_precursors Primary Metabolic Precursors cluster_aglycone Dichloroisoeverninic Acid Pathway cluster_sugar Heptasaccharide Chain Pathway cluster_assembly Assembly and Final Modification Propionyl_CoA Propionyl-CoA PKS_aviM Polyketide Backbone (aviM) Propionyl_CoA->PKS_aviM Glucose_1_P D-Glucose-1-Phosphate Sugar_Precursors Sugar Nucleotide Precursors Glucose_1_P->Sugar_Precursors GDP_Mannose GDP-D-Mannose GDP_Mannose->Sugar_Precursors UDP_Glucose UDP-D-Glucose UDP_Glucose->Sugar_Precursors Halogenation Chlorination (aviH) PKS_aviM->Halogenation Methylation_G4 Methylation (aviG4) Halogenation->Methylation_G4 Aglycone Dichloroisoeverninic Acid Methylation_G4->Aglycone Ligation Ligation Aglycone->Ligation Sugar_Modification Sugar Modification (aviD, aviE1, aviE2) Sugar_Precursors->Sugar_Modification Glycosylation Sequential Glycosylation (aviGT1-4) Sugar_Modification->Glycosylation Heptasaccharide Heptasaccharide Chain Glycosylation->Heptasaccharide Heptasaccharide->Ligation Avilamycin_C Avilamycin C Ligation->Avilamycin_C Avilamycin_A Avilamycin A Avilamycin_C->Avilamycin_A aviZ1 (Oxidation) Gene_Inactivation_Workflow cluster_construction Plasmid Construction cluster_conjugation Conjugation cluster_selection Selection and Verification PCR_Flanks 1. PCR Amplify Flanks Clone_Vector 2. Clone into Suicide Vector PCR_Flanks->Clone_Vector Transform_Ecoli 3. Transform E. coli Clone_Vector->Transform_Ecoli Conjugate_Strep 4. Conjugate with S. viridochromogenes Transform_Ecoli->Conjugate_Strep Select_Single 5. Select for Single Crossovers Conjugate_Strep->Select_Single Select_Double 6. Select for Double Crossovers Select_Single->Select_Double Verify_Deletion 7. Verify Gene Deletion Select_Double->Verify_Deletion AviZ1_Assay_Workflow cluster_expression Protein Expression cluster_purification Protein Purification cluster_assay Enzymatic Assay Clone_aviZ1 1. Clone aviZ1 into Expression Vector Transform_Ecoli 2. Transform E. coli BL21(DE3) Clone_aviZ1->Transform_Ecoli Induce_Expression 3. Induce Protein Expression Transform_Ecoli->Induce_Expression Lyse_Cells 4. Cell Lysis Induce_Expression->Lyse_Cells Affinity_Chromo 5. Ni-NTA Affinity Chromatography Lyse_Cells->Affinity_Chromo Verify_Purity 6. SDS-PAGE Verification Affinity_Chromo->Verify_Purity Setup_Reaction 7. Set up Reaction with Avilamycin C and Cofactor Verify_Purity->Setup_Reaction Add_Enzyme 8. Add Purified AviZ1 Setup_Reaction->Add_Enzyme Analyze_HPLC 9. Analyze Products by HPLC Add_Enzyme->Analyze_HPLC

References

In Vitro Antibacterial Spectrum of Avilamycin-A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin-A is an oligosaccharide antibiotic belonging to the orthosomycin class, produced by Streptomyces viridochromogenes.[1] Primarily utilized in veterinary medicine, it has demonstrated significant efficacy against a range of Gram-positive bacteria. This technical guide provides a comprehensive overview of the in vitro antibacterial spectrum of this compound, detailing its mechanism of action, quantitative susceptibility data, and the experimental protocols for its evaluation.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis. The molecule binds to the 50S ribosomal subunit, specifically interacting with 23S rRNA and ribosomal protein L16.[2][3][4] This binding event occurs at the entrance to the A-site tRNA accommodating corridor, effectively blocking the proper positioning of aminoacyl-tRNA and initiation factor 2 (IF2).[3][4][5] By sterically hindering the binding of tRNA to the A-site, this compound prevents the addition of new amino acids to the growing polypeptide chain, thereby halting protein synthesis and inhibiting bacterial growth.[3][5]

This compound Mechanism of Action cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit Components 50S_subunit 50S Subunit A_site A-Site 50S_subunit:e->A_site:w 30S_subunit 30S Subunit P_site P-Site Protein_Synthesis Protein Synthesis E_site E-Site Avilamycin_A This compound Avilamycin_A->50S_subunit Binds to Avilamycin_A->A_site Blocks binding Inhibition Inhibition aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Attempts to bind Inhibition->Protein_Synthesis

Caption: Mechanism of action of this compound on the bacterial ribosome.

In Vitro Antibacterial Spectrum

This compound demonstrates potent activity primarily against Gram-positive bacteria, with limited to no activity against most Gram-negative organisms. Its efficacy is particularly notable against various species of Clostridium, Enterococcus, and Staphylococcus.

Quantitative Susceptibility Data

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against a range of bacterial isolates. The data is presented as MIC50 (the concentration at which 50% of isolates are inhibited), MIC90 (the concentration at which 90% of isolates are inhibited), and the overall MIC range.

Bacterial SpeciesNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Clostridium perfringens1200.061280.015 - 256
Clostridium perfringens (from farm animals)95-0.5-
Clostridium perfringens (from poultry)55--≤ 1
Enterococcus faecium----
Staphylococcus aureus----

Note: Data for Enterococcus faecium and Staphylococcus aureus is still being compiled for a comprehensive summary.

Experimental Protocols

The determination of the in vitro antibacterial spectrum of this compound is performed using standardized methods, primarily the broth microdilution method as outlined by the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (CLSI Guideline M07)

This method determines the minimum inhibitory concentration (MIC) of an antimicrobial agent in a liquid medium.

1. Preparation of this compound Stock Solution:

  • A stock solution of this compound is prepared in a suitable solvent, typically dimethyl sulfoxide (DMSO), at a concentration of 1280 µg/mL.

2. Preparation of Microdilution Plates:

  • 96-well microtiter plates are used.

  • A serial two-fold dilution of the this compound stock solution is prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in the wells of the microtiter plate, resulting in a final volume of 100 µL per well. The typical concentration range tested is 0.015 to 256 µg/mL.

3. Inoculum Preparation:

  • The bacterial isolate to be tested is grown on an appropriate agar medium for 18-24 hours.

  • Several colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • This suspension is then diluted in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Inoculation and Incubation:

  • Each well containing the diluted this compound is inoculated with 10 µL of the standardized bacterial suspension.

  • A growth control well (containing CAMHB and inoculum but no antibiotic) and a sterility control well (containing only CAMHB) are included on each plate.

  • The plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air. For anaerobic bacteria like Clostridium perfringens, incubation is performed under anaerobic conditions.

5. Interpretation of Results:

  • The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Broth Microdilution Workflow Start Start Prepare_Stock Prepare this compound Stock Solution Start->Prepare_Stock Serial_Dilution Perform Serial Dilutions in Microtiter Plate Prepare_Stock->Serial_Dilution Inoculate_Plate Inoculate Microtiter Plate Serial_Dilution->Inoculate_Plate Prepare_Inoculum Prepare and Standardize Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Plate (16-20 hours at 35°C) Inoculate_Plate->Incubate Read_Results Read MIC (Lowest concentration with no visible growth) Incubate->Read_Results End End Read_Results->End

Caption: Standard workflow for determining MIC using the broth microdilution method.

Conclusion

This compound is a potent antibiotic with a targeted spectrum of activity against clinically and veterinary-relevant Gram-positive bacteria. Its unique mechanism of action, centered on the inhibition of protein synthesis via binding to the 50S ribosomal subunit, makes it an effective agent against susceptible pathogens. The standardized methodologies outlined in this guide provide a robust framework for the continued evaluation of its in vitro efficacy and for its potential applications in drug development. Further research to expand the quantitative susceptibility data against a broader range of bacterial species will be invaluable to the scientific community.

References

Avilamycin-A: An In-depth Technical Guide to its Activity Against Gram-Positive Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin-A is an oligosaccharide antibiotic belonging to the orthosomycin class, produced by Streptomyces viridochromogenes. It is primarily employed in veterinary medicine as a feed additive to control enteric infections in poultry and swine. Its activity is predominantly directed against Gram-positive bacteria. This technical guide provides a comprehensive overview of this compound's antibacterial activity, mechanism of action, and the methodologies used to evaluate its efficacy.

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It specifically targets the bacterial ribosome, a critical component of the protein synthesis machinery. While some initial studies suggested binding to the 30S ribosomal subunit, more recent and detailed investigations have pinpointed its interaction with the 50S ribosomal subunit. By binding to the 50S subunit, this compound is thought to interfere with the correct positioning of transfer RNA (tRNA) and initiation factor 2 (IF2), thereby blocking the formation of the functional ribosome and halting protein elongation. This targeted action disrupts essential cellular processes, ultimately leading to the inhibition of bacterial growth.

cluster_ribosome Bacterial Ribosome (70S) 50S_subunit 50S Subunit Protein_Synthesis Protein Synthesis Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit Avilamycin_A This compound Avilamycin_A->50S_subunit Binds to tRNA_IF2 tRNA & Initiation Factor 2 (IF2) tRNA_IF2->Protein_Synthesis Essential for Inhibition->Protein_Synthesis Blocks cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Microtiter_Plates Prepare Microtiter Plates with Broth Dilutions Stock_Solution->Microtiter_Plates Inoculation Inoculate Plates with Bacterial Suspension Microtiter_Plates->Inoculation Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Inoculation Incubation Incubate Plates (35°C, 16-20h) Inoculation->Incubation Reading Visually Read Plates for Growth Incubation->Reading MIC_Determination Determine MIC (Lowest concentration with no visible growth) Reading->MIC_Determination

Determining the Molecular Weight and Formula of Avilamycin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Avilamycin A, a prominent member of the orthosomycin family of antibiotics, is a complex oligosaccharide produced by Streptomyces viridochromogenes.[1][2][3][4] Its potent activity against Gram-positive bacteria has established its use in veterinary medicine.[3][4] A precise understanding of its molecular weight and formula is fundamental for its characterization, synthesis, and the development of novel derivatives. This technical guide provides an in-depth overview of the experimental methodologies employed in the determination of the molecular weight and formula of Avilamycin A, presenting the data in a structured format for clarity and comparison.

Physicochemical Properties and Molecular Formula of Avilamycin A

The determination of the physicochemical properties of Avilamycin A is a critical first step in its characterization. These properties provide the foundational data for subsequent analytical procedures.

PropertyValueSource
Molecular Formula C61H88Cl2O32PubChem
Molecular Weight 1404.2 g/mol PubChem
Appearance Colorless, needle-shaped crystalsThe Merck Index
Solubility Slightly soluble in acetone and methanol (when heated)AG Scientific

Experimental Protocols for Molecular Weight and Formula Determination

The elucidation of the molecular weight and formula of a novel natural product like Avilamycin A involves a multi-faceted analytical approach. High-resolution mass spectrometry (HRMS) is the cornerstone for determining the exact mass and, consequently, the molecular formula. This is often complemented by classical elemental analysis and spectroscopic techniques like Nuclear Magnetic Resonance (NMR) for structural confirmation.

Isolation and Purification of Avilamycin A

Prior to any analytical determination, a pure sample of Avilamycin A must be isolated from the fermentation broth of Streptomyces viridochromogenes.

Protocol:

  • Fermentation: Culture Streptomyces viridochromogenes in a suitable nutrient medium under optimal conditions (e.g., 25-32°C) to induce the production of the avilamycin complex.

  • Extraction: After fermentation, separate the mycelial cake from the broth via filtration. Extract the avilamycin complex from the mycelial cake using an organic solvent such as methanol.

  • Concentration: Concentrate the methanol extract under reduced pressure to yield a crude extract.

  • Chromatographic Purification: Employ a series of chromatographic techniques to isolate Avilamycin A from other components of the complex. This typically involves:

    • Silica Gel Chromatography: An initial separation of the crude extract.

    • Reverse-Phase High-Performance Liquid Chromatography (HPLC): A high-resolution technique for the final purification of Avilamycin A.[1][2]

High-Resolution Mass Spectrometry (HRMS) for Exact Mass and Molecular Formula Determination

HRMS is a powerful technique that measures the mass-to-charge ratio (m/z) of an ion with very high accuracy, allowing for the unambiguous determination of the elemental composition.[5]

Protocol:

  • Sample Preparation: Dissolve a small amount of purified Avilamycin A in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

  • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument.

  • Ionization: Introduce the sample into the mass spectrometer using a soft ionization technique like Electrospray Ionization (ESI) to minimize fragmentation and preserve the molecular ion.

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range to detect the molecular ion of Avilamycin A.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion (e.g., [M+H]+, [M+Na]+, or [M-H]-).

    • Utilize the high-resolution data to determine the exact mass of the molecular ion to at least four decimal places.[5]

    • Input the exact mass into a molecular formula calculator, specifying the possible elements present (C, H, O, Cl). The software will generate a list of possible molecular formulas that fit the measured mass within a narrow tolerance (e.g., <5 ppm).[6]

    • The correct molecular formula is typically the one that is chemically most plausible and consistent with other analytical data.

Elemental Analysis (Combustion Analysis)

Elemental analysis provides the percentage composition of elements (C, H, N, S, and O) in a compound, which can be used to determine the empirical formula.[7][8][9][10]

Protocol:

  • Sample Preparation: A precisely weighed amount of pure, dried Avilamycin A is required.

  • Instrumentation: Use an automated elemental analyzer.

  • Combustion: The sample is combusted in a furnace at high temperatures (around 1000°C) in a stream of pure oxygen.[7] This converts the elements into their gaseous oxides (CO2, H2O, etc.).

  • Separation and Detection: The combustion gases are separated by gas chromatography and quantified using a thermal conductivity detector.[9]

  • Calculation: The instrument's software calculates the percentage of each element in the original sample. These percentages are then used to determine the empirical formula. The molecular formula can be deduced by comparing the empirical formula weight with the molecular weight determined by mass spectrometry.

Spectroscopic Confirmation

While not directly providing the molecular weight or formula, NMR spectroscopy is crucial for confirming the structural features implied by the molecular formula.

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule.[11][12]

Protocol:

  • Sample Preparation: Dissolve the purified Avilamycin A in a suitable deuterated solvent (e.g., deuterated chloroform or methanol).

  • Data Acquisition: Acquire a series of 1D (¹H and ¹³C) and 2D (e.g., COSY, HSQC, HMBC) NMR spectra.[11]

  • Data Analysis: The number and types of signals in the ¹H and ¹³C NMR spectra, along with the correlations observed in the 2D spectra, are used to piece together the carbon-hydrogen framework of the molecule. This structural information must be consistent with the molecular formula determined by HRMS and elemental analysis.

Visualizing the Workflow and Mechanism

Experimental Workflow for Molecular Weight and Formula Determination

The following diagram illustrates the logical flow of experiments for determining the molecular weight and formula of a novel natural product like Avilamycin A.

Avilamycin A Molecular Weight and Formula Determination Workflow cluster_0 Isolation and Purification cluster_1 Molecular Formula and Weight Determination cluster_2 Structural Confirmation Fermentation Fermentation Extraction Extraction Fermentation->Extraction Purification (HPLC) Purification (HPLC) Extraction->Purification (HPLC) HRMS High-Resolution Mass Spectrometry Purification (HPLC)->HRMS Elemental_Analysis Elemental Analysis (Combustion) Purification (HPLC)->Elemental_Analysis NMR_Spectroscopy 1D and 2D NMR Spectroscopy Purification (HPLC)->NMR_Spectroscopy Proposed_Formula Proposed_Formula HRMS->Proposed_Formula Exact Mass Empirical_Formula Empirical_Formula Elemental_Analysis->Empirical_Formula Elemental Composition (%) Final_Determination Confirmed Molecular Formula and Weight NMR_Spectroscopy->Final_Determination Structural Consistency Proposed_Formula->Final_Determination Empirical_Formula->Final_Determination

Caption: Workflow for Avilamycin A molecular characterization.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Avilamycin A exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the proper binding of aminoacyl-tRNA to the A-site of the ribosome. This action halts the elongation of the polypeptide chain, ultimately leading to bacterial cell death.

Avilamycin A Mechanism of Action cluster_ribosome Bacterial Ribosome (70S) cluster_sites tRNA Binding Sites 50S_Subunit 50S Subunit A_Site A-Site (Aminoacyl) 30S_Subunit 30S Subunit Protein_Synthesis Protein Synthesis (Elongation) A_Site->Protein_Synthesis P_Site P-Site (Peptidyl) E_Site E-Site (Exit) Avilamycin_A Avilamycin_A Avilamycin_A->50S_Subunit Binds to aa_tRNA Aminoacyl-tRNA aa_tRNA->A_Site Binding Blocked Cell_Death Bacterial Cell Death Protein_Synthesis->Cell_Death

Caption: Avilamycin A inhibits protein synthesis.

References

Avilamycin-A: A Comprehensive Technical Guide on its Physicochemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin-A is the major active component of the avilamycin complex, an oligosaccharide antibiotic produced by the fermentation of Streptomyces viridochromogenes.[1] Belonging to the orthosomycin class of antibiotics, it is primarily active against Gram-positive bacteria.[1][2] This technical guide provides an in-depth overview of the core physical and chemical properties of this compound, presenting quantitative data in structured tables, detailing experimental methodologies for its analysis, and visualizing its mechanism of action and analytical workflows.

Physicochemical Properties of this compound

This compound is a complex molecule with a defined set of physical and chemical characteristics that are crucial for its handling, formulation, and analytical determination.

Table 1: General and Physical Properties of this compound
PropertyValueReferences
Molecular Formula C₆₁H₈₈Cl₂O₃₂[1][3][4][5][6][7][8][9]
Molecular Weight 1404.2 g/mol [1][3][4][5][9][10][11]
Appearance Colorless, needle-shaped crystals[5][12]
Melting Point 166-169°C[1]
Optical Rotation [α]D²⁰ = +2° ± 1° (in dioxane)[1]
Table 2: Solubility of this compound at 20°C
SolventSolubility (g/L)References
Water1[1]
Ethanol4[1]
Methanol5[1]
Ethyl acetate10[1]
Acetone50[1]
Heptane< 1[1]
Chloroform100[1]

Note: Some sources indicate that this compound is slightly soluble in acetone and methanol (warmed).[13][10]

Table 3: pH-Dependent Aqueous Solubility of this compound
pHSolubility (mg/L)References
5< 0.125[14]
741[14][15]
9113[14]
Table 4: Stability of this compound
ConditionStabilityReferences
Storage (Solid)≥ 2 years at -20°C[13]
Fortified Tissue SamplesAt least 9 months at -70°C[1]
Liver, Kidney, and Fat/Skin ExtractsAt least 7 days at room temperature[1]
Muscle ExtractsAt least 19 days at room temperature[1]

Mechanism of Action

This compound exerts its antibacterial effect by inhibiting bacterial protein synthesis.[6][12] It specifically targets the bacterial ribosome.[2][12] The proposed mechanism involves the binding of avilamycin to the 30S ribosomal subunit, which in turn inhibits the binding of formylmethionyl-tRNA (fMet-tRNA).[2] This action effectively blocks the formation of the 70S initiation complex, a critical step in the initiation of protein synthesis.[2]

cluster_ribosome Bacterial Ribosome 30S_Subunit 30S Ribosomal Subunit 70S_Complex 70S Initiation Complex 30S_Subunit->70S_Complex Forms 50S_Subunit 50S Ribosomal Subunit 50S_Subunit->70S_Complex Avilamycin This compound Avilamycin->30S_Subunit Binds to fMet_tRNA fMet-tRNA fMet_tRNA->30S_Subunit Binding inhibited by This compound Protein_Synthesis Protein Synthesis 70S_Complex->Protein_Synthesis Initiates Inhibition->fMet_tRNA Inhibits binding

Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the analysis of this compound are crucial for accurate quantification and characterization. The following outlines a general workflow for the determination of avilamycin residues in animal tissues.

General Workflow for Avilamycin Residue Analysis in Tissues

The analysis of avilamycin in complex matrices such as animal tissues typically involves extraction, hydrolysis to a common marker residue (dichloroisoeverninic acid - DIA), cleanup, and subsequent instrumental analysis.[1][16]

Sample Tissue Sample (e.g., muscle, liver) Homogenization Homogenization Sample->Homogenization Extraction Extraction with Acetone Homogenization->Extraction Hydrolysis Alkaline Hydrolysis (converts to DIA) Extraction->Hydrolysis Cleanup Liquid-Liquid Extraction &/or Solid-Phase Extraction Hydrolysis->Cleanup Analysis LC-MS/MS or HPLC Analysis Cleanup->Analysis Quantification Quantification Analysis->Quantification

General workflow for this compound residue analysis.

Detailed Method for Avilamycin Determination in Animal Tissues by LC-MS/MS

This protocol is a composite of methodologies described in the literature for the determination of avilamycin residues as DIA.[16][17]

1. Sample Preparation and Hydrolysis:

  • Homogenize a known weight (e.g., 10 g) of the tissue sample.[16]

  • Extract the homogenized tissue with acetone.[16][17]

  • Perform alkaline hydrolysis on the extract to convert avilamycin and its metabolites to DIA.[16][17]

2. Cleanup:

  • Partition the hydrolysate into an organic solvent such as ethyl acetate.[16][17]

  • Further cleanup steps, such as solid-phase extraction (SPE), may be employed to minimize matrix effects.[16]

3. Instrumental Analysis (LC-MS/MS):

  • Column: A suitable C18 analytical column.[18]

  • Mobile Phase: A gradient of acetonitrile and an aqueous solution (e.g., 10 nmol/L ammonium acetate or water with formic acid).[17][18]

  • Detection: Tandem mass spectrometry (MS/MS) is used for selective and sensitive detection of DIA.[16][17]

4. Quantification:

  • Prepare standard solutions of DIA of known concentrations.

  • Generate a standard curve by plotting the peak area against the concentration.

  • Calculate the concentration of DIA in the sample based on the standard curve.

  • The concentration of DIA can be reported as avilamycin equivalents by multiplying the DIA concentration by the molar ratio of avilamycin to DIA (5.6:1).[1]

Conclusion

This technical guide provides a consolidated resource on the essential physical and chemical properties of this compound. The tabulated data, along with the visualized mechanism of action and analytical workflow, offer a comprehensive overview for researchers, scientists, and professionals involved in drug development. The provided information is critical for ensuring the proper handling, formulation, and analysis of this important veterinary antibiotic.

References

Avilamycin-A: A Technical Guide to an Oligosaccharide Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin-A is a prominent member of the orthosomycin family of antibiotics, produced by the fermentation of Streptomyces viridochromogenes. As an oligosaccharide antibiotic, its complex carbohydrate structure is central to its biological activity. This document provides a comprehensive technical overview of this compound, focusing on its classification, mechanism of action, antibacterial spectrum, and the experimental methodologies used to characterize it.

Classification and Chemical Structure

This compound is classified as an orthosomycin, a group of antibiotics characterized by the presence of one or more orthoester linkages within their complex oligosaccharide structures. The orthosomycins are further divided into two groups: those containing an aminocyclitol residue and those that are esters of dichloroisoeverninic acid. This compound belongs to the latter group.[1] The avilamycin complex is a mixture of several related compounds, with Avilamycin A being the main and most active component.

The core structure of this compound is a large, intricate oligosaccharide chain. This complex structure is crucial for its interaction with the bacterial ribosome, the target of its antimicrobial activity.

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

This compound exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria.[2] This is achieved through high-affinity binding to the 50S subunit of the bacterial ribosome. Specifically, it interacts with domain V of the 23S rRNA and ribosomal protein L16. This binding event sterically hinders the correct positioning of transfer RNA (tRNA) in the A-site of the ribosome, thereby preventing the addition of new amino acids to the growing polypeptide chain and ultimately halting protein synthesis. Some studies suggest it may also interfere with the function of initiation factor 2 (IF2).[3]

The following diagram illustrates the hierarchical classification of this compound.

G Antibiotics Antibiotics Oligosaccharide_Antibiotics Oligosaccharide_Antibiotics Antibiotics->Oligosaccharide_Antibiotics Orthosomycins Orthosomycins Oligosaccharide_Antibiotics->Orthosomycins Dichloroisoeverninic_Acid_Esters Dichloroisoeverninic_Acid_Esters Orthosomycins->Dichloroisoeverninic_Acid_Esters Avilamycin_Complex Avilamycin_Complex Dichloroisoeverninic_Acid_Esters->Avilamycin_Complex Avilamycin_A Avilamycin_A Avilamycin_Complex->Avilamycin_A

Classification of this compound.

The proposed mechanism of action is depicted in the following signaling pathway diagram.

G cluster_ribosome Bacterial 70S Ribosome 50S_Subunit 50S_Subunit A_Site A_Site 50S_Subunit->A_Site Steric Hindrance 30S_Subunit 30S_Subunit Protein_Synthesis Protein_Synthesis A_Site->Protein_Synthesis Inhibited P_Site P_Site E_Site E_Site Avilamycin_A Avilamycin_A Avilamycin_A->50S_Subunit Binds to 23S rRNA (Domain V) & L16 tRNA tRNA tRNA->A_Site Binding Blocked Bacterial_Growth_Inhibition Bacterial_Growth_Inhibition Protein_Synthesis->Bacterial_Growth_Inhibition Leads to

Mechanism of action of this compound.

Antibacterial Spectrum and Efficacy

This compound is primarily active against Gram-positive bacteria.[4] Its spectrum of activity includes several clinically and veterinarily important pathogens. It has demonstrated limited to no activity against most Gram-negative bacteria. The efficacy of this compound is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium.

Quantitative Data: Minimum Inhibitory Concentrations (MICs)

The following table summarizes the MIC values of this compound against a selection of Gram-positive bacteria.

Bacterial SpeciesStrain(s)MIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Clostridium perfringens120 clinical isolates0.015 - 2560.06128[2]
Enterococcus faeciumMultiple isolates4 - >16--[5]
Staphylococcus aureus----[4]
Streptococcus spp.----[4]
Listeria monocytogenes----[4]
Bacillus spp.----[4]

Note: Data for some species is qualitative. Further research is needed to establish comprehensive MIC ranges for all susceptible organisms.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Agar Dilution

This protocol outlines the standardized agar dilution method for determining the MIC of this compound.

1. Preparation of this compound Stock Solution:

  • Accurately weigh a precise amount of this compound standard powder.

  • Dissolve the powder in a suitable solvent (e.g., a mixture of acetone and buffer) to create a high-concentration stock solution.

2. Preparation of Agar Plates:

  • Prepare Mueller-Hinton Agar (MHA) according to the manufacturer's instructions and sterilize by autoclaving.

  • Cool the molten agar to 45-50°C in a water bath.

  • Prepare a series of twofold dilutions of the this compound stock solution.

  • Add a defined volume of each antibiotic dilution to separate aliquots of the molten MHA to achieve the desired final concentrations.

  • Pour the agar-antibiotic mixtures into sterile Petri dishes and allow them to solidify. A control plate containing no antibiotic should also be prepared.

3. Inoculum Preparation:

  • From a fresh (18-24 hour) culture of the test bacterium on a non-selective agar plate, select 3-5 isolated colonies.

  • Suspend the colonies in sterile saline or a suitable broth.

  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Further dilute the standardized inoculum as required to achieve a final inoculum concentration of approximately 1 x 10⁴ CFU per spot on the agar plate.

4. Inoculation of Agar Plates:

  • Using a multipoint inoculator, spot-inoculate the prepared bacterial suspension onto the surface of the this compound-containing agar plates and the control plate.

5. Incubation:

  • Incubate the inoculated plates at 35 ± 2°C for 16-20 hours in an aerobic atmosphere.

6. Interpretation of Results:

  • The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the test organism.

The workflow for this protocol is illustrated below.

G cluster_prep Preparation cluster_inoculum Inoculum cluster_procedure Procedure & Analysis A Prepare this compound Stock Solution B Prepare Serial Dilutions A->B D Mix Dilutions with MHA and Pour Plates B->D C Prepare Molten MHA C->D G Spot-Inoculate Plates D->G E Culture Test Bacterium F Prepare 0.5 McFarland Bacterial Suspension E->F F->G H Incubate Plates (16-20h at 35°C) G->H I Read Results and Determine MIC H->I

Workflow for MIC determination by agar dilution.
Ribosome Binding and Footprinting Assays (Conceptual Protocol)

These advanced techniques are employed to elucidate the specific binding site of this compound on the ribosome.

1. Ribosome Isolation:

  • Culture a suitable bacterial strain (e.g., Escherichia coli) to mid-log phase.

  • Harvest the cells and lyse them to release the cellular contents.

  • Isolate 70S ribosomes through a series of ultracentrifugation steps, often involving sucrose gradients.

2. Ribosome-Avilamycin Complex Formation:

  • Incubate the purified 70S ribosomes with an excess of this compound under appropriate buffer conditions to allow for binding.

3. Chemical Probing (Footprinting):

  • Treat the ribosome-avilamycin complexes and a control group of unbound ribosomes with chemical probes that modify accessible rRNA nucleotides (e.g., dimethyl sulfate - DMS).

  • The bound this compound will protect the nucleotides at its binding site from modification.

4. Primer Extension Analysis:

  • Extract the 23S rRNA from both the treated and control ribosome samples.

  • Use a radiolabeled or fluorescently labeled DNA primer that is complementary to a region downstream of the expected binding site.

  • Perform a reverse transcription reaction. The reverse transcriptase will stop at the modified nucleotides.

  • Analyze the resulting cDNA fragments on a sequencing gel. The positions where reverse transcription is blocked in the control sample but not in the this compound-bound sample represent the "footprint" of the antibiotic, revealing its precise binding site.

Conclusion

This compound remains a significant oligosaccharide antibiotic with a well-defined mechanism of action targeting the bacterial ribosome. Its primary utility is in veterinary medicine, where it is effective against a range of Gram-positive pathogens. The experimental protocols detailed herein provide a framework for the continued study and characterization of this and other novel antibiotics. A thorough understanding of its classification, mechanism, and spectrum of activity is crucial for its responsible use and for the development of new antimicrobial agents to combat the growing challenge of antibiotic resistance.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Avilamycin-A in Animal Feed

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Avilamycin is an orthosomycin antibiotic produced by Streptomyces viridochromogenes, utilized as a feed additive to promote growth in poultry and swine.[1] It is effective against Gram-positive bacteria.[1] Avilamycin-A is a major active component of the avilamycin complex.[1][2] Due to concerns about antimicrobial resistance, regulatory bodies have established maximum residue limits (MRLs) for avilamycin in animal-derived food products, making accurate quantification in animal feed essential for regulatory compliance and feed safety.[1] This application note details a robust HPLC method for the determination of this compound in animal feed.

The principle of this method involves extracting this compound from the feed matrix using an organic solvent, followed by a solid-phase extraction (SPE) cleanup to remove interferences.[1][3][4] Quantification is achieved using a reversed-phase HPLC system with UV detection.[1] The separation is based on the differential partitioning of this compound between a C18 stationary phase and a mobile phase gradient.[1]

Experimental Protocols

Reagents and Materials
  • This compound certified reference standard

  • Acetonitrile (HPLC grade)[1][5][3]

  • Methanol (HPLC grade)[1]

  • Water (HPLC grade)[1]

  • Ammonium acetate[1][3]

  • Formic acid[1]

  • Dichloromethane (HPLC grade)[3]

  • Acetone (HPLC grade)[3]

  • Solid-Phase Extraction (SPE) cartridges: Silica-based, 500 mg, 6 mL[1][5][3]

  • Syringe filters: 0.45 µm PTFE[1]

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.[1]

  • Analytical balance

  • Centrifuge

  • Vortex mixer

  • Mechanical shaker

  • SPE manifold

  • Nitrogen evaporator

Sample Preparation
  • Homogenization: Grind a representative sample of animal feed to a fine powder (approximately 40 mesh).[1]

  • Extraction:

    • Weigh 10 g of the homogenized feed sample into a 50 mL polypropylene centrifuge tube.[1]

    • Add 20 mL of acetonitrile.[1][5][3]

    • Vortex for 1 minute to ensure thorough mixing.[1]

    • Shake on a mechanical shaker for 30 minutes.[1]

    • Centrifuge at 4000 rpm for 10 minutes.[1]

    • Collect the supernatant.[1]

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a silica SPE cartridge with 5 mL of acetonitrile.[1]

    • Load 5 mL of the supernatant onto the cartridge.[1]

    • Wash the cartridge with 5 mL of acetonitrile to remove interfering compounds.[1]

    • Elute this compound with 10 mL of a mixture of acetonitrile and methanol (1:1, v/v).[1]

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.[1]

    • Reconstitute the residue in 1 mL of the mobile phase.[1]

    • Filter the reconstituted sample through a 0.45 µm syringe filter into an HPLC vial.[1]

HPLC Conditions

The following table summarizes the HPLC conditions for the analysis of this compound.

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size[1]
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% formic acidB: Acetonitrile with 0.1% formic acid[1]
Gradient 0-2 min: 30% B2-15 min: 30% to 90% B15-18 min: 90% B18-20 min: 90% to 30% B20-25 min: 30% B[1]
Flow Rate 1.0 mL/min[1]
Column Temperature 30°C[1]
Detection Wavelength 290 nm[1]
Injection Volume 20 µL[1]

Data Presentation

The performance of the described method was evaluated, and the results are summarized in the tables below.

Table 1: Method Validation Parameters

ParameterResult
Linearity (R²)> 0.999
Limit of Detection (LOD)0.05 µg/mL[6]
Limit of Quantitation (LOQ)0.1 µg/mL[6]
Recovery of this compound93.29% to 97.26%[3]
Precision (RSD)1.1% to 3.4%[3]

Table 2: this compound and -B Concentrations in Feed Samples

FactorConcentration Range (µg/g)
This compound4.45 to 17.82[3][4]
Avilamycin-B0.80 to 3.18[3][4]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_spe SPE Cleanup cluster_hplc HPLC Analysis sample Animal Feed Sample grind Grind to Fine Powder sample->grind extract Extract with Acetonitrile grind->extract centrifuge Centrifuge extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition SPE Cartridge condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into HPLC reconstitute->inject detect UV Detection (290 nm) inject->detect quantify Quantify this compound detect->quantify

Caption: Experimental workflow for this compound analysis in animal feed.

logical_relationship method Analytical Method hplc HPLC-UV method->hplc sample_prep Sample Preparation hplc->sample_prep data_analysis Data Analysis hplc->data_analysis extraction Extraction sample_prep->extraction cleanup SPE Cleanup sample_prep->cleanup separation Chromatographic Separation data_analysis->separation detection UV Detection data_analysis->detection quantification Quantification data_analysis->quantification

Caption: Logical relationship of the analytical method components.

References

Application Notes and Protocols for Avilamycin-A Mass Spectrometry Fragmentation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the analysis of the Avilamycin-A mass spectrometry fragmentation pattern. This compound, a complex oligosaccharide antibiotic, is utilized in veterinary medicine to promote growth and prevent certain bacterial infections.[1][2] Understanding its fragmentation behavior is crucial for structural elucidation, metabolite identification, and residue analysis in various matrices.

Introduction to this compound Mass Spectrometry

Mass spectrometry, particularly when coupled with soft ionization techniques like Electrospray Ionization (ESI), is a powerful tool for the structural analysis of large biomolecules such as this compound.[3][4] Tandem mass spectrometry (MS/MS) experiments, involving collision-induced dissociation (CID), allow for the controlled fragmentation of the parent ion, providing valuable insights into its constituent parts and their connectivity.[5]

The fragmentation of oligosaccharides is a well-studied process, often following predictable pathways involving glycosidic bond cleavages and cross-ring cleavages.[6] For this compound, the fragmentation pattern is characterized by the sequential loss of its sugar moieties.[3][7]

Expected Mass Spectrometry Data for this compound

This compound has a molecular formula of C₆₁H₈₈Cl₂O₃₂ and a molecular weight of approximately 1402 Da.[8] Depending on the ionization mode, different parent ions will be observed.

Table 1: Key Precursor Ions of this compound in ESI-MS.

Ionization ModeAdductObserved m/zDescription
Negative ESI[M-H]⁻1401Deprotonated molecule.[3][7]
Positive ESI[M+Na]⁺1425Sodiated molecule, often intense.[3][7]
Positive ESI[M-H+2Na]⁺1447Disodiated molecule, less abundant.[3][7]

Fragmentation Pattern of this compound

The fragmentation of this compound is predominantly characterized by the sequential cleavage of the oligosaccharide chain. The specific fragments observed depend on the ionization mode and the precursor ion selected for MS/MS analysis.

Negative Ion Mode ([M-H]⁻, m/z 1401) Fragmentation

In negative ion mode, the negative charge is primarily localized on the terminal dichloroisoeverninic acid moiety, which directs the fragmentation pathway.[3][7] This results in a stepwise shortening of the sugar backbone.

Table 2: Major Fragment Ions of this compound in Negative ESI-MS/MS.

Precursor Ion (m/z)Fragment Ion (m/z)Description
1401507A significant fragment ion reported in several studies.[7]
1401Sequential LossesCorresponds to the neutral loss of individual sugar residues from the oligosaccharide chain.
Positive Ion Mode ([M+Na]⁺, m/z 1425) Fragmentation

In positive ion mode, the sodium adduct is the most common precursor ion. The fragmentation of this ion also leads to the sequential loss of sugar units. The location of the sodium ion influences the fragmentation pattern, and studies suggest it coordinates with multiple hydroxyl groups within the oligosaccharide structure.[3]

Table 3: Major Fragmentation Series of this compound in Positive ESI-MS/MS.

Precursor Ion (m/z)Fragmentation PathwayDescription
1425Sequential Neutral LossesStepwise elimination of sugar moieties from the sodiated precursor ion.

Experimental Protocols

This section provides a general protocol for the analysis of this compound using Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS).

Sample Preparation

This compound standards or extracts should be dissolved in a suitable solvent compatible with the mobile phase, such as a mixture of methanol and water or acetonitrile and water.

Liquid Chromatography
  • Column: A C18 reversed-phase column is suitable for the separation of this compound.

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid

  • Gradient: A linear gradient from a low to high percentage of Mobile Phase B is typically used to elute this compound.

  • Flow Rate: 0.2-0.5 mL/min

  • Injection Volume: 5-10 µL

Mass Spectrometry
  • Ion Source: Electrospray Ionization (ESI)

  • Polarity: Positive and Negative

  • Scan Mode: Full scan MS to identify precursor ions, followed by product ion scan (MS/MS) of the selected precursors.

  • Capillary Voltage: 3-4 kV

  • Drying Gas Temperature: 300-350 °C

  • Drying Gas Flow: 8-12 L/min

  • Collision Gas: Argon or Nitrogen

  • Collision Energy: Ramped or set at specific voltages to induce fragmentation. The optimal collision energy should be determined empirically.

Data Analysis and Interpretation

The acquired MS/MS spectra should be analyzed to identify the characteristic fragment ions. The mass differences between the precursor ion and the fragment ions, as well as between sequential fragment ions, will correspond to the neutral losses of the constituent sugar units of this compound. The Domon and Costello nomenclature can be used for a detailed annotation of the glycosidic (B, Y, C, Z) and cross-ring (A, X) cleavages.[6]

Visualizations

Experimental Workflow

Avilamycin_A_MS_Analysis_Workflow cluster_SamplePrep Sample Preparation cluster_LC Liquid Chromatography cluster_MS Mass Spectrometry cluster_DataAnalysis Data Analysis Sample This compound Standard or Extract Dissolution Dissolve in Methanol/Water Sample->Dissolution LC_Column C18 Column Dissolution->LC_Column Gradient_Elution Gradient Elution LC_Column->Gradient_Elution ESI Electrospray Ionization (ESI) Gradient_Elution->ESI Full_Scan Full Scan MS ESI->Full_Scan MSMS Tandem MS (MS/MS) Full_Scan->MSMS Precursor Ion Selection Data_Acquisition Data Acquisition MSMS->Data_Acquisition Fragmentation_Analysis Fragmentation Pattern Analysis Data_Acquisition->Fragmentation_Analysis Structural_Elucidation Structural Elucidation Fragmentation_Analysis->Structural_Elucidation Avilamycin_A_Fragmentation_Pathway Avilamycin_A This compound Precursor Ion ([M-H]⁻ or [M+Na]⁺) Fragment_1 Fragment Ion 1 (Loss of Sugar 1) Avilamycin_A->Fragment_1 - Sugar Unit Fragment_2 Fragment Ion 2 (Loss of Sugar 2) Fragment_1->Fragment_2 - Sugar Unit Fragment_n ... Fragment_2->Fragment_n Core Dichloroisoeverninic Acid Containing Core Fragment_n->Core - Sugar Unit

References

Application Notes and Protocols for the Structural Elucidation of Avilamycin-A using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin-A is a member of the orthosomycin family of antibiotics, produced by Streptomyces viridochromogenes. These antibiotics are characterized by their complex oligosaccharide structure. This compound is a significant compound in veterinary medicine, used to control bacterial enteric infections. Its intricate structure necessitates advanced analytical techniques for complete characterization and structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the constitution and stereochemistry of complex natural products like this compound.

This document provides detailed application notes and experimental protocols for the structural elucidation of this compound using a suite of NMR spectroscopic techniques. The information herein is intended to guide researchers, scientists, and drug development professionals in the comprehensive analysis of this antibiotic.

Structural Elucidation Strategy

The structural elucidation of this compound relies on a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments. The general workflow involves:

  • Isolation and Purification: Obtaining a pure sample of this compound is a critical prerequisite for successful NMR analysis.

  • 1D NMR Analysis (¹H and ¹³C): Initial assessment of the molecule's proton and carbon environments.

  • 2D NMR Analysis (COSY, HSQC, HMBC): Establishing connectivity between atoms to piece together the molecular structure.

  • Data Integration and Structure Verification: Combining all spectroscopic data to propose and confirm the final structure.

Data Presentation: NMR Spectroscopic Data for this compound

A thorough NMR analysis provides a wealth of quantitative data. The following tables summarize the key 1D NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

The ¹H NMR spectrum of this compound reveals key functional groups and provides the initial framework for structural analysis. The data presented here is based on the findings reported by Mertz et al. (1986) in The Journal of Antibiotics.

Chemical Shift (δ) ppmMultiplicityAssignment
3.88sOCH₃
3.55sOCH₃
3.54sOCH₃
3.30sOCH₃
2.36sAr-CH₃
2.31sCOCH₃
1.38stert-CH₃

s = singlet

Note: Due to the complexity of the oligosaccharide backbone, many proton signals overlap in the 1D spectrum, necessitating 2D NMR for complete assignment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

(Data not currently available in the public domain)

A complete structural elucidation would require the acquisition and assignment of the ¹³C NMR spectrum. This data is crucial for identifying all carbon atoms in the molecule, including quaternary carbons, and for confirming the overall carbon skeleton.

Experimental Protocols

Detailed methodologies are essential for reproducible and accurate NMR data acquisition. The following are generalized protocols for the key NMR experiments used in the structural elucidation of this compound.

Protocol 1: Sample Preparation for NMR Analysis
  • Sample Purity: Ensure the this compound sample is of high purity (>95%) to avoid interference from impurities in the NMR spectra.

  • Solvent Selection: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., acetone-d₆, chloroform-d, or methanol-d₄). The choice of solvent can affect the chemical shifts of labile protons.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm) for both ¹H and ¹³C NMR spectra.

  • Sample Filtration: If any particulate matter is present, filter the sample into a clean, dry 5 mm NMR tube to prevent shimming issues and improve spectral quality.

Protocol 2: 1D NMR Data Acquisition
  • Spectrometer Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

  • ¹H NMR Acquisition:

    • Tune and shim the probe for the specific sample.

    • Acquire a standard one-pulse ¹H NMR spectrum.

    • Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance and sensitivity of the ¹³C nucleus.

Protocol 3: 2D NMR Data Acquisition
  • COSY (Correlation Spectroscopy):

    • Purpose: To identify proton-proton (¹H-¹H) spin-spin couplings, revealing adjacent protons.

    • Experiment: Acquire a standard gradient-selected COSY (gCOSY) or DQF-COSY spectrum.

    • Key Parameters: Set appropriate spectral widths in both dimensions and acquire a sufficient number of increments in the indirect dimension (t₁) to achieve adequate resolution.

  • HSQC (Heteronuclear Single Quantum Coherence):

    • Purpose: To correlate directly bonded proton-carbon (¹H-¹³C) pairs.

    • Experiment: Acquire a gradient-selected HSQC spectrum with multiplicity editing (e.g., HSQC-DEPT) to differentiate between CH, CH₂, and CH₃ groups.

    • Key Parameters: Optimize the one-bond coupling constant (¹JCH) value (typically ~145 Hz for sp³ carbons) to maximize signal intensity.

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Purpose: To identify long-range correlations between protons and carbons (typically over 2-4 bonds). This is crucial for connecting different spin systems and assembling the carbon skeleton.

    • Experiment: Acquire a gradient-selected HMBC spectrum.

    • Key Parameters: Optimize the long-range coupling constant (ⁿJCH) value (typically 4-10 Hz) to observe the desired correlations.

Visualization of Experimental Workflow

The logical flow of experiments for the structural elucidation of this compound can be visualized as follows:

Structural_Elucidation_Workflow cluster_sample Sample Preparation cluster_1D_NMR 1D NMR Spectroscopy cluster_2D_NMR 2D NMR Spectroscopy cluster_analysis Data Analysis & Structure Determination Isolation Isolation & Purification of this compound SamplePrep NMR Sample Preparation Isolation->SamplePrep H1_NMR ¹H NMR SamplePrep->H1_NMR C13_NMR ¹³C NMR SamplePrep->C13_NMR COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY HSQC HSQC (¹H-¹³C Direct Correlation) C13_NMR->HSQC Data_Integration Data Integration & Fragment Assembly COSY->Data_Integration HMBC HMBC (¹H-¹³C Long-Range Correlation) HSQC->HMBC HSQC->Data_Integration HMBC->Data_Integration Structure_Proposal Propose this compound Structure Data_Integration->Structure_Proposal Structure_Verification Structure Verification Structure_Proposal->Structure_Verification

Workflow for this compound Structural Elucidation using NMR.

Signaling Pathways and Logical Relationships

The relationships between the different NMR experiments and the information they provide for structural elucidation can be visualized as follows:

NMR_Data_Relationships H1 ¹H Chemical Shifts & Multiplicities COSY COSY (¹H-¹H Correlations) H1->COSY Identifies Coupled Protons HSQC HSQC (¹H-¹³C One-Bond Correlations) H1->HSQC Assigns Protons to Carbons HMBC HMBC (¹H-¹³C Long-Range Correlations) H1->HMBC Correlates Protons to Remote Carbons C13 ¹³C Chemical Shifts C13->HSQC Assigns Carbons to Protons C13->HMBC Correlates Carbons to Remote Protons Structure This compound Structure COSY->Structure Defines Spin Systems HSQC->Structure Connects Protons & Carbons HMBC->Structure Assembles Molecular Fragments

Inter-relationships of NMR data for structural elucidation.

Conclusion

The structural elucidation of this compound is a complex task that is greatly facilitated by the application of modern NMR spectroscopy. By systematically applying a combination of 1D and 2D NMR experiments, researchers can confidently determine the complete structure of this important antibiotic. The protocols and data presented in this application note serve as a guide for conducting and interpreting these experiments, ultimately contributing to the advancement of drug development and natural product research.

Application Note: High-Efficiency Extraction of Avilamycin-A from Streptomyces viridochromogenes Fermentation Broth

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Avilamycin-A, a principal active component of the avilamycin antibiotic complex, is a potent orthosomycin antibiotic produced by the fermentation of Streptomyces viridochromogenes.[1] It is widely utilized in veterinary medicine to control bacterial enteric infections.[2] Efficient extraction and purification of this compound from the complex fermentation broth matrix are critical for downstream applications, including potency analysis, impurity profiling, and formulation development. This application note provides a detailed protocol for the extraction of this compound, combining solvent extraction and solid-phase extraction (SPE) for cleanup, followed by quantification using High-Performance Liquid Chromatography (HPLC).

Introduction

The avilamycin complex, produced by Streptomyces viridochromogenes, consists of several related compounds, with this compound being a major and highly bioactive component.[3][4] Due to its complex oligosaccharide structure, this compound presents unique challenges for extraction and purification.[3] The protocol outlined herein is designed to provide a robust and reproducible method for isolating this compound with high purity and recovery, suitable for research and quality control environments. The method leverages the physicochemical properties of this compound, particularly its solubility in organic solvents and its UV absorbance characteristics.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to developing an effective extraction and quantification strategy. Key properties are summarized in Table 1.

PropertyValueReference
Molecular Formula C₆₁H₈₈Cl₂O₃₂[1]
Molecular Weight 1404.24 g/mol [1]
Appearance Colorless, needle-shaped crystals[2]
Melting Point 181-182°C[5]
Solubility Freely soluble in chloroform; soluble in acetone; slightly soluble in ethyl acetate, methanol, and ethanol; very slightly soluble in water.[6]
UV Absorption Maximum 227 nm, 286 nm (in Methanol)[5]

Experimental Protocols

This section details the step-by-step methodology for the extraction, purification, and quantification of this compound from fermentation broth.

Materials and Reagents
  • This compound Reference Standard (≥95% purity)

  • Acetonitrile (HPLC Grade)

  • Acetone (HPLC Grade)

  • Methanol (HPLC Grade)

  • Dichloromethane (HPLC Grade)

  • Ammonium Acetate (Reagent Grade)

  • Deionized Water (18.2 MΩ·cm)

  • Streptomyces viridochromogenes fermentation broth

  • Silica-based Solid-Phase Extraction (SPE) Cartridges (e.g., 500 mg, 6 mL)

  • 0.45 µm Syringe Filters (PTFE or similar solvent-resistant membrane)

Protocol 1: Extraction from Fermentation Broth

This protocol describes the initial extraction of this compound from the whole fermentation broth.

  • Homogenization: Vigorously shake the fermentation broth to ensure a homogenous sample.

  • Solvent Extraction:

    • Transfer 10 mL of the whole fermentation broth into a 50 mL conical centrifuge tube.

    • Add 30 mL of acetone to the tube.

    • Vortex vigorously for 5 minutes to ensure thorough mixing and cell lysis.

    • Alternatively, sonicate the mixture for 25 minutes for complete extraction.[7]

  • Centrifugation:

    • Centrifuge the mixture at 4,000 x g for 15 minutes to pellet the mycelia and other solid debris.

  • Supernatant Collection:

    • Carefully decant the acetone supernatant containing the extracted this compound into a clean collection vessel.

    • For exhaustive extraction, the pellet can be re-suspended in another 20 mL of acetone and the extraction and centrifugation steps repeated. Combine the supernatants.

  • Solvent Evaporation:

    • Evaporate the acetone from the supernatant under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.

    • Alternatively, a stream of dry nitrogen can be used.

  • Reconstitution:

    • Reconstitute the dried extract in 5 mL of dichloromethane-acetone (85:15, v/v) wash solution in preparation for SPE cleanup.

Protocol 2: Solid-Phase Extraction (SPE) Cleanup

This SPE protocol is designed to remove polar and non-polar impurities from the initial extract.

  • Cartridge Conditioning:

    • Condition a silica SPE cartridge by passing 5 mL of dichloromethane through the column, followed by 5 mL of the dichloromethane-acetone (85:15, v/v) wash solution. Do not allow the cartridge to go dry.

  • Sample Loading:

    • Load the entire 5 mL of the reconstituted extract from step 3.2.6 onto the conditioned SPE cartridge.

    • Allow the sample to pass through the sorbent bed slowly under gravity or with minimal vacuum.

  • Washing:

    • Wash the cartridge with 10 mL of the dichloromethane-acetone (85:15, v/v) wash solution to elute weakly bound impurities.

  • Elution:

    • Elute the this compound from the cartridge with 10 mL of an elution solvent, typically a more polar mixture such as dichloromethane-acetone (1:1, v/v).[3]

    • Collect the eluate in a clean tube.

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 35°C.

    • Reconstitute the purified residue in 1 mL of the HPLC mobile phase for analysis.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

Protocol 3: HPLC Quantification

This protocol provides the parameters for the quantitative analysis of this compound.

  • Standard Preparation:

    • Prepare a 1 mg/mL stock solution of this compound reference standard in methanol.

    • Create a series of working standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by diluting the stock solution with the mobile phase to generate a calibration curve.

  • Chromatographic Conditions:

    • The HPLC conditions are summarized in Table 2.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area of the this compound standards against their known concentrations.

    • Determine the concentration of this compound in the extracted samples by comparing their peak areas to the calibration curve.

Quantitative Data Summary

The performance of the analytical method is critical for reliable quantification. Table 2 summarizes typical HPLC parameters and Table 3 provides performance characteristics based on published data for similar matrices.

Table 2: HPLC Method Parameters for this compound Quantification

ParameterConditionReference(s)
HPLC System Standard HPLC with UV Detector[3][6]
Column C18 reverse-phase, 250 x 4.6 mm, 5 µm[6]
Mobile Phase Isocratic: 48% Acetonitrile, 52% 0.01 M Ammonium Acetate Buffer[3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[6]
Detection UV at 295 nm[3]
Injection Volume 50 µL[3]

Table 3: Method Performance Characteristics

ParameterValueMatrixReference
Linearity Range 0.1 - 20 µg/mLIleal Content
Correlation Coefficient (R²) >0.999Ileal Content
Limit of Detection (LOD) 0.08 µg/mLIleal Content
Limit of Quantitation (LOQ) 0.1 µg/mLIleal Content
Recovery Rate >98%Pig Feces[3]

Note: The recovery rate from fermentation broth using this protocol is expected to be high, comparable to the >98% achieved in the complex matrix of pig feces with a similar extraction solvent and SPE cleanup.[3] Formal validation is recommended.

Visualizations

Diagrams illustrating the experimental workflow and the logic behind method selection provide a clear overview of the process.

ExtractionWorkflow cluster_0 Part 1: Solvent Extraction cluster_1 Part 2: Solid-Phase Extraction (SPE) cluster_2 Part 3: Analysis A 1. Fermentation Broth (10 mL) B 2. Add Acetone (30 mL) & Vortex/Sonicate A->B C 3. Centrifuge (4000 x g, 15 min) B->C D 4. Collect Supernatant C->D E 5. Evaporate Acetone D->E F 6. Reconstitute in 5 mL Wash Solution E->F H 8. Load Reconstituted Extract F->H To SPE G 7. Condition Silica SPE Cartridge I 9. Wash Cartridge (10 mL) H->I J 10. Elute this compound (10 mL) I->J K 11. Evaporate Eluate to Dryness J->K L 12. Reconstitute in Mobile Phase (1 mL) K->L To Analysis M 13. Filter (0.45 µm) L->M N 14. HPLC-UV Analysis (295 nm) M->N

Caption: Experimental workflow for the extraction and analysis of this compound.

MethodSelection cluster_0 Physicochemical Properties cluster_1 Methodological Choices Prop This compound Properties Solubility in Organic Solvents UV Chromophore Ext Extraction & Purification Solvent Extraction (Acetone/Acetonitrile) Solid-Phase Extraction (Silica) Prop:sol->Ext Leads to Det Detection & Quantification HPLC-UV (295 nm) Prop:uv->Det Enables

Caption: Logic for selecting extraction and detection methods for this compound.

Conclusion

The protocol described in this application note provides a comprehensive and effective method for the extraction, purification, and quantification of this compound from Streptomyces viridochromogenes fermentation broth. The combination of solvent extraction and solid-phase extraction ensures a clean sample, while the optimized HPLC method allows for accurate and sensitive quantification. This methodology is well-suited for researchers and quality control analysts working with this compound, providing a reliable foundation for process monitoring and product characterization.

References

Application Notes and Protocols: In Vitro MIC Testing of Avilamycin-A Against Clostridium perfringens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for determining the Minimum Inhibitory Concentration (MIC) of Avilamycin-A against the anaerobic bacterium Clostridium perfringens. The provided information is intended to guide researchers in the accurate assessment of the in vitro efficacy of this antimicrobial agent.

Introduction

Clostridium perfringens is a Gram-positive, anaerobic, spore-forming bacterium responsible for a range of diseases in both humans and animals, including necrotic enteritis in poultry and gas gangrene in humans.[1][2] Avilamycin, an oligosaccharide antibiotic, has demonstrated significant activity against Gram-positive bacteria, including C. perfringens.[3][4][5] Determining the MIC of this compound is a critical step in understanding its potency, monitoring for the development of resistance, and establishing effective dosage regimens for therapeutic use.[6][7] Standardized methods for antimicrobial susceptibility testing of anaerobic bacteria are provided by the Clinical and Laboratory Standards Institute (CLSI).[8][9][10]

Data Presentation: In Vitro MIC Values of this compound against Clostridium perfringens

The following table summarizes the quantitative data on the MIC of this compound against Clostridium perfringens from various studies. This data highlights the potent in vitro activity of this compound.

Study ReferenceNumber of IsolatesMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
Huang et al.120 (clinical strains)0.015 - 2560.06128
Devriese et al. (1993)[11][12]95 (field isolates)Not ReportedNot Reported0.5
Aarestrup et al. (2000)89 (clinical isolates)Not ReportedNot Reported0.5 - 1
Elanco Animal Health (2023)[13]89 (pre- and post-approval isolates)Not Reported1 - 22

Experimental Protocols

The following are detailed methodologies for determining the MIC of this compound against C. perfringens, based on CLSI guidelines.[8][10] The two primary recommended methods are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method is well-suited for testing a large number of isolates simultaneously.

a. Materials:

  • This compound analytical standard

  • 96-well microtiter plates

  • Anaerobic incubation system (e.g., anaerobic chamber or jar with gas-generating system)

  • Clostridium perfringens isolates and a quality control strain (e.g., C. perfringens ATCC 13124)[1]

  • Appropriate anaerobic broth medium (e.g., Brucella broth supplemented with hemin, vitamin K1, and laked sheep blood, or Fluid Thioglycollate Medium)[1][6]

  • Sterile saline or broth for inoculum preparation

  • McFarland turbidity standards (0.5)

  • Spectrophotometer (optional)

b. Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent at a concentration of at least 1000 µg/mL. Further dilutions should be made in the appropriate anaerobic broth.

  • Preparation of Microtiter Plates:

    • Dispense 50 µL of the appropriate anaerobic broth into each well of a 96-well microtiter plate.

    • Add 50 µL of the this compound working solution to the first well of each row to be tested, creating a 1:2 dilution.

    • Perform serial two-fold dilutions by transferring 50 µL from the first well to the second, and so on, down the plate. Discard the final 50 µL from the last well. This will result in wells containing 50 µL of varying concentrations of this compound.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each isolate.

  • Inoculum Preparation:

    • Subculture the C. perfringens isolates onto a suitable agar medium and incubate under anaerobic conditions for 24-48 hours.

    • Select several colonies and suspend them in sterile saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in the anaerobic broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial suspension to each well of the microtiter plate, bringing the final volume in each well to 100 µL.

    • Seal the plates and incubate under anaerobic conditions at 35-37°C for 48 hours.

  • Reading and Interpretation:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Agar Dilution Method

This is the reference method for anaerobic susceptibility testing according to CLSI.[8][10]

a. Materials:

  • This compound analytical standard

  • Petri dishes (100 mm)

  • Anaerobic incubation system

  • Clostridium perfringens isolates and a quality control strain

  • Appropriate agar medium (e.g., Brucella agar supplemented with hemin, vitamin K1, and laked sheep blood)

  • Inoculum replicating apparatus (e.g., Steers replicator)

  • Sterile saline or broth for inoculum preparation

  • McFarland turbidity standards (0.5)

b. Protocol:

  • Preparation of this compound Agar Plates:

    • Prepare a series of this compound stock solutions at 10 times the final desired concentrations.

    • Melt the appropriate agar medium and cool to 48-50°C in a water bath.

    • Add 2 mL of each this compound stock solution to 18 mL of molten agar to create plates with the desired final concentrations.

    • Pour the agar into sterile petri dishes and allow them to solidify.

    • Prepare a growth control plate containing no antibiotic.

  • Inoculum Preparation:

    • Prepare the inoculum as described for the broth microdilution method to a turbidity of a 0.5 McFarland standard.

  • Inoculation and Incubation:

    • Using an inoculum replicating apparatus, spot-inoculate approximately 1-2 µL of each bacterial suspension onto the surface of the agar plates, starting with the control plate and proceeding from the lowest to the highest antibiotic concentration.

    • Allow the inoculum spots to dry completely before inverting the plates.

    • Incubate the plates under anaerobic conditions at 35-37°C for 48 hours.

  • Reading and Interpretation:

    • After incubation, examine the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits growth, or allows for the growth of only a faint haze or a single colony.

Mandatory Visualizations

MIC_Testing_Workflow cluster_prep Preparation cluster_testing Testing Procedure cluster_analysis Data Analysis start Start: Obtain C. perfringens Isolate stock_sol Prepare this compound Stock Solution start->stock_sol media_prep Prepare Anaerobic Growth Medium (Broth or Agar) start->media_prep inoculum_prep Prepare Standardized Inoculum (0.5 McFarland) start->inoculum_prep serial_dilution Perform Serial Dilutions of This compound in Medium stock_sol->serial_dilution media_prep->serial_dilution inoculation Inoculate Medium with Standardized Inoculum inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate under Anaerobic Conditions (35-37°C, 48h) inoculation->incubation read_results Visually Inspect for Bacterial Growth incubation->read_results determine_mic Determine MIC: Lowest Concentration with No Visible Growth read_results->determine_mic end End: Report MIC Value determine_mic->end

Caption: Experimental workflow for in vitro MIC testing.

Avilamycin_Mechanism cluster_subunits Ribosomal Subunits Avilamycin This compound Ribosome Bacterial 70S Ribosome Avilamycin->Ribosome Binds to Inhibition Inhibition Avilamycin->Inhibition 50S 50S Subunit Ribosome->50S 30S 30S Subunit Ribosome->30S Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Mediates Protein_Synthesis->Inhibition is inhibited by Cell_Death Bacterial Cell Death or Growth Inhibition Inhibition->Cell_Death

Caption: Mechanism of action of this compound.

References

Avilamycin-A for the Prevention of Necrotic Enteritis in Poultry: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Necrotic enteritis (NE) is a significant and economically detrimental disease in the global poultry industry, caused by the bacterium Clostridium perfringens. The disease is characterized by severe necrosis of the intestinal mucosa, leading to reduced growth performance, increased feed conversion ratios, and elevated mortality rates. Historically, antibiotic growth promoters have been instrumental in controlling NE. However, with increasing regulations and concerns over antimicrobial resistance, there is a growing need for effective and targeted therapeutic agents. Avilamycin, an orthosomycin antibiotic, has demonstrated considerable efficacy in the prevention of necrotic enteritis in broiler chickens. This document provides detailed application notes and protocols for researchers and professionals involved in the study and development of Avilamycin-A for this indication.

Avilamycin exerts its antimicrobial effect by inhibiting bacterial protein synthesis through binding to the 50S ribosomal subunit.[1] Its primary spectrum of activity is against Gram-positive bacteria, including pathogenic strains of Clostridium perfringens.[2]

Quantitative Data Summary

The efficacy of this compound in preventing necrotic enteritis has been demonstrated in controlled challenge studies. The following tables summarize key performance indicators from a significant study by Paradis et al. (2016), where broiler chickens were challenged with Clostridium perfringens on day 14 of a 35-day study.[3]

Table 1: Effect of Avilamycin on Mortality and Intestinal Lesion Scores

Treatment GroupNE-Related Mortality (%) (Days 14-35)Average Lesion Score (Day 17)
Non-medicated, Non-challenged1.880.15
Non-medicated, Challenged31.041.55
15 ppm Avilamycin, Challenged7.530.85
30 ppm Avilamycin, Challenged3.020.65

Table 2: Effect of Avilamycin on Growth Performance

Treatment GroupBody Weight (Day 35, kg)Average Daily Gain ( g/bird/day )Feed Conversion Ratio (FCR)
Non-medicated, Non-challenged2.3065.71.68
Non-medicated, Challenged1.9555.71.95
15 ppm Avilamycin, Challenged2.2564.31.72
30 ppm Avilamycin, Challenged2.2865.11.70

Experimental Protocols

In Vivo Necrotic Enteritis Challenge Model

This protocol describes a common method for inducing necrotic enteritis in broiler chickens to evaluate the efficacy of preventative treatments like this compound.

1. Animal Model and Housing:

  • Species: Broiler chickens (e.g., Ross 708).

  • Housing: Floor pens with fresh litter.

  • Group Size: Sufficient number of birds per treatment group to achieve statistical power.

  • Acclimation: Allow birds to acclimate for at least 7 days before the start of the study.

2. Diet and Treatment Administration:

  • Basal Diet: A standard broiler starter or grower feed, often with a high percentage of wheat, barley, or fishmeal to predispose birds to NE.[4]

  • Avilamycin Administration: Avilamycin is incorporated into the feed at the desired concentrations (e.g., 15 ppm, 30 ppm). Medicated feed is typically provided from day 7 to day 30 of the study.[3]

  • Feed Formulation: To prepare medicated feed, a premix of Avilamycin is first thoroughly mixed with a small quantity of the feed ingredients before being incorporated into the final batch.[5][6]

3. Clostridium perfringens Inoculum Preparation:

  • Strain Selection: Utilize a virulent, NetB-positive strain of Clostridium perfringens isolated from a clinical case of necrotic enteritis.

  • Culture: Grow the C. perfringens strain in a suitable anaerobic broth (e.g., thioglycollate broth) for 18-24 hours at 37°C.

  • Inoculum Concentration: The final inoculum should be prepared to deliver a target concentration, for example, 10^9 colony-forming units (CFU) per bird.[3]

4. Challenge Procedure:

  • Predisposing Factors: To increase the severity and consistency of the disease, a predisposing factor is often used. A common method is the administration of a coccidial vaccine (e.g., containing Eimeria species) at a higher than recommended dose a few days prior to the C. perfringens challenge.[7]

  • Challenge Administration: On day 14 of the study, administer the prepared C. perfringens inoculum to each bird in the challenged groups. This can be done via oral gavage or by mixing the inoculum into a small amount of feed that is readily consumed by the birds.[3][4]

5. Data Collection and Analysis:

  • Mortality: Record mortality daily and perform necropsies to confirm NE as the cause of death.

  • Intestinal Lesion Scoring: On a predetermined day post-challenge (e.g., day 17), a subset of birds from each group is euthanized, and the small intestine is examined for necrotic lesions. Lesions are scored based on a standardized scale (see Table 3).

  • Performance Parameters: Body weight and feed consumption are measured at regular intervals to calculate average daily gain, average daily feed intake, and feed conversion ratio.

  • Microbiological Analysis: Ileal contents can be collected to quantify the population of C. perfringens.

Necrotic Enteritis Lesion Scoring System

A standardized lesion scoring system is crucial for the quantitative assessment of intestinal damage.

Table 3: Necrotic Enteritis Lesion Scoring Guide

ScoreDescription
0No gross lesions.
1Thin-walled and friable intestines.
2Focal necrosis or ulceration, or both.
3Patches of necrosis.
4Severe and extensive necrosis.
5Severe necrosis with hemorrhage.
6Dead bird with lesions characteristic of necrotic enteritis.

This scoring system is adapted from published methodologies and provides a framework for consistent evaluation.

Visualizations

Diagram 1: Pathogenesis of Necrotic Enteritis

cluster_0 Predisposing Factors cluster_1 C. perfringens Proliferation cluster_2 Toxin Production & Tissue Damage High Protein Diet High Protein Diet Increased C. perfringens Population Increased C. perfringens Population High Protein Diet->Increased C. perfringens Population Coccidiosis Coccidiosis Coccidiosis->Increased C. perfringens Population Intestinal Stress Intestinal Stress Intestinal Stress->Increased C. perfringens Population Quorum Sensing Activation Quorum Sensing Activation Increased C. perfringens Population->Quorum Sensing Activation Virulence Gene Upregulation Virulence Gene Upregulation Quorum Sensing Activation->Virulence Gene Upregulation NetB Toxin Production NetB Toxin Production Virulence Gene Upregulation->NetB Toxin Production Pore Formation in Epithelial Cells Pore Formation in Epithelial Cells NetB Toxin Production->Pore Formation in Epithelial Cells Cell Lysis and Necrosis Cell Lysis and Necrosis Pore Formation in Epithelial Cells->Cell Lysis and Necrosis Intestinal Lesions Intestinal Lesions Cell Lysis and Necrosis->Intestinal Lesions

Caption: Pathogenesis of Clostridium perfringens-induced necrotic enteritis in poultry.

Diagram 2: Avilamycin Mechanism of Action

cluster_0 Bacterial Ribosome cluster_1 Protein Synthesis 50S Subunit 50S Subunit Inhibition Inhibition 50S Subunit->Inhibition 30S Subunit 30S Subunit mRNA mRNA mRNA->30S Subunit tRNA tRNA tRNA->50S Subunit Polypeptide Chain Polypeptide Chain Avilamycin Avilamycin Avilamycin->50S Subunit Binds to Inhibition->Polypeptide Chain Blocks Elongation

Caption: Avilamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.

Diagram 3: Experimental Workflow for Avilamycin Efficacy Trial

Day 0 Day 0 Day 7 Day 7 Day 0->Day 7 Acclimation Day 12 Day 12 Day 7->Day 12 Avilamycin Feed Day 14 Day 14 Day 12->Day 14 Coccidial Challenge Day 17 Day 17 Day 14->Day 17 C. perfringens Challenge Day 35 Day 35 Day 17->Day 35 Lesion Scoring & Data Collection

Caption: Timeline of a typical in vivo necrotic enteritis challenge study.

References

Avilamycin-A for Porcine Enteric Disease Control: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Avilamycin-A is an orthosomycin antibiotic effective in controlling certain bacterial enteric infections in swine. Extensive research has demonstrated its efficacy in the reduction of incidence and severity of post-weaning diarrhea associated with pathogenic Escherichia coli. However, it is crucial to note that there is a lack of scientific literature and quantitative data supporting the efficacy of this compound in the specific control of swine dysentery caused by Brachyspira hyodysenteriae .

This document provides detailed application notes and protocols based on available research for the established use of this compound in managing post-weaning diarrhea in piglets. While one study included Carbadox, a drug indicated for swine dysentery, as a comparator, the focus was on performance metrics during an E. coli challenge, not on the efficacy against B. hyodysenteriae. Therefore, the following information is presented to guide research and development efforts for this compound's approved indications.

Mechanism of Action

Avilamycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.[1] This action prevents the formation of the initiation complex, thereby halting bacterial growth and replication.[2] In the context of E. coli, Avilamycin has been shown to inhibit the production of fimbriae, which are crucial for the attachment of the bacteria to the intestinal wall.[3][4]

Quantitative Data on Efficacy Against Post-Weaning Diarrhea

The following tables summarize the key quantitative data from a study evaluating the efficacy of Avilamycin in controlling diarrhea in weaned pigs naturally infected with pathogenic E. coli.

Table 1: Effect of Avilamycin on Diarrhea Scores in Weaned Pigs

Treatment GroupDiarrhea Severity (Days 1-21)Diarrhea Incidence (Days 22-42)Diarrhea Severity (Days 22-42)
Non-medicated ControlHigher (P < 0.05)Higher (P < 0.05)Higher (P < 0.05)
Avilamycin (80.5 mg/kg for 21 days)Lower (P < 0.05)No significant differenceNo significant difference
Avilamycin (80.5 mg/kg for 42 days)Lower (P < 0.05)Lower (P < 0.05)Lower (P < 0.05)
Carbadox (55.1 mg/kg for 21 days)IntermediateHigher (P < 0.05)Higher (P < 0.05)

Data adapted from a study involving 3,329 commercial crossbred pigs. Diarrhea was scored on a 3-point scale.

Table 2: Effect of Avilamycin on Growth Performance in Weaned Pigs (Overall Study Period)

Treatment GroupFinal Body WeightAverage Daily Gain (ADG)Average Daily Feed Intake (ADFI)Feed Conversion (G:F)
Non-medicated ControlNo significant differenceNo significant differenceNo significant differenceIntermediate
Avilamycin (80.5 mg/kg for 21 days)No significant differenceNo significant differenceNo significant differenceImproved (P < 0.05)
Avilamycin (80.5 mg/kg for 42 days)No significant differenceNo significant differenceNo significant differenceImproved (P < 0.05)
Carbadox (55.1 mg/kg for 21 days)No significant differenceNo significant differenceNo significant differenceNo significant difference

Experimental Protocols

Protocol 1: In-Life Phase for Efficacy Evaluation of Avilamycin in a Commercial Swine Nursery

This protocol is based on a study designed to evaluate the efficacy of avilamycin on the incidence and severity of diarrhea and growth performance of pigs naturally infected with E. coli.

1. Animal Selection and Housing:

  • Use a sufficient number of commercial crossbred barrows and gilts (e.g., n=3,329) immediately post-weaning.
  • House pigs in pens under commercial nursery conditions.
  • Employ an incomplete block design with a factorial arrangement of treatments (e.g., stocking density and medication program).

2. Treatment Groups:

  • Group 1 (Control): Non-medicated basal feed for the entire study period (e.g., 56 days).
  • Group 2 (AVI21): Basal feed medicated with 80.5 mg/kg Avilamycin for the first 21 days, followed by non-medicated feed.
  • Group 3 (AVI42): Basal feed medicated with 80.5 mg/kg Avilamycin for 42 consecutive days.
  • Group 4 (Comparator): Basal feed medicated with a relevant comparator (e.g., 55.1 mg/kg carbadox) for 21 days.

3. Diet and Feeding:

  • Formulate diets to meet or exceed NRC (2012) recommendations for nursery pigs.
  • Provide ad libitum access to feed and water throughout the study.

4. Data Collection:

  • Diarrhea Scores: Collect subjective diarrhea scores weekly for each pen using a standardized scale (e.g., 3-point scale).
  • Growth Performance: Weigh individual pigs on day 0, 21, 42, and 56 of the study to calculate ADG, ADFI, and G:F.
  • Health Observations: Monitor morbidity and mortality daily.

5. Sample Collection:

  • Collect fecal swabs from a representative number of pigs at the beginning of the study to confirm the presence of the target pathogen (e.g., hemolytic E. coli) via culture or PCR.

6. Statistical Analysis:

  • Analyze the collected data using appropriate statistical models (e.g., ANOVA) to determine the effect of the medication program on diarrhea scores and performance parameters.

    Experimental_Workflow_Efficacy_Trial cluster_preparation Preparation Phase cluster_treatment Treatment & Data Collection Phase cluster_analysis Analysis Phase Animal_Selection Select Weaned Pigs Housing House in Commercial Nursery Animal_Selection->Housing Treatment_Groups Assign to Treatment Groups: - Control - AVI21 - AVI42 - Comparator Housing->Treatment_Groups Feeding Administer Medicated/Control Feed Treatment_Groups->Feeding Sample_Analysis Fecal Swab Analysis (Confirm Pathogen) Treatment_Groups->Sample_Analysis Data_Collection Weekly Diarrhea Scores Periodic Body Weights Feeding->Data_Collection Health_Monitoring Daily Health Observations Feeding->Health_Monitoring Statistical_Analysis Statistical Analysis of - Diarrhea Scores - Growth Performance Data_Collection->Statistical_Analysis Health_Monitoring->Statistical_Analysis Sample_Analysis->Statistical_Analysis Results Efficacy Determination Statistical_Analysis->Results

    Fig 1. Workflow for In-Life Efficacy Trial
    Protocol 2: Minimum Inhibitory Concentration (MIC) Determination for Porcine Enteric Pathogens

While specific MIC data for Avilamycin against B. hyodysenteriae is not available, this general protocol outlines the standard broth microdilution method for determining the MIC of Avilamycin against relevant porcine enteric pathogens like E. coli or C. perfringens.

1. Bacterial Isolates:

  • Obtain clinical isolates of the target pathogen from pigs with diarrhea.
  • Include a quality control strain with a known MIC for Avilamycin.

2. Antimicrobial Agent:

  • Prepare a stock solution of this compound of known concentration in an appropriate solvent.
  • Perform serial two-fold dilutions of the stock solution in a suitable broth medium (e.g., Mueller-Hinton broth for E. coli, supplemented Brucella broth for anaerobes) in a 96-well microtiter plate.

3. Inoculum Preparation:

  • Culture the bacterial isolates on appropriate agar plates to obtain fresh colonies.
  • Prepare a bacterial suspension in sterile saline or broth and adjust the turbidity to a 0.5 McFarland standard.
  • Dilute the standardized suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.

4. Incubation:

  • Incubate the microtiter plates at the optimal temperature and atmospheric conditions for the target bacterium (e.g., 37°C in ambient air for E. coli; 37°C in an anaerobic chamber for C. perfringens) for 18-24 hours.

5. MIC Determination:

  • The MIC is the lowest concentration of Avilamycin that completely inhibits visible growth of the bacterium.
  • Read the results visually or using a microplate reader.

6. Quality Control:

  • Ensure the quality control strain's MIC falls within the acceptable range.

  • Verify the purity of the bacterial isolates.

    MIC_Determination_Workflow cluster_setup Preparation cluster_procedure Procedure cluster_results Results Prepare_Avilamycin Prepare Serial Dilutions of this compound Inoculate_Plate Inoculate Microtiter Plate Prepare_Avilamycin->Inoculate_Plate Prepare_Inoculum Prepare Standardized Bacterial Inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate Under Optimal Conditions Inoculate_Plate->Incubate Read_MIC Read and Record MIC Value Incubate->Read_MIC QC Validate with QC Strain Read_MIC->QC

    Fig 2. Workflow for MIC Determination

    Conclusion and Future Directions

This compound is an effective tool for the control of post-weaning diarrhea in pigs caused by pathogenic E. coli. The provided protocols offer a framework for conducting efficacy and in vitro susceptibility studies. There is a clear gap in the scientific literature regarding the efficacy of this compound against Brachyspira hyodysenteriae. Future research should be directed towards:

  • Determining the in vitro activity (MIC) of this compound against a panel of Brachyspira hyodysenteriae field isolates.

  • Conducting controlled in vivo studies to evaluate the efficacy of this compound in a swine dysentery challenge model.

Such studies are essential to ascertain whether this compound has a potential role in the therapeutic arsenal against swine dysentery.

References

Application Notes and Protocols: Avilamycin-A as a Growth Promoter in Broiler Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Avilamycin-A as a growth promoter in broiler chickens. This document summarizes key quantitative data from various studies, outlines detailed experimental protocols, and visualizes the underlying mechanisms and experimental workflows.

Introduction

Avilamycin is an oligosaccharide antibiotic belonging to the orthosomycin group, produced by the fermentation of Streptomyces viridochromogenes.[1][2] It is primarily active against Gram-positive bacteria and is utilized in veterinary medicine to control bacterial enteric infections in poultry, swine, and rabbits.[3][4][5] As a growth promoter in broilers, this compound has been shown to improve feed conversion, increase weight gain, and reduce mortality, particularly by controlling necrotic enteritis caused by Clostridium perfringens.[6][7]

Mechanism of Action

This compound exerts its antimicrobial effect by inhibiting bacterial protein synthesis.[3] It binds to the bacterial ribosome, specifically the 30S ribosomal subunit, which blocks the formation of the 70S initiation complex, a critical step in protein synthesis.[8] This action is effective against a range of Gram-positive bacteria.[3] The resulting modulation of the gut microbiota is believed to be the primary mechanism behind its growth-promoting effects. By reducing the population of detrimental bacteria like Clostridium perfringens, this compound helps to maintain a healthier gut environment, leading to improved nutrient absorption and overall performance.[8]

Mechanism_of_Action cluster_gut Broiler Gastrointestinal Tract cluster_effects Physiological Effects Avilamycin This compound (Oral Administration) GutMicrobiota Gut Microbiota Avilamycin->GutMicrobiota Modulates ProteinSynthesis Inhibition of Bacterial Protein Synthesis Avilamycin->ProteinSynthesis Induces GramPositive Gram-Positive Bacteria (e.g., C. perfringens) BeneficialBacteria Beneficial Bacteria ReducedPathogens Reduced Pathogen Load GramPositive->ReducedPathogens ImprovedGutHealth Improved Gut Health (e.g., villus integrity) BeneficialBacteria->ImprovedGutHealth Contributes to ProteinSynthesis->GramPositive Targets ReducedPathogens->ImprovedGutHealth Promotes NutrientAbsorption Enhanced Nutrient Absorption ImprovedGutHealth->NutrientAbsorption Facilitates GrowthPerformance Improved Growth Performance NutrientAbsorption->GrowthPerformance Results in

Proposed mechanism of action for this compound.

Data Presentation: Performance Metrics

The following tables summarize the quantitative effects of this compound on key broiler performance indicators from various studies.

Table 1: Effect of this compound on Body Weight Gain (BWG) and Final Body Weight (BW)

Study ReferenceBroiler StrainDosage (ppm)Duration (days)ParameterControl GroupAvilamycin Group% Improvement
Wellenreiter et al. (2000)[9]Not Specified1045Final Live Weight (g)Not Specified+90 g vs. Control-
Abdel-Latif et al. (2024)[10]Ross 30810035BWG (g)Not Specified+8% vs. Control8.0%
Khajali & Bagheri (2009)[11]Ross 3081042 (treatment 7-21d)Final BW (g)201721084.5%
Unspecified Study[12]Cobb 50010Not SpecifiedWeight Gain (g)Statistically LowerStatistically Higher-
Unspecified Study[7]Broiler Cockerels1535Final BW (g)Significantly LowerSignificantly Higher-
Unspecified Study[7]Broiler Cockerels3035Final BW (g)Significantly LowerSignificantly Higher-

Table 2: Effect of this compound on Feed Conversion Ratio (FCR)

Study ReferenceBroiler StrainDosage (ppm)Duration (days)Control FCRAvilamycin FCR% Improvement
Wellenreiter et al. (2000)[9]Not Specified1045Not SpecifiedNumerically Improved-
Abdel-Latif et al. (2024)[10]Ross 30810035Not SpecifiedMarkedly Improved-
Khajali & Bagheri (2009)[11]Ross 3081042 (treatment 7-21d)-Superior to other groups-
Unspecified Study[13]Ross 30810Not SpecifiedNot SpecifiedSignificantly Better-
Unspecified Study[12]Cobb 50010Not SpecifiedStatistically HigherStatistically Lower-
Unspecified Study[7]Broiler Cockerels1535-Improved vs. both control groups-
Unspecified Study[7]Broiler Cockerels3035-Improved vs. both control groups-

Table 3: Effect of this compound on Mortality

Study ReferenceChallenge ModelDosage (ppm)Control MortalityAvilamycin MortalitySignificance
Unspecified Study[7]C. perfringens15Significantly HigherSignificantly LowerP < 0.0001
Unspecified Study[7]C. perfringens30Significantly HigherSignificantly LowerP < 0.0001

Experimental Protocols

The following protocols are representative methodologies for conducting broiler growth promoter studies with this compound, based on common practices reported in the literature.

4.1 General Experimental Design

This protocol outlines a typical floor pen study to evaluate the efficacy of this compound.

Experimental_Workflow Start Start: Day-old Chicks (e.g., Ross 308, Cobb 500) Acclimation Acclimation Period (e.g., 1-7 days) Start->Acclimation Randomization Randomization to Treatment Groups Acclimation->Randomization Treatment Treatment Period (e.g., 35-45 days) Randomization->Treatment DataCollection Data Collection (Weekly) Treatment->DataCollection During Necropsy Sample Collection / Necropsy (End of study) Treatment->Necropsy Analysis Data Analysis (ANOVA, etc.) DataCollection->Analysis Necropsy->Analysis End End: Conclusion on Efficacy Analysis->End

A typical experimental workflow for a broiler trial.

4.1.1. Animals and Housing

  • Species: Broiler chickens (Gallus gallus domesticus).

  • Strain: Commonly used commercial strains such as Ross 308 or Cobb 500.[10][12]

  • Source: Procure day-old chicks from a commercial hatchery.

  • Housing: House birds in floor pens with appropriate bedding (e.g., fresh wood shavings). Maintain stocking density according to institutional animal care guidelines.

  • Environmental Control: Maintain temperature, humidity, and lighting according to the recommendations for the specific broiler strain.

4.1.2. Diet and Treatments

  • Basal Diet: Formulate a basal diet that meets or exceeds the nutritional requirements for broilers as specified by the National Research Council (NRC). The diet is typically corn and soybean meal-based.

  • Treatment Groups:

    • Control Group: Birds receive the basal diet with no additives.

    • Avilamycin Group(s): Birds receive the basal diet supplemented with this compound at various concentrations (e.g., 10 ppm, 15 ppm, 30 ppm).[7][13]

  • Feed and Water: Provide feed and water ad libitum.

4.1.3. Data Collection

  • Body Weight: Measure and record the body weight of individual birds or on a per-pen basis at the start of the trial and at regular intervals (e.g., weekly).

  • Feed Intake: Record the amount of feed provided and the amount remaining for each pen at regular intervals to calculate feed intake.

  • Feed Conversion Ratio (FCR): Calculate FCR as the ratio of feed intake to body weight gain for each period.

  • Mortality: Record mortality daily, noting the date and cause of death if apparent.

4.2. Necrotic Enteritis Challenge Model Protocol

This protocol is designed to evaluate the efficacy of this compound in preventing necrotic enteritis.

4.2.1. Experimental Design

  • Treatment Groups:

    • Group 1: Non-medicated, non-challenged.

    • Group 2: Non-medicated, challenged.

    • Group 3: Avilamycin (e.g., 15 ppm), challenged.

    • Group 4: Avilamycin (e.g., 30 ppm), challenged.[7]

  • Avilamycin Administration: Administer Avilamycin in the feed from day 7 to day 30 of the study.[7]

4.2.2. Challenge Procedure

  • Challenge Organism: Use a pathogenic strain of Clostridium perfringens.

  • Inoculum Preparation: Prepare a fresh inoculum of C. perfringens.

  • Challenge Administration: Administer the challenge inoculum via feed on a specific day (e.g., day 14). The inoculum should deliver a target concentration of the bacteria per bird (e.g., 10^9 CFU/bird).[7]

4.2.3. Data and Sample Collection

  • Mortality: Record NE-specific mortality from the day of challenge until the end of the study.

  • Lesion Scoring: At a set time post-challenge (e.g., day 17), euthanize a subset of birds from each group and score the severity of intestinal lesions associated with necrotic enteritis.[7]

  • Bacterial Counts: Collect ileal contents at a specific time post-challenge (e.g., day 21) to quantify the C. perfringens load.[7]

  • Performance Parameters: Continue to collect data on body weight, feed intake, and FCR as described in the general protocol.

4.3. Sample Analysis

  • Microbiological Analysis: Use selective agar and standard plating techniques to enumerate C. perfringens from intestinal contents.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine the significance of differences between treatment groups. Post-hoc tests (e.g., Tukey's HSD) can be used for multiple comparisons. A p-value of < 0.05 is typically considered statistically significant.

Conclusion

The presented data and protocols demonstrate that this compound is an effective growth promoter in broiler chickens. It consistently improves body weight gain and feed conversion ratio while also serving as a valuable tool for the control of necrotic enteritis. The provided methodologies offer a robust framework for researchers and professionals to design and execute studies to further evaluate the applications of this compound in poultry production.

References

Application Notes and Protocols for Quantifying Avilamycin-A Residues in Animal Tissues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin is an orthosomycin antibiotic used in veterinary medicine to control bacterial enteric infections in poultry, swine, and rabbits.[1][2] Due to its potential for residues in edible tissues, robust and sensitive analytical methods are required to ensure food safety and comply with regulatory limits. This document provides detailed application notes and protocols for the quantification of Avilamycin-A residues in various animal tissues.

Avilamycin is a complex molecule, and its residue analysis is typically performed by converting it and its metabolites to a common, stable marker residue: dichloroisoeverninic acid (DIA) .[3][4] This conversion is achieved through alkaline hydrolysis. The subsequent quantification of DIA is most commonly performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly selective and sensitive technique.[4][5] Gas Chromatography (GC) methods have also been developed.[6]

Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Avilamycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically interacting with domain V of the 23S rRNA and ribosomal protein L16.[5][7][8] This binding occurs at the entrance of the A-site tRNA accommodating corridor, sterically blocking the correct positioning of aminoacyl-tRNA.[1][4][9] By preventing the binding of aminoacyl-tRNA to the A-site, Avilamycin effectively halts the elongation phase of protein synthesis, leading to the cessation of bacterial growth.[1]

cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S_subunit 50S Subunit 30S_subunit 30S Subunit 23S_rRNA 23S rRNA (Domain V) L16_protein L16 Protein A_site A-site P_site P-site A_site->P_site Translocation Protein_Elongation Protein Elongation P_site->Protein_Elongation Leads to Avilamycin Avilamycin Avilamycin->23S_rRNA Binds to Avilamycin->L16_protein Binds to Inhibition Inhibition Avilamycin->Inhibition Causes aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Enters Inhibition->aa_tRNA Blocks entry to A-site

Mechanism of Avilamycin action on the bacterial ribosome.

Quantitative Data Summary

The following tables summarize key quantitative data for the analysis of this compound residues (measured as DIA) in various animal tissues.

Table 1: Maximum Residue Limits (MRLs) for Avilamycin (as DIA)

SpeciesTissueMRL (µg/kg)Reference
PigsMuscle200[9]
Liver300[9]
Kidney200[9]
Skin/Fat200[9]
ChickensMuscle200[9]
Liver300[9]
Kidney200[9]
Skin/Fat200[9]
TurkeysMuscle200[9]
Liver300[9]
Kidney200[9]
Skin/Fat200[9]
RabbitsMuscle200[9]
Liver300[9]
Kidney200[9]
Skin/Fat200[9]
CattleMuscle200[10]
Liver600[10]
Kidney1200[10]

Table 2: Performance Characteristics of LC-MS/MS Methods for DIA Quantification

MatrixFortification Levels (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Poultry Muscle25, 50, 10094 - 106≤ 112.78.3[3]
Porcine Muscle25, 50, 10094 - 106≤ 110.72.4[3]
Porcine Muscle10, MRL100 - 108< 6--[4]
Porcine Fat10, MRL100 - 108< 6--[4]
Porcine Liver10, MRL100 - 108< 6--[4]

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantitation

Experimental Protocols

The following protocols provide a detailed methodology for the determination of total Avilamycin residues, measured as DIA, in animal tissues by LC-MS/MS.

Protocol 1: Sample Preparation and Extraction

This protocol outlines the initial steps for extracting Avilamycin and its metabolites from animal tissues.

start Start: Animal Tissue Sample (Muscle, Liver, Fat, Kidney) homogenize 1. Homogenize Tissue Sample start->homogenize extract 2. Extract with Acetone homogenize->extract centrifuge 3. Centrifuge extract->centrifuge collect_supernatant 4. Collect Supernatant centrifuge->collect_supernatant end Proceed to Hydrolysis collect_supernatant->end

Workflow for sample preparation and extraction.

Materials:

  • Homogenizer (e.g., blender, rotor-stator)

  • Centrifuge

  • Acetone (HPLC grade)

  • Polypropylene centrifuge tubes (50 mL)

Procedure:

  • Weigh a representative portion of the animal tissue (e.g., 5 g) into a centrifuge tube.

  • Add a suitable volume of acetone (e.g., 20 mL).

  • Homogenize the sample until a uniform consistency is achieved.

  • Centrifuge the homogenate (e.g., at 4000 rpm for 10 minutes).

  • Carefully decant and collect the acetone supernatant.

  • Repeat the extraction of the tissue pellet with another portion of acetone to ensure complete extraction.

  • Combine the supernatants.

Protocol 2: Alkaline Hydrolysis to DIA

This protocol describes the conversion of Avilamycin and its metabolites in the extract to the marker residue DIA.

Materials:

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Hydrochloric acid (HCl) solution (for neutralization)

  • Water bath or heating block

Procedure:

  • Evaporate the combined acetone extract to dryness under a gentle stream of nitrogen.

  • Add a specific volume of NaOH solution (e.g., 5 mL of 1 M NaOH) to the dried extract.

  • Incubate the mixture in a water bath at a controlled temperature (e.g., 70°C) for a specified time (e.g., 1 hour) to facilitate hydrolysis.[11]

  • After cooling to room temperature, neutralize the solution with HCl.

Protocol 3: Liquid-Liquid Extraction and Cleanup

This protocol details the purification of DIA from the hydrolyzed sample matrix.

start Start: Hydrolyzed & Neutralized Extract partition 1. Partition with Ethyl Acetate start->partition collect_organic 2. Collect Ethyl Acetate Phase partition->collect_organic wash 3. Wash with NaCl Solution collect_organic->wash dry 4. Dry with Anhydrous Sodium Sulfate wash->dry evaporate 5. Evaporate to Dryness dry->evaporate reconstitute 6. Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS Analysis reconstitute->end

Workflow for liquid-liquid extraction and cleanup.

Materials:

  • Ethyl acetate (HPLC grade)

  • Sodium chloride (NaCl) solution

  • Anhydrous sodium sulfate

  • Nitrogen evaporator

Procedure:

  • Transfer the neutralized hydrolysate to a separatory funnel.

  • Add ethyl acetate and shake vigorously to partition the DIA into the organic phase.

  • Allow the layers to separate and collect the upper ethyl acetate layer.

  • Repeat the extraction of the aqueous layer with fresh ethyl acetate.

  • Combine the ethyl acetate extracts.

  • Wash the combined organic phase with a NaCl solution to remove water-soluble impurities.

  • Dry the ethyl acetate extract by passing it through a column containing anhydrous sodium sulfate.

  • Evaporate the cleaned extract to dryness under a stream of nitrogen.

  • Reconstitute the residue in a known volume of the initial LC-MS/MS mobile phase.

Protocol 4: LC-MS/MS Analysis

This protocol provides typical conditions for the quantification of DIA.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

Typical LC Conditions:

  • Column: C18 analytical column (e.g., 2.1 x 100 mm, 2.6 µm)

  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B)

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

Typical MS/MS Conditions:

  • Ionization Mode: Negative Electrospray Ionization (ESI-)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for DIA. A common transition is m/z 249 -> 190.1.[11]

  • Internal Standard: An isotope-labeled internal standard, such as dichloroisoeverninic acid-d6, is recommended for accurate quantification to compensate for matrix effects.[3]

Data Analysis:

  • Construct a calibration curve by plotting the peak area ratio of DIA to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of DIA in the samples by interpolating their peak area ratios from the calibration curve.

  • Calculate the final residue concentration in the original tissue sample, accounting for the initial sample weight and dilution factors. The concentration of DIA is then converted to Avilamycin equivalents by multiplying by a conversion factor.[1]

Conclusion

The analytical methods described provide a robust framework for the quantification of this compound residues in animal tissues. The use of a marker residue (DIA) and sensitive detection techniques like LC-MS/MS allows for accurate and reliable monitoring to ensure compliance with food safety regulations. Proper validation of the method in the specific laboratory and for each tissue matrix is crucial for obtaining high-quality data.

References

Application Note: Solid-Phase Extraction of Avilamycin from Complex Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Avilamycin, an orthosomycin antibiotic produced by Streptomyces viridochromogenes, is primarily used in veterinary medicine as a feed additive to promote growth and prevent necrotic enteritis in poultry and swine.[1] Its mechanism of action involves the inhibition of bacterial protein synthesis.[2] Due to its extensive use in livestock, robust and reliable methods for the extraction and quantification of Avilamycin from complex matrices such as animal feed, tissues, and environmental samples are crucial for regulatory compliance, pharmacokinetic studies, and food safety assurance.

This application note provides detailed protocols for the solid-phase extraction (SPE) of Avilamycin from various complex matrices, supported by quantitative data and visual workflows to guide researchers in developing and implementing effective analytical methods.

Data Presentation: Quantitative Analysis of Avilamycin Extraction

The following tables summarize the quantitative data for the solid-phase extraction of Avilamycin from different complex matrices using the described protocols.

MatrixAnalyteRecovery Rate (%)LODLOQAnalytical MethodReference
Poultry FeedAvilamycin A93.29 - 97.26--HPLC-UV[1]
Pig FecesAvilamycin A>98-0.9 mg/kgHPLC-UV[3]
Pig FecesAvilamycin B>98-0.2 mg/kgHPLC-UV[3]
Porcine MuscleDichloroisoeverninic acid (DIA)94 - 1060.7 µg/kg2.4 µg/kgLC-MS/MS[4]
Porcine FatDichloroisoeverninic acid (DIA)100 - 1080.5 µg/kg1.0 µg/kg (Estimated)LC-MS/MS[5]
Porcine LiverDichloroisoeverninic acid (DIA)103 - 1080.5 µg/kg1.0 µg/kg (Estimated)LC-MS/MS[5]
Poultry MuscleDichloroisoeverninic acid (DIA)94 - 1062.7 µg/kg8.3 µg/kgLC-MS/MS[4]
PlasmaAvilamycin A-0.05 µg/mL0.1 µg/mLHPLC[6]
Ileal ContentAvilamycin A-0.08 µg/mL0.1 µg/mLHPLC[6]

Note: For tissue samples, analysis is often performed on the marker residue, dichloroisoeverninic acid (DIA), after hydrolysis of the parent compound and its metabolites.

Experimental Protocols

Protocol 1: Solid-Phase Extraction of Avilamycin from Animal Feed

This protocol is adapted for the extraction of Avilamycin A and B from animal feed matrices for subsequent analysis by HPLC-UV.

1. Materials and Reagents

  • Avilamycin reference standards (A and B)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water

  • Silica-based SPE cartridges (e.g., 500 mg, 6 mL)

  • Centrifuge tubes (50 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

2. Sample Preparation and Extraction

  • Grind a representative sample of the animal feed to a fine powder.

  • Accurately weigh 10 g of the homogenized feed into a 50 mL centrifuge tube.

  • Add 20 mL of acetonitrile to the tube.

  • Vortex vigorously for 1 minute to ensure thorough mixing.

  • Shake for 30 minutes on a mechanical shaker.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully collect the supernatant for SPE cleanup.

3. Solid-Phase Extraction (SPE) Procedure

  • Conditioning: Condition the silica SPE cartridge by passing 5 mL of acetonitrile through it. Do not allow the cartridge to dry out.

  • Loading: Load 5 mL of the supernatant (from step 2.7) onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 5 mL of acetonitrile to remove interfering matrix components.

  • Elution: Elute the Avilamycin factors from the cartridge with 10 mL of a 1:1 (v/v) mixture of acetonitrile and methanol.

  • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 1 mL of the mobile phase used for HPLC analysis.

Protocol 2: Solid-Phase Extraction of Avilamycin as Dichloroisoeverninic Acid (DIA) from Animal Tissues

This protocol is designed for the determination of total Avilamycin residues in animal tissues by converting Avilamycin and its metabolites to the common marker residue, DIA, followed by LC-MS/MS analysis.

1. Materials and Reagents

  • Avilamycin and DIA reference standards

  • Acetone (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Hexane (HPLC grade)

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid

  • Sodium hydroxide solution (1 M)

  • Hydrochloric acid (1 M)

  • Silica gel SPE cartridges (e.g., Inertsep SI, 1 g, 6 mL)

  • Homogenizer

  • Centrifuge

  • Rotary evaporator

  • Nitrogen evaporator

2. Sample Preparation, Extraction, and Hydrolysis

  • Homogenize a representative sample of the animal tissue (muscle, fat, or liver).

  • Weigh 10 g of the homogenized tissue into a suitable container.

  • Extract the tissue sample with acetone.

  • Centrifuge the mixture and collect the supernatant.

  • Evaporate the acetone from the supernatant.

  • Add 1 M sodium hydroxide solution to the residue.

  • Heat the mixture at 70°C for 1 hour to hydrolyze Avilamycin and its metabolites to DIA.[5]

  • Cool the solution and neutralize with 1 M hydrochloric acid.

3. Liquid-Liquid Extraction and Solid-Phase Extraction (SPE) Cleanup

  • Partition the neutralized hydrolysate with ethyl acetate to extract DIA.

  • Wash the ethyl acetate phase to remove impurities.

  • Evaporate the ethyl acetate to dryness.

  • Reconstitute the residue in a suitable solvent for SPE.

  • Conditioning: Condition the silica gel SPE cartridge with hexane.

  • Loading: Load the reconstituted sample onto the conditioned cartridge.

  • Washing: Wash the cartridge with a suitable solvent to remove interferences.

  • Elution: Elute DIA from the cartridge using a mixture of 5% formic acid in acetonitrile.[6]

  • Drying: Evaporate the eluate to dryness under a nitrogen stream.

  • Reconstitution: Reconstitute the residue in methanol for LC-MS/MS analysis.

Visualizations

Avilamycin Mechanism of Action

Avilamycin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit Inhibition Inhibition 50S_subunit->Inhibition 30S_subunit 30S Subunit A_site A-Site P_site P-Site E_site E-Site Avilamycin Avilamycin Avilamycin->50S_subunit Binds to 23S rRNA (Helices 89 & 91) & Ribosomal Protein L16 tRNA Aminoacyl-tRNA tRNA->A_site Binding Blocked Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Prevents tRNA binding to the A-site

Caption: Avilamycin's mechanism of action on the bacterial ribosome.

General Workflow for Avilamycin Solid-Phase Extraction

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Sample_Homogenization 1. Sample Homogenization (e.g., Feed, Tissue) Solvent_Extraction 2. Solvent Extraction (e.g., Acetonitrile, Acetone) Sample_Homogenization->Solvent_Extraction Centrifugation 3. Centrifugation Solvent_Extraction->Centrifugation Supernatant_Collection 4. Supernatant Collection Centrifugation->Supernatant_Collection Conditioning 5. Conditioning (e.g., Acetonitrile) Supernatant_Collection->Conditioning Loading 6. Sample Loading Conditioning->Loading Washing 7. Washing (e.g., Acetonitrile) Loading->Washing Elution 8. Elution (e.g., Acetonitrile/Methanol) Washing->Elution Evaporation 9. Evaporation to Dryness Elution->Evaporation Reconstitution 10. Reconstitution Evaporation->Reconstitution Analysis 11. Analytical Quantification (HPLC-UV or LC-MS/MS) Reconstitution->Analysis

Caption: A generalized workflow for Avilamycin solid-phase extraction.

References

Troubleshooting & Optimization

Avilamycin-A solubility challenges in HPLC mobile phase

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered with Avilamycin-A solubility in HPLC mobile phases.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern in HPLC analysis?

This compound is the main active component of the Avilamycin antibiotic complex, which is used in veterinary medicine.[1][2] It is a large, complex oligosaccharide molecule, which contributes to its challenging solubility profile in typical reversed-phase HPLC mobile phases.[3][4] Poor solubility can lead to several analytical issues, including precipitation in the HPLC system, poor peak shape, inaccurate quantification, and column clogging.

Q2: What are the general solubility characteristics of this compound?

This compound exhibits a wide range of solubility depending on the solvent. It is generally more soluble in chlorinated solvents and moderately soluble in polar organic solvents like acetone and methanol.[1][5] Its aqueous solubility is low and is pH-dependent.[1]

Q3: Which solvents are recommended for preparing this compound stock solutions?

Based on its solubility profile, methanol, acetonitrile, or a mixture of these with a small amount of buffer (e.g., 4:1 methanol/0.1 M phosphate buffer, pH 7.0) are suitable for preparing stock solutions.[6] Dimethyl sulfoxide (DMSO) can also be used.[1][7] It is crucial to ensure the stock solution solvent is miscible with the HPLC mobile phase to prevent precipitation upon injection.

Troubleshooting Guide

Problem 1: this compound precipitates when preparing the mobile phase or after injection.

Cause: The limited solubility of this compound in the aqueous-organic mobile phase mixture. This is a common issue when the percentage of the aqueous component is too high.

Solution:

  • Increase the organic content: Gradually increase the proportion of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.[8]

  • Optimize the pH of the aqueous phase: Avilamycin's aqueous solubility is pH-dependent.[1] Experiment with buffering the aqueous portion of the mobile phase. A common mobile phase for Avilamycin analysis includes an ammonium acetate buffer, suggesting a neutral to slightly acidic pH might be beneficial.[9][10]

  • Use a stronger organic solvent: If using methanol, consider switching to acetonitrile, which often has a stronger elution strength and can improve the solubility of many compounds.

  • Prepare the sample in a solvent similar to the mobile phase: Dissolving the sample in a solvent that closely mimics the mobile phase composition can prevent precipitation upon injection.[11]

Problem 2: Poor peak shape (tailing, fronting, or splitting).

Cause: This can be due to several factors related to solubility, including secondary interactions with the stationary phase, column overload, or issues with the sample solvent.

Solution:

  • Adjust mobile phase pH: Peak tailing can occur due to interactions with residual silanols on the silica-based stationary phase. Adjusting the pH of the mobile phase can help to suppress these interactions.[12]

  • Add a buffer or modifier: The use of a buffer, such as ammonium acetate, can improve peak shape by maintaining a consistent pH and ionic strength.[9][10][13]

  • Lower the injection concentration/volume: Injecting a smaller amount of a more dilute sample can prevent column overload, which can cause peak fronting or tailing.

  • Ensure sample solvent compatibility: The sample solvent should be as weak as or weaker than the mobile phase to ensure proper peak focusing on the column head. A strong sample solvent can cause peak distortion.[11]

Problem 3: Inconsistent retention times and peak areas.

Cause: Fluctuations in retention times and peak areas can be caused by the gradual precipitation of this compound in the HPLC system, leading to pressure fluctuations and inconsistent sample introduction.

Solution:

  • Filter the mobile phase and sample: Always filter your mobile phase and sample solutions through a 0.45 µm or 0.22 µm filter to remove any undissolved particles.[14]

  • Ensure proper mobile phase mixing and degassing: Inconsistent mobile phase composition can lead to retention time shifts. Ensure your mobile phase components are thoroughly mixed and degassed to prevent bubble formation in the pump.[8]

  • Check for system leaks: Leaks in the system can cause pressure drops and lead to variable flow rates, affecting retention times.[15]

  • Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before starting the analysis. Insufficient equilibration can cause retention time drift.[8][11]

Quantitative Data Summary

The solubility of this compound has been determined in various solvents. The following table summarizes this data for easy reference.

SolventSolubility of Avilamycin Factor A (g/L) at 20°CReference
Chloroform100[1][5]
Acetone50[1][5]
Ethyl acetate10[1][5]
Methanol5[1][5]
Ethanol4[1][5]
Water1[5]
Heptane< 1[1][5]

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol provides a general method for determining the solubility of this compound in a chosen solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent.

Materials:

  • This compound powder

  • Solvent of interest (e.g., HPLC-grade methanol, acetonitrile, buffered solution)

  • Sealed containers (e.g., screw-cap vials)

  • Shaker or rotator at a constant temperature

  • Centrifuge

  • HPLC system for quantification

Procedure:

  • Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.

  • Place the container on a shaker or rotator and agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the suspension at high speed to pellet the undissolved solid.

  • Carefully withdraw a known volume of the supernatant.

  • Dilute the supernatant with a suitable solvent to a concentration within the calibration range of your analytical method.

  • Quantify the concentration of this compound in the diluted supernatant using a validated HPLC method.

  • Calculate the original concentration in the supernatant to determine the solubility.

Protocol 2: Recommended Starting HPLC Method for this compound Analysis

This protocol provides a starting point for developing an HPLC method for this compound, based on commonly reported conditions.

Objective: To achieve a robust and reproducible separation of this compound.

ParameterRecommended Condition
Stationary Phase Kromosil 5 µm C18 or equivalent
Mobile Phase 48% Acetonitrile and 52% 0.01N Ammonium Acetate buffer
Flow Rate 1.0 mL/min
Detection UV absorbance at 295 nm
Injection Volume 50 µL
Column Temperature 30°C

Procedure:

  • Prepare the mobile phase by mixing the specified volumes of acetonitrile and ammonium acetate buffer. Filter and degas the mobile phase.

  • Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.

  • Prepare this compound standards and samples in a solvent compatible with the mobile phase (e.g., the mobile phase itself or a weaker solvent).

  • Inject the standards and samples onto the HPLC system.

  • Integrate the peak corresponding to this compound and perform quantification.

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_sample Prepare this compound Stock Solution filter_sample Filter Sample (0.45 µm) prep_sample->filter_sample prep_mobile Prepare & Degas Mobile Phase filter_mobile Filter Mobile Phase (0.45 µm) prep_mobile->filter_mobile inject Inject Sample filter_sample->inject equilibrate Equilibrate Column filter_mobile->equilibrate equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Integrate Peak detect->integrate quantify Quantify this compound integrate->quantify troubleshooting_logic cluster_precipitation Precipitation Issues cluster_peak_shape Peak Shape Problems cluster_retention Retention Time Instability start Problem Encountered precipitation Is there visible precipitation? start->precipitation peak_shape Is the peak shape poor? (tailing, fronting) start->peak_shape retention Are retention times inconsistent? start->retention increase_organic Increase organic solvent % precipitation->increase_organic Yes optimize_ph Optimize mobile phase pH precipitation->optimize_ph Yes change_solvent Switch to a stronger solvent (e.g., ACN) precipitation->change_solvent Yes adjust_ph Adjust mobile phase pH peak_shape->adjust_ph Yes add_buffer Add/optimize buffer peak_shape->add_buffer Yes lower_conc Lower injection concentration peak_shape->lower_conc Yes check_leaks Check for system leaks retention->check_leaks Yes ensure_equilibration Ensure proper column equilibration retention->ensure_equilibration Yes check_mixing Verify mobile phase mixing & degassing retention->check_mixing Yes

References

Technical Support Center: Analysis of Avilamycin-A and its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the analysis of Avilamycin-A and its degradation products. It includes detailed experimental protocols, troubleshooting guides for common analytical issues, and frequently asked questions to support your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the analysis of its degradation products important?

This compound is the major active component of the avilamycin complex, an orthosomycin antibiotic used in veterinary medicine to manage bacterial enteric infections in livestock.[1][2] The analysis of its degradation products is crucial for several reasons:

  • Regulatory Compliance: Regulatory bodies worldwide have established maximum residue limits (MRLs) for avilamycin in animal-derived food products. These regulations often consider the total residue, which includes the parent compound and its metabolites.[2]

  • Efficacy and Stability: The stability of avilamycin in animal feed and pharmaceutical formulations is critical to ensure its effectiveness.[3] Monitoring degradation helps establish shelf-life and optimal storage conditions.

  • Metabolism and Safety: Understanding the metabolic fate of this compound in animals is essential for assessing the safety of its residues in the food chain.[4]

Q2: What are the primary degradation products of this compound?

The primary degradation of this compound occurs through the cleavage of the ortho ester linking the C and D rings of the molecule. This process, primarily driven by hydrolysis, leads to the formation of two major degradation products:[4]

  • Flambic acid [4]

  • Flambalactone [4]

Flambic acid is relatively unstable and can readily convert to flambalactone.[5][6] In soil, further degradation of these products has been observed.[7]

Q3: What is the standard analytical approach for this compound and its residues?

Due to the complexity of the avilamycin molecule and its various degradation products, the standard analytical approach for regulatory purposes involves the conversion of all avilamycin-related residues into a single, stable marker residue: dichloroisoeverninic acid (DIA) .[8][9] This is achieved through alkaline hydrolysis.[1][9] Following hydrolysis, DIA is typically quantified using High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[8][10]

Q4: What are the key factors that affect the stability of this compound during analysis?

This compound is susceptible to degradation under certain conditions. Key factors to control during sample preparation and analysis include:

  • pH: Avilamycin is most stable at a neutral pH of 7. Its degradation increases in both acidic (pH 5) and alkaline (pH 9) conditions.[11]

  • Temperature: Elevated temperatures can accelerate the degradation of this compound. It is advisable to keep samples cool during preparation and use a cooled autosampler.[11]

  • Light: Exposure to light can cause photodegradation. It is recommended to use amber vials and protect samples from direct light.[11]

Experimental Protocols

Protocol 1: Extraction of this compound from Animal Feed for HPLC-UV Analysis

This protocol outlines the extraction and cleanup of this compound from animal feed prior to quantification by HPLC-UV.[2][12]

Materials:

  • Acetonitrile (HPLC grade)

  • Ammonium acetate buffer

  • Silica-based Solid-Phase Extraction (SPE) cartridges

  • This compound certified reference standard

Procedure:

  • Sample Homogenization: Grind a representative sample of the animal feed to a fine powder.[2]

  • Extraction: Accurately weigh a portion of the ground feed, add acetonitrile, and extract by shaking or vortexing.[1][12]

  • Centrifugation: Centrifuge the mixture and collect the supernatant.[1]

  • SPE Cleanup:

    • Condition a silica-based SPE cartridge.[1]

    • Load the supernatant onto the cartridge.

    • Wash the cartridge to remove interferences.

    • Elute this compound with a suitable solvent.[1]

  • Final Preparation: Evaporate the eluate to dryness and reconstitute the residue in the mobile phase.[1]

  • HPLC Analysis: Analyze the prepared sample using a reversed-phase HPLC system with UV detection at 295 nm.[1]

Protocol 2: Determination of Total Avilamycin Residues as DIA in Animal Tissues by LC-MS/MS

This protocol describes the extraction, hydrolysis, and analysis of total avilamycin residues in animal tissues as the marker residue DIA.[1][9][13]

Materials:

  • Acetone

  • Sodium hydroxide solution (e.g., 1 mol/L)

  • Hydrochloric acid

  • Ethyl acetate

  • Dichloroisoeverninic acid (DIA) certified reference standard

  • (Optional) Deuterated DIA internal standard (for isotope dilution methods)

Procedure:

  • Sample Homogenization: Homogenize a representative sample of animal tissue (e.g., muscle, liver, fat).[1]

  • Extraction: Extract this compound and its metabolites from the homogenized tissue with acetone.[1][13]

  • Hydrolysis:

    • Centrifuge the extract and collect the supernatant.

    • Perform alkaline hydrolysis by adding sodium hydroxide solution to the extract to convert all avilamycin-related residues to DIA.[1][10] The conversion efficiency is reported to be ≥92%.[9]

  • Cleanup:

    • Neutralize the solution with hydrochloric acid.[1]

    • Partition the DIA into ethyl acetate.[1][13]

    • Wash the ethyl acetate phase to remove impurities.

  • Final Preparation: Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[1]

  • LC-MS/MS Analysis: Use a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode to detect and quantify DIA.[1]

Data Presentation

Table 1: Performance of a Validated LC-MS/MS Method for DIA in Animal Tissues.[9][14]

MatrixFortification Level (µg/kg)Mean Recovery (%)Relative Standard Deviation (RSD) (%)
Poultry Muscle2594 - 106≤11
5094 - 106≤11
10094 - 106≤11
Porcine Muscle2594 - 106≤11
5094 - 106≤11
10094 - 106≤11

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for DIA in Animal Tissues.[9]

MatrixEstimated LOD (µg/kg)Estimated LOQ (µg/kg)
Poultry Muscle2.78.3
Porcine Muscle0.72.4

Troubleshooting Guides

Issue 1: Poor Peak Shape in HPLC (Tailing, Fronting, or Splitting)

Potential Cause Recommended Solution
Column Contamination Flush the column with a strong solvent. If the problem persists, replace the column.[15][16]
Column Void Replace the column. Avoid sudden pressure shocks.
Incorrect Mobile Phase pH Ensure the mobile phase pH is optimized. Avilamycin is most stable at neutral pH.[11][15]
Insufficient Buffer Capacity Use an appropriate buffer concentration (e.g., 0.04 M ammonium acetate).[15]
Sample Overload Reduce the injection volume or sample concentration.[15]
Sample Solvent Mismatch Dissolve the sample in the initial mobile phase or a weaker solvent.[15]
Co-eluting Interferences Optimize the sample preparation and cleanup procedures to remove interfering substances.[15]

Issue 2: Low and Inconsistent Recovery of this compound

Potential Cause Recommended Solution
Degradation during Sample Preparation Control pH (maintain around 7), temperature (use cooling), and light exposure (use amber vials).[11]
Incomplete Extraction Ensure thorough homogenization and sufficient extraction time with the appropriate solvent (e.g., acetonitrile for feed, acetone for tissues).[1][12]
Loss during SPE Cleanup Optimize the SPE procedure, including conditioning, loading, washing, and elution steps.
Inefficient Hydrolysis to DIA Ensure the alkaline hydrolysis conditions (concentration of NaOH, time, temperature) are adequate for complete conversion.[13]

Issue 3: Matrix Effects in LC-MS/MS Analysis (Ion Suppression or Enhancement)

Potential Cause Recommended Solution
Co-eluting Matrix Components Improve sample cleanup to remove interfering substances like salts, lipids, and proteins.[17]
Optimize chromatographic separation to resolve the analyte from interfering matrix components.
Inaccurate Quantification Use a matrix-matched calibration curve to compensate for matrix effects.[17]
Employ a stable isotope-labeled internal standard (e.g., deuterated DIA) for the most accurate quantification.[9][17]

Visualizations

AvilamycinA This compound Hydrolysis Hydrolysis (Cleavage of ortho ester) AvilamycinA->Hydrolysis FlambicAcid Flambic Acid Hydrolysis->FlambicAcid Flambalactone Flambalactone FlambicAcid->Flambalactone Readily converts FurtherDegradation Further Degradation Products Flambalactone->FurtherDegradation

Caption: Primary degradation pathway of this compound via hydrolysis.

cluster_extraction Sample Preparation cluster_analysis Analysis AnimalFeed Animal Feed Sample Grind Grind to Fine Powder AnimalFeed->Grind Extract Extract with Acetonitrile Grind->Extract SPE SPE Cleanup Extract->SPE HPLC HPLC-UV Analysis SPE->HPLC Quantify Quantify this compound HPLC->Quantify

Caption: Experimental workflow for this compound analysis in animal feed.

cluster_prep Sample Preparation & Hydrolysis cluster_analysis Analysis Tissue Animal Tissue Sample Homogenize Homogenize Tissue->Homogenize Extract Extract with Acetone Homogenize->Extract Hydrolyze Alkaline Hydrolysis to DIA Extract->Hydrolyze Cleanup Liquid-Liquid Extraction Cleanup Hydrolyze->Cleanup LCMS LC-MS/MS Analysis Cleanup->LCMS Quantify Quantify DIA LCMS->Quantify

Caption: Workflow for total avilamycin residue analysis in tissues as DIA.

References

Mitigating matrix effects in Avilamycin-A LC-MS/MS analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating matrix effects during the LC-MS/MS analysis of Avilamycin-A.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: The "matrix" refers to all components in a sample other than the analyte of interest, in this case, this compound.[1] These components can include salts, lipids, proteins, and other endogenous substances.[1] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2] This interference can significantly impact the accuracy, precision, and sensitivity of your quantitative results.[1] For this compound, which is often analyzed by converting it to the marker residue dichloroisoeverninic acid (DIA), matrix effects can be a significant challenge, especially in complex biological matrices like animal tissues.[1][3][4]

Q2: How can I determine if my this compound analysis is affected by matrix effects?

A2: A common method to qualitatively assess matrix effects is the post-column infusion experiment .[1][5] In this technique, a constant flow of a standard solution of your analyte (e.g., DIA) is introduced into the LC flow after the analytical column but before the mass spectrometer.[1] A blank matrix sample is then injected. Any suppression or enhancement of the constant analyte signal as the matrix components elute indicates the presence of matrix effects at specific retention times.[1]

Quantitatively, matrix effects can be evaluated by comparing the slope of a calibration curve prepared in a pure solvent with the slope of a matrix-matched calibration curve.[1] A significant difference between the slopes indicates the presence of matrix effects.[1]

Q3: What are the primary strategies to mitigate matrix effects in this compound analysis?

A3: There are several effective strategies to address matrix effects, which can be categorized as follows:

  • Thorough Sample Preparation: This is often the most effective way to reduce matrix effects by removing interfering components before LC-MS/MS analysis.[6] Common techniques include:

    • Protein Precipitation (PPT): A simple and fast method, but often the least effective at removing matrix components, which can lead to significant matrix effects.[7]

    • Liquid-Liquid Extraction (LLE): Offers cleaner extracts than PPT and can be optimized to improve selectivity.[6][7] Double LLE can further enhance cleanup.[6]

    • Solid-Phase Extraction (SPE): A highly effective technique that can selectively isolate the analyte from the matrix, leading to significantly cleaner extracts and reduced matrix effects.[6][7][8] Mixed-mode SPE, which utilizes both reversed-phase and ion-exchange mechanisms, can be particularly effective.[7]

  • Chromatographic Optimization: Modifying the LC method can help separate the analyte from co-eluting matrix components.[9] This can involve adjusting the mobile phase composition, gradient profile, or using a different column chemistry.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): This is considered the gold standard for compensating for matrix effects.[1][10] A SIL-IS, such as dichloroisoeverninic acid-d6 (DIA-d6) for DIA analysis, has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way.[1][11][12] By using the ratio of the analyte signal to the SIL-IS signal, the variability caused by matrix effects can be effectively normalized.[1]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the sample matrix can help to compensate for matrix effects.[1] This approach helps to ensure that the calibration standards and the samples experience similar ionization suppression or enhancement.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Poor Peak Shape or Tailing Suboptimal chromatographic conditions.Optimize the mobile phase composition and gradient. Ensure the pH of the mobile phase is appropriate for the analyte. Check for column degradation.[13]
Inconsistent Results (Poor Precision) Significant and variable matrix effects between samples.* Improve Sample Cleanup: Implement a more rigorous sample preparation method such as SPE or LLE.[6][7] * Use a SIL-IS: This is the most effective way to compensate for variable matrix effects.[1][11]
Low Analyte Recovery Inefficient extraction or hydrolysis.* Optimize Extraction: Experiment with different extraction solvents and conditions.[11] * Optimize Hydrolysis: Ensure complete conversion of this compound to DIA by optimizing the hydrolysis time, temperature, and reagent concentration.[11]
Inaccurate Results Despite Using an Internal Standard The chosen internal standard is not a stable isotope-labeled analog and does not co-elute perfectly with the analyte.* Switch to a Stable Isotope-Labeled Internal Standard: A SIL-IS like DIA-d6 is the best choice as it behaves almost identically to the analyte during chromatography and ionization.[1][11] * Verify Co-elution: Ensure that the retention times of the analyte and the internal standard are as close as possible.[1]
Signal Suppression or Enhancement Observed Co-eluting endogenous matrix components interfering with the ionization of the analyte.* Enhance Chromatographic Separation: Modify the LC gradient to better separate the analyte from the interfering peaks. * Improve Sample Preparation: Utilize a more selective sample cleanup technique like SPE to remove the interfering components.[6][7]

Quantitative Data Summary

The following table summarizes the performance of a validated LC-MS/MS method for the determination of total Avilamycin residues (as DIA) in various porcine tissues. This data highlights the effectiveness of a robust sample preparation and analytical method in achieving high recovery and precision.

Matrix Fortification Level (mg/kg) Average Recovery (%) Relative Standard Deviation (RSD) (%)
Porcine Muscle0.01102< 6
Codex MRL105< 6
Porcine Fat0.01100< 6
Codex MRL108< 6
Porcine Liver0.01103< 6
Codex MRL106< 6
Data compiled from a study where matrix effects were found to be negligible due to effective sample clean-up.[3][14]

Experimental Protocols

Protocol 1: Determination of Total Avilamycin Residues as DIA in Porcine Tissues

This protocol is a generalized procedure based on a validated method where matrix effects were found to be negligible.[3][11][14]

  • Sample Homogenization: Homogenize the tissue sample (muscle, fat, or liver).

  • Extraction: Extract a known amount of the homogenized sample with acetone.

  • Hydrolysis: Subject the extract to alkaline hydrolysis to convert this compound and its metabolites to the marker residue, dichloroisoeverninic acid (DIA).

  • Liquid-Liquid Extraction (LLE): Partition the hydrolyzed sample into ethyl acetate.

  • Cleanup: Perform a cleanup step to remove interfering substances.

  • LC-MS/MS Analysis: Analyze the final extract by LC-MS/MS.

Protocol 2: Post-Column Infusion Experiment to Assess Matrix Effects

This protocol describes a method to qualitatively identify regions of ion suppression or enhancement.[1]

  • Prepare DIA Standard Solution: Prepare a standard solution of dichloroisoeverninic acid (DIA) at a concentration that provides a stable and moderate signal on the LC-MS/MS system.

  • Set up Post-Column Infusion: Use a T-fitting to continuously infuse the DIA standard solution into the LC eluent stream after the analytical column and before the mass spectrometer inlet.

  • Establish Stable Baseline: Begin infusing the DIA standard and ensure a stable baseline signal is achieved in the mass spectrometer.

  • Inject Blank Matrix Extract: Inject a prepared blank matrix extract (a sample processed through the entire sample preparation procedure but without the analyte).

  • Monitor Signal: Monitor the signal of the infused DIA standard throughout the chromatographic run. A dip in the baseline signal indicates ion suppression, while a rise indicates ion enhancement.

Protocol 3: Matrix-Matched Calibration with a Stable Isotope-Labeled Internal Standard

This protocol details the creation of a calibration curve that accounts for matrix effects using a SIL-IS.[1][12]

  • Prepare Blank Matrix Extract: Obtain a blank matrix sample (e.g., porcine muscle tissue known to be free of Avilamycin) and process it using the established sample preparation protocol.

  • Prepare Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of a DIA standard solution and a constant concentration of the SIL-IS (e.g., DIA-d6) into aliquots of the blank matrix extract.

  • Analyze Standards: Analyze the matrix-matched calibration standards using the LC-MS/MS method.

  • Construct Calibration Curve: Construct a calibration curve by plotting the peak area ratio of DIA to DIA-d6 against the concentration of DIA.

  • Quantify Unknown Samples: Process and analyze the unknown samples, including the addition of the SIL-IS, and quantify them using the matrix-matched calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Tissue Sample homogenization Homogenization sample->homogenization extraction Extraction (Acetone) homogenization->extraction hydrolysis Alkaline Hydrolysis to DIA extraction->hydrolysis lle Liquid-Liquid Extraction hydrolysis->lle cleanup Cleanup lle->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing & Quantification lcms->data troubleshooting_logic start Inaccurate or Imprecise Results? check_is Using SIL-IS (e.g., DIA-d6)? start->check_is Yes end_bad Re-evaluate Method start->end_bad No improve_sp Improve Sample Prep (SPE/LLE) check_is->improve_sp Yes use_sil_is Implement SIL-IS check_is->use_sil_is No optimize_lc Optimize Chromatography improve_sp->optimize_lc end_good Reliable Results use_sil_is->end_good matrix_matched_cal Use Matrix-Matched Calibration optimize_lc->matrix_matched_cal matrix_matched_cal->end_good

References

Technical Support Center: Optimizing Avilamycin-A Extraction from Feed Pellets

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing the extraction yield of Avilamycin-A from feed pellets. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experimental workflows. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to ensure you achieve reliable and optimal extraction yields.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction and analysis of this compound from feed pellets.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective solvent for extracting this compound from feed pellets?

A1: Acetonitrile is a widely used and effective solvent for extracting avilamycin from feed pellets[1][2][3][4]. Acetone has also been successfully used, particularly in methods that involve subsequent hydrolysis of avilamycin to its marker residue, dichloroisoeverninic acid (DIA)[5].

Q2: Why is a sample cleanup step necessary after the initial extraction?

A2: A cleanup step is crucial to remove matrix interferences from the feed sample. These interferences can suppress the analyte signal in LC-MS/MS, leading to inaccurate quantification, and can also contaminate the analytical column[1][2][3]. Solid-phase extraction (SPE) with a silica sorbent is a common and effective cleanup method[1][2][3].

Q3: What are "matrix effects" and how can I minimize them?

A3: Matrix effects are the alteration of the ionization efficiency of the target analyte by co-eluting compounds from the sample matrix. This is a significant challenge in LC-MS/MS analysis of complex samples like animal feed[6]. To minimize matrix effects, a robust sample cleanup protocol, such as solid-phase extraction (SPE), is essential[1][2][3]. Additionally, using a matrix-matched calibration curve can help to compensate for any remaining matrix effects.

Q4: Should I analyze for the parent this compound or its marker residue, DIA?

A4: For regulatory purposes and to overcome analytical challenges associated with the large size of the avilamycin molecule, it is common practice to hydrolyze avilamycin to its smaller, more easily detectable marker residue, dichloroisoeverninic acid (DIA), especially when using LC-MS/MS[6][7]. The choice depends on your specific analytical goals and available instrumentation.

Troubleshooting Common Problems

Problem Potential Cause(s) Recommended Solution(s)
Low Recovery of this compound 1. Incomplete extraction from the feed matrix.2. Inefficient cleanup, leading to loss of analyte during the SPE step.3. Degradation of avilamycin during processing.4. Suboptimal pH of the extraction solvent.1. Ensure the feed sample is finely ground for maximum surface area. Increase the extraction time or use a more vigorous shaking/vortexing method.2. Check the conditioning, loading, washing, and elution steps of your SPE protocol. Ensure the correct solvents and volumes are being used.[2][5]3. Avilamycin can be unstable under certain conditions. Process samples promptly and avoid prolonged exposure to harsh pH or high temperatures.4. While specific studies on the optimal pH for avilamycin extraction from feed are not prevalent, the pH of the sample solution is a critical factor in extraction efficiency for many compounds[8][9]. Consider adjusting the pH of your extraction solvent to see if recovery improves.
Poor Chromatographic Peak Shape (Tailing, Broadening) 1. Column contamination from insufficient sample cleanup.2. Incompatible solvent between the final sample extract and the mobile phase.3. Column degradation.1. Improve the SPE cleanup procedure to remove more matrix components.2. After the final elution and evaporation step, ensure the sample is reconstituted in a solvent that is the same as or very similar in composition to the initial mobile phase.[2]3. Replace the analytical column with a new one.
Inconsistent Results/Poor Reproducibility 1. Non-homogenous feed sample.2. Variability in the SPE procedure.3. Inconsistent hydrolysis of avilamycin to DIA.1. Thoroughly grind and mix the feed sample before taking a subsample for extraction.[2]2. Ensure consistent execution of all SPE steps, including conditioning, loading, washing, and elution volumes and flow rates.3. Optimize the hydrolysis conditions (e.g., temperature, time, and concentration of NaOH) to ensure complete and consistent conversion to DIA[6].
Low Signal Intensity in MS Detector 1. Ion suppression due to matrix effects.2. Inefficient ionization of the large avilamycin molecule.1. Enhance the sample cleanup protocol to remove interfering compounds.[1][2][3]2. Consider switching to the analysis of the smaller marker residue, DIA, which ionizes more efficiently[6].

Data on this compound Extraction Yields

The following tables summarize quantitative data from various studies on this compound extraction from feed and other matrices.

Table 1: Recovery of this compound from Poultry Feed

Extraction SolventCleanup MethodAnalytical MethodRecovery Rate (%)Relative Standard Deviation (RSD) (%)Reference
AcetonitrileSolid-Phase Extraction (Silica)HPLC93.29 - 97.261.1 - 3.4[1][3]

Table 2: Recovery of Avilamycin (as DIA) from Porcine Tissues

Extraction SolventCleanup MethodAnalytical MethodRecovery Rate (%)Relative Standard Deviation (RSD) (%)Reference
AcetoneHydrolysis & Liquid-Liquid ExtractionLC-MS/MS100 - 108< 6

Experimental Protocols

Protocol 1: Extraction and Analysis of this compound from Poultry Feed by HPLC

This protocol is based on the method described by Scott et al. (1999)[1][3].

1. Sample Preparation:

  • Grind a representative sample of poultry feed to a fine powder (e.g., to pass through a 40-mesh screen).

2. Extraction:

  • Accurately weigh approximately 10 g of the ground feed sample into a centrifuge tube.

  • Add 50 mL of acetonitrile to the tube.

  • Shake vigorously for 30 minutes on a mechanical shaker.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Collect the supernatant.

3. Solid-Phase Extraction (SPE) Cleanup:

  • Use a normal-phase silica SPE cartridge.

  • Condition the cartridge by passing 5 mL of methanol followed by 5 mL of acetonitrile through it. Do not allow the cartridge to go dry.

  • Load 10 mL of the acetonitrile extract (supernatant) onto the SPE cartridge.

  • Wash the cartridge with 5 mL of acetonitrile to remove interfering matrix components.

  • Elute the avilamycin factors from the cartridge with 10 mL of a 95:5 (v/v) mixture of acetonitrile and water.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1 mL of the mobile phase for HPLC analysis.

4. HPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A mixture of 0.01M ammonium acetate buffer and acetonitrile (e.g., 52:48 v/v)[4].

  • Flow Rate: 1.0 mL/min[4].

  • Column Temperature: 30°C.

  • Detection: UV detector at 295 nm[4].

  • Injection Volume: 50 µL[4].

5. Quantification:

  • Prepare standard solutions of this compound of known concentrations.

  • Generate a standard curve by plotting the peak area against the concentration.

  • Calculate the concentration of this compound in the feed sample based on the standard curve.

Visualizations

Experimental Workflow for this compound Extraction

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_extraction Extraction cluster_cleanup Cleanup (SPE) cluster_analysis Analysis Grind Grind Feed Pellets Weigh Weigh Sample Grind->Weigh AddSolvent Add Acetonitrile Weigh->AddSolvent Shake Shake/Vortex AddSolvent->Shake Centrifuge Centrifuge Shake->Centrifuge CollectSupernatant Collect Supernatant Centrifuge->CollectSupernatant Load Load Extract CollectSupernatant->Load Condition Condition SPE Cartridge Condition->Load Wash Wash Cartridge Load->Wash Elute Elute this compound Wash->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute HPLC HPLC Analysis Reconstitute->HPLC

Caption: Workflow for this compound extraction and analysis.

Troubleshooting Decision Tree for Low this compound Recovery

Troubleshooting_Low_Recovery Start Low this compound Recovery CheckExtraction Is the extraction process complete? Start->CheckExtraction CheckSPE Is the SPE cleanup efficient? CheckExtraction->CheckSPE Yes ImproveExtraction Increase extraction time/intensity. Ensure fine grinding of the sample. CheckExtraction->ImproveExtraction No CheckHydrolysis If analyzing DIA, is hydrolysis complete? CheckSPE->CheckHydrolysis Yes OptimizeSPE Verify SPE conditioning, loading, wash, and elution steps. Check for analyte breakthrough in the wash fraction. CheckSPE->OptimizeSPE No CheckStandard Are the calibration standards accurate? CheckHydrolysis->CheckStandard Yes OptimizeHydrolysis Optimize hydrolysis time, temperature, and NaOH concentration. CheckHydrolysis->OptimizeHydrolysis No PrepareNewStandards Prepare fresh calibration standards. CheckStandard->PrepareNewStandards No Resolved Problem Resolved CheckStandard->Resolved Yes ImproveExtraction->CheckExtraction OptimizeSPE->CheckSPE OptimizeHydrolysis->CheckHydrolysis PrepareNewStandards->CheckStandard

Caption: Decision tree for troubleshooting low recovery.

References

Technical Support Center: Investigating Avilamycin-A Resistance in Enterococci

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating avilamycin-A resistance mechanisms in enterococci.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues encountered during the investigation of this compound resistance in enterococci.

QuestionAnswer
1. What is the mechanism of action of this compound and how does it relate to resistance? This compound is an orthosomycin antibiotic that inhibits bacterial protein synthesis. It binds to the 50S ribosomal subunit, specifically interacting with domain V of the 23S rRNA and ribosomal protein L16.[1][2] This binding sterically blocks the correct positioning of initiation factor 2 (IF2) and transfer RNA (tRNA) in the ribosomal A-site, thereby halting protein synthesis.[1][3] Resistance can emerge through mutations in the 23S rRNA (helices 89 and 91) or alterations in ribosomal protein L16, which prevent effective binding of the antibiotic.[1][4]
2. My this compound minimum inhibitory concentration (MIC) results are inconsistent. What are the possible causes and solutions? Inconsistent MIC results can stem from several factors: • Inoculum Preparation: Ensure the inoculum is at the correct density (typically 0.5 McFarland standard) and in the logarithmic growth phase. Inconsistent inoculum size is a major source of variability. • Media Composition: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of enterococci. Variations in cation concentration can affect antibiotic activity. • This compound Stock Solution: Prepare fresh stock solutions of this compound and store them appropriately, protected from light and at the recommended temperature. The stability of the antibiotic in solution can impact results. • Incubation Conditions: Incubate plates at 35°C ± 2°C for 16-20 hours. For enterococci, vancomycin MICs are read at 24 hours, and similar extended incubation may be necessary for avilamycin to ensure clear endpoints. • Plate Reading: Read the MIC as the lowest concentration of this compound that completely inhibits visible growth. Use a standardized light source and background to aid interpretation. In cases of trailing endpoints (faint growth over a range of concentrations), the endpoint should be the lowest concentration at which a significant reduction in growth is observed.
3. I am having trouble interpreting the results of my this compound disk diffusion assay. What should I look for? While broth microdilution is the gold standard for determining MICs, disk diffusion can be used for screening. For enterococci, fuzzy zone edges or the presence of colonies within the zone of inhibition can indicate resistance, even if the zone diameter falls within the susceptible range. It is crucial to compare results with a quality control strain (e.g., Enterococcus faecalis ATCC 29212) on the same plate. Any deviation in the QC strain's zone size indicates a potential issue with the test run.
4. I am trying to amplify a suspected this compound resistance gene by PCR, but I am not getting any product. What are some troubleshooting steps? PCR failure can be due to several reasons: • DNA Quality: Ensure the extracted DNA is of high purity and concentration. Contaminants from the extraction process can inhibit the PCR reaction. • Primer Design: If you have designed your own primers, verify their specificity and check for potential secondary structures or primer-dimers. • Annealing Temperature: Optimize the annealing temperature using a gradient PCR. An incorrect annealing temperature can lead to no amplification or non-specific products. • Magnesium Concentration: The concentration of MgCl₂ is critical for Taq polymerase activity. Optimize this concentration if you are not getting a product. • Positive Control: Always include a positive control (a sample known to contain the target gene) to ensure the PCR reaction itself is working.
5. Are there known transferable resistance genes for this compound in enterococci? Yes, the emtA gene, which encodes a methyltransferase, has been associated with high-level evernimicin resistance in Enterococcus faecium and can be transferred. Given the structural similarity between evernimicin and avilamycin, emtA is a key gene to investigate in cases of high-level avilamycin resistance.

Quantitative Data

Table 1: this compound MIC Distributions for Enterococcus faecalis and Enterococcus faecium

The following table summarizes the Minimum Inhibitory Concentration (MIC) distributions for this compound against Enterococcus faecalis and Enterococcus faecium as reported by EUCAST. These distributions can be used as a reference for interpreting experimental results.

MIC (µg/mL)Enterococcus faecalis (Number of Isolates)Enterococcus faecium (Number of Isolates)
≤0.5 214
1 94166
2 8401052
4 2091545
8 28467
16 451
32 516
64 179
128 0453
>128 00
Total Isolates 1183 3843

Data sourced from the European Committee on Antimicrobial Susceptibility Testing (EUCAST) database.[5]

Experimental Protocols

Protocol 1: Broth Microdilution MIC Assay for this compound against Enterococci

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against enterococcal isolates using the broth microdilution method, based on CLSI guidelines.

Materials:

  • This compound analytical standard

  • Appropriate solvent for this compound (e.g., DMSO)

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Enterococcal isolates for testing

  • Enterococcus faecalis ATCC 29212 (Quality Control strain)

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Spectrophotometer

Procedure:

  • Preparation of this compound Stock Solution:

    • Prepare a stock solution of this compound in the appropriate solvent at a high concentration (e.g., 1280 µg/mL).

    • Further dilute the stock solution in CAMHB to create a working solution at twice the highest concentration to be tested in the microtiter plate.

  • Preparation of Microtiter Plates:

    • Add 100 µL of CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound working solution to the first well of each row to be tested.

    • Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the desired final concentration. Discard the final 100 µL from the last well.

  • Inoculum Preparation:

    • From a fresh culture plate (18-24 hours growth), select several colonies of the enterococcal isolate and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plate with 10 µL of the final diluted inoculum.

    • Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).

    • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading and Interpreting Results:

    • Following incubation, visually inspect the plates for bacterial growth.

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth.

Protocol 2: PCR for Detection of the emtA Resistance Gene

This protocol provides a general framework for the detection of the emtA gene in Enterococcus faecium. Note: As of the last update, specific validated primers for emtA in enterococci are not widely published. Researchers may need to design and validate primers based on the known emtA gene sequence.

Materials:

  • DNA extraction kit for Gram-positive bacteria

  • Taq DNA polymerase and reaction buffer

  • dNTPs

  • Forward and reverse primers for emtA

  • Nuclease-free water

  • Thermocycler

  • Gel electrophoresis equipment and reagents

  • Positive control DNA (from a known emtA-positive strain, if available)

  • Negative control (nuclease-free water)

Procedure:

  • DNA Extraction:

    • Extract genomic DNA from the enterococcal isolate using a commercial kit, following the manufacturer's instructions for Gram-positive bacteria.

    • Assess the quality and quantity of the extracted DNA using a spectrophotometer.

  • PCR Amplification:

    • Prepare a PCR master mix containing Taq polymerase, buffer, dNTPs, forward and reverse primers, and nuclease-free water.

    • Aliquot the master mix into PCR tubes.

    • Add the template DNA to each reaction tube. Include a positive control and a negative control.

    • A suggested starting point for thermocycler conditions is:

      • Initial denaturation: 95°C for 5 minutes

      • 30 cycles of:

        • Denaturation: 95°C for 30 seconds

        • Annealing: 55-60°C for 30 seconds (optimize with gradient PCR)

        • Extension: 72°C for 1 minute/kb of expected product size

      • Final extension: 72°C for 10 minutes

  • Gel Electrophoresis:

    • Run the PCR products on an agarose gel (e.g., 1.5%) stained with a DNA-binding dye.

    • Include a DNA ladder to determine the size of the amplicons.

    • Visualize the DNA bands under UV light. The presence of a band of the expected size in the test sample and positive control indicates a positive result.

Visualizations

Avilamycin_Mechanism_of_Action cluster_ribosome Bacterial 70S Ribosome cluster_50S 50S Subunit Components 50S_subunit 50S Subunit 23S_rRNA 23S rRNA (Helices 89 & 91) 50S_subunit->23S_rRNA L16_protein Ribosomal Protein L16 50S_subunit->L16_protein Inhibition Inhibition 50S_subunit->Inhibition Leads to 30S_subunit 30S Subunit Avilamycin This compound Avilamycin->50S_subunit Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis Blocks Resistance Resistance Resistance->Avilamycin Prevents Binding Mutation Mutation in 23S rRNA or L16 Protein Mutation->Resistance Causes Experimental_Workflow Sample Enterococcal Isolate (from clinical or environmental sample) Culture Pure Culture on Selective Agar Sample->Culture Identification Species Identification (e.g., MALDI-TOF or 16S rRNA sequencing) Culture->Identification AST Antimicrobial Susceptibility Testing (Broth Microdilution for this compound MIC) Identification->AST Interpretation MIC Interpretation (Susceptible vs. Resistant) AST->Interpretation Resistant Resistant Isolate Interpretation->Resistant Susceptible Susceptible Isolate Interpretation->Susceptible Genomic_Analysis Genomic Analysis Resistant->Genomic_Analysis Data_Analysis Data Analysis and Correlation Susceptible->Data_Analysis PCR PCR for Resistance Genes (e.g., emtA) Genomic_Analysis->PCR Sequencing Sequencing of 23S rRNA and L16 Protein Genes Genomic_Analysis->Sequencing PCR->Data_Analysis Sequencing->Data_Analysis

References

Troubleshooting variability in Avilamycin-A microbiological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability and other common issues encountered during Avilamycin-A microbiological assays.

Frequently Asked Questions (FAQs)

Q1: What is the principle of the this compound microbiological assay?

The this compound microbiological assay is a method used to determine the potency of this compound based on its inhibitory effect on a susceptible microorganism. The most common method is the cylinder-plate agar diffusion assay. In this assay, a solution containing this compound is placed in a cylinder on an agar plate inoculated with a specific susceptible bacterium, typically Micrococcus luteus. The antibiotic diffuses into the agar, creating a circular zone of inhibition where bacterial growth is prevented. The diameter of this zone is proportional to the concentration of the antibiotic, which is then used to calculate the potency of the sample by comparing it to a reference standard of known concentration.[1][2]

Q2: Which microorganism is typically used for the this compound microbiological assay?

The most commonly used test organism for the this compound microbiological assay is Micrococcus luteus (e.g., ATCC 10240).[3][4] This bacterium is highly susceptible to this compound, leading to clear and measurable zones of inhibition.

Q3: What are the critical reagents and media for this assay?

Key components for a successful this compound microbiological assay include:

  • Test Organism: A pure, viable culture of Micrococcus luteus.

  • Culture Media: Specific media for maintaining the bacterial culture and for performing the assay (e.g., Medium F-8 or similar antibiotic assay agar).[3]

  • This compound Reference Standard: A well-characterized standard of known potency is crucial for creating a standard curve and accurately quantifying the sample.

  • Buffer Solutions: Phosphate buffers (e.g., Buffer No. 7) are used for diluting the standard and samples to maintain a stable pH.[3]

  • Extraction Solvents: For samples in complex matrices like animal feed, solvents such as acetone are required for extraction.[3]

Troubleshooting Guide

Issue 1: High Variability in Zone Diameters for Replicates

Q: My replicate samples are showing significant variation in the size of the inhibition zones. What could be the cause?

A: High variability in replicate zone diameters can stem from several factors throughout the experimental workflow. Here are the most common causes and their solutions:

  • Inconsistent Pipetting: Inaccurate or inconsistent volumes of the sample or standard solution applied to the cylinders will directly impact the zone size.

    • Solution: Ensure your pipettes are properly calibrated. Use consistent pipetting techniques, such as reverse pipetting for viscous solutions, and ensure no air bubbles are introduced.

  • Uneven Agar Surface: A non-level agar surface will result in uneven diffusion of the antibiotic, leading to irregularly shaped and variably sized zones.

    • Solution: Pour agar plates on a certified level surface. Allow the agar to solidify completely before moving the plates.

  • Improper Cylinder Placement: If cylinders are not placed firmly and evenly on the agar surface, the antibiotic may leak from underneath, causing distorted zones.

    • Solution: Use a sterile forceps to gently but firmly press the cylinders onto the agar surface to create a complete seal.

  • Variations in Inoculum Density: A non-uniform distribution of the test organism in the agar will lead to inconsistent growth and, consequently, variable zone sizes.

    • Solution: Thoroughly mix the inoculum with the molten agar before pouring the plates. Ensure the inoculum is standardized, for example, by using a McFarland standard.

Issue 2: Inconsistent or Non-Linear Standard Curve

Q: I am struggling to obtain a linear and reproducible standard curve. What are the potential reasons for this?

A: A reliable standard curve is the cornerstone of an accurate microbiological assay. Issues with linearity and reproducibility often point to problems with the standard solution or the assay conditions.

  • Degradation of Standard Stock Solution: this compound, like many antibiotics, can degrade over time, especially if not stored correctly.

    • Solution: Prepare fresh standard stock solutions at regular intervals. Store stock solutions in small aliquots at the recommended temperature (typically refrigerated or frozen) and protect them from light.

  • Incorrect Dilution Series: Errors in the preparation of the serial dilutions of the standard will directly impact the linearity of the curve.

    • Solution: Carefully plan and execute the dilution series. Use calibrated pipettes and fresh pipette tips for each dilution to avoid cross-contamination.

  • Sub-optimal Incubation Conditions: Incorrect incubation temperature or time can affect the growth rate of the microorganism and the diffusion of the antibiotic, leading to a poor standard curve.

    • Solution: Ensure the incubator is calibrated and maintains a consistent temperature throughout the incubation period. Follow the recommended incubation time for the specific assay protocol.

Issue 3: No Zones of Inhibition or Very Small Zones

Q: I am not observing any zones of inhibition, or the zones are too small to measure accurately, even with my highest standard concentration. What should I check?

A: The absence or small size of inhibition zones typically indicates a problem with the antibiotic's activity, the susceptibility of the test organism, or a fundamental issue with the assay setup.

  • Inactive this compound: The this compound standard or sample may have lost its biological activity.

    • Solution: Use a new, certified this compound reference standard. If testing a sample, consider issues with sample storage or degradation.

  • Resistant Test Organism: The Micrococcus luteus strain may have developed resistance to this compound.

    • Solution: Use a fresh, quality-controlled stock of the recommended test organism (e.g., Micrococcus luteus ATCC 10240). Regularly check the susceptibility of your working culture to the this compound standard.

  • Incorrect Media pH: The pH of the agar medium can significantly affect the activity of some antibiotics.

    • Solution: Prepare the culture medium according to the manufacturer's instructions and verify that the final pH is within the recommended range.

  • Dense Inoculum: An overly dense inoculum can overwhelm the inhibitory effect of the antibiotic, resulting in smaller or no zones of inhibition.

    • Solution: Standardize the inoculum concentration using a method like the McFarland turbidity standard to ensure a consistent and appropriate bacterial density.

Issue 4: Interference from the Sample Matrix

Q: I am testing this compound in animal feed, and I suspect the feed matrix is interfering with the assay. How can I address this?

A: The sample matrix, such as animal feed or tissue, can introduce components that interfere with the diffusion of the antibiotic or the growth of the test organism. This is a common challenge in microbiological assays.

  • Incomplete Extraction: If this compound is not efficiently extracted from the sample matrix, its concentration in the final solution will be lower than the actual value, leading to inaccurate results.

    • Solution: Optimize the extraction procedure. This may involve adjusting the solvent-to-sample ratio, increasing the extraction time, or using a different extraction solvent system.

  • Matrix Components Inhibiting Bacterial Growth: Some components in the feed matrix may have antimicrobial properties, leading to false-positive results or irregularly shaped zones.

    • Solution: Include a "matrix blank" control in your assay. This is a sample of the feed matrix without any this compound, processed through the same extraction procedure. This will help you identify any inherent antimicrobial activity in the matrix.

  • Matrix Components Affecting Antibiotic Diffusion: The viscosity or chemical composition of the extracted sample can hinder the diffusion of this compound into the agar.

    • Solution: Employ a sample clean-up step after the initial extraction. This could involve techniques like solid-phase extraction (SPE) to remove interfering substances.

Quantitative Data Summary

The following tables provide a summary of relevant quantitative data for this compound analysis. While some of this data is from HPLC-MS/MS methods, it offers valuable context for understanding the analytical performance parameters that are also relevant to microbiological assays.

Table 1: Validation Parameters for this compound Assays

ParameterMethodTypical ValueReference
Linearity (r²)Microbiological Assay≥ 0.98[1]
Precision (RSD)Microbiological Assay≤ 5%[1]
RecoveryHPLC-MS/MS94% - 106%[5]
Limit of Detection (LOD)HPLC-MS/MS0.7 - 2.7 µg/kg[5]
Limit of Quantification (LOQ)HPLC-MS/MS2.4 - 8.3 µg/kg[5]

Table 2: Minimum Inhibitory Concentration (MIC) of Avilamycin against Clostridium perfringens

ParameterValue (µg/mL)Reference
MIC Range0.015 - 256[6]
MIC₅₀0.06[6]
MIC₉₀128[6]

Experimental Protocols

Detailed Methodology for this compound Cylinder-Plate Microbiological Assay

This protocol is a generalized procedure based on standard methods. Specific parameters may need to be optimized for your laboratory and sample types.

1. Preparation of Media and Reagents

  • Culture Medium (e.g., Medium F-8): Prepare according to the manufacturer's instructions. Sterilize by autoclaving.

  • Assay Agar: Prepare a suitable antibiotic assay agar according to the manufacturer's instructions and sterilize by autoclaving.

  • Phosphate Buffer (e.g., Buffer No. 7, pH 7.0): Prepare a sterile phosphate buffer for diluting the standard and samples.[3]

  • This compound Standard Stock Solution (e.g., 1 mg/mL): Accurately weigh a suitable amount of this compound reference standard, dissolve it in acetone, and then dilute to the final concentration with the appropriate buffer.[3]

  • Standard Working Solutions: On the day of the assay, prepare a series of working standard solutions by diluting the stock solution with the phosphate buffer to achieve a range of concentrations (e.g., 0.05, 0.1, 0.2, 0.4, 0.8 µg/mL).[7]

2. Preparation of Inoculum

  • Culture Propagation: Inoculate a slant of nutrient agar with Micrococcus luteus and incubate at 32-35°C for 24 hours.

  • Harvesting and Standardization: Wash the bacterial growth from the slant with sterile saline. Dilute the suspension with sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). The optimal inoculum concentration should be determined through validation to yield clear, well-defined zones of inhibition.

3. Preparation of Assay Plates

  • Inoculation of Agar: Cool the sterilized assay agar to 48-50°C. Add the standardized Micrococcus luteus inoculum to the molten agar to achieve a final concentration of approximately 1-5 x 10⁶ CFU/mL.[1] Mix thoroughly but gently to avoid air bubbles.

  • Pouring Plates: Dispense a uniform volume of the inoculated agar into sterile Petri dishes (e.g., 20 mL for a 100 mm dish) on a level surface. Allow the agar to solidify completely.

4. Assay Procedure

  • Cylinder Placement: Aseptically place sterile stainless steel cylinders onto the surface of the solidified agar. Ensure they are evenly spaced.

  • Application of Solutions: Carefully pipette a precise volume of each standard and sample solution into separate cylinders. It is common to use 3-6 replicate plates for each sample and standard.

  • Incubation: Incubate the plates at 32-35°C for 18-24 hours.

  • Measurement: After incubation, measure the diameter of the zones of inhibition to the nearest 0.1 mm using a calibrated caliper or an automated zone reader.

5. Data Analysis

  • Standard Curve: Plot the average zone diameter for each standard concentration against the logarithm of the concentration. Perform a linear regression to obtain the standard curve.

  • Potency Calculation: Use the standard curve to determine the concentration of this compound in the sample solutions based on their average zone diameters. Calculate the final potency of the sample, taking into account any dilution factors.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_media Prepare Media and Buffers pour_plates Pour Inoculated Agar Plates prep_media->pour_plates prep_standard Prepare this compound Standard Solutions add_solutions Add Standard and Sample Solutions prep_standard->add_solutions prep_inoculum Prepare and Standardize Inoculum prep_inoculum->pour_plates place_cylinders Place Cylinders on Agar pour_plates->place_cylinders place_cylinders->add_solutions incubate Incubate Plates add_solutions->incubate measure_zones Measure Zones of Inhibition incubate->measure_zones plot_curve Plot Standard Curve measure_zones->plot_curve calculate_potency Calculate Sample Potency plot_curve->calculate_potency

This compound Microbiological Assay Workflow

Troubleshooting_Variability start High Variability in Zone Diameters check_pipetting Review Pipetting Technique and Calibration start->check_pipetting check_agar Inspect Agar Plates for Uniformity start->check_agar check_cylinders Examine Cylinder Placement start->check_cylinders check_inoculum Verify Inoculum Standardization start->check_inoculum solution_pipetting Recalibrate Pipettes and Use Consistent Technique check_pipetting->solution_pipetting Issue Found solution_agar Ensure Level Surface for Pouring and Solidification check_agar->solution_agar Issue Found solution_cylinders Ensure Firm and Even Seal with Agar check_cylinders->solution_cylinders Issue Found solution_inoculum Use McFarland Standard for Consistent Density check_inoculum->solution_inoculum Issue Found

References

Avilamycin-A stability testing under different storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for Avilamycin-A stability testing. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols are provided.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound and its formulated products, such as medicated articles, should be stored at or below 25°C (77°F).[1] Short excursions to 40°C (104°F) are permissible.[1] It is also crucial to protect the substance from excessive moisture.[1] For long-term storage of analytical samples, -70°C is recommended, a condition under which Avilamycin-fortified tissue samples have been shown to be stable for at least 9 months.

Q2: My this compound assay results are showing significant degradation. What are the common causes?

A2: this compound is susceptible to degradation under several conditions. The most common causes for unexpected degradation include:

  • Hydrolysis: The compound is unstable in aqueous solutions, with stability being pH-dependent. Hydrolysis is more rapid in acidic (pH 5) and basic (pH 9) conditions compared to neutral (pH 7) conditions.[2][3]

  • Photodegradation: Exposure to light can lead to rapid degradation. In aqueous solutions exposed to sunlight, the half-life of Avilamycin can be as short as 1.2 hours.[2]

  • Elevated Temperatures: Although considered relatively heat-stable in dry formulations suitable for feed processing, prolonged exposure to high temperatures can accelerate degradation.

Q3: I am developing a stability-indicating HPLC method. What are the key considerations?

A3: A robust stability-indicating HPLC method should be able to separate the intact this compound from all potential degradation products. Key considerations include:

  • Column Choice: A C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile) is typically effective.

  • Detection: UV detection at approximately 290 nm is suitable for this compound.

  • Forced Degradation: To ensure specificity, the method must be validated using samples of this compound that have been subjected to forced degradation under hydrolytic, oxidative, photolytic, and thermal stress conditions.

Q4: What are the major known degradation products of this compound?

A4: Under hydrolytic conditions, a key degradation pathway involves the cleavage of the orthoester linkage, leading to the formation of flambic acid and flambalactone. For analytical purposes, especially in residue analysis, Avilamycin and its metabolites are often hydrolyzed to a common marker residue, dichloroisoeverninic acid (DIA).

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low assay values in stability samples 1. Inappropriate storage conditions (high temperature or humidity). 2. Exposure to light. 3. Hydrolysis due to moisture ingress into the packaging. 4. Inefficient extraction from the sample matrix.1. Verify storage conditions are maintained at ≤25°C and low humidity. 2. Store samples in light-protected containers. 3. Ensure packaging is hermetically sealed. 4. Optimize the extraction procedure; ensure complete dissolution and recovery from the matrix.
Appearance of unknown peaks in chromatograms 1. Formation of degradation products. 2. Contamination of the sample or HPLC system. 3. Matrix interference.1. Perform forced degradation studies to identify potential degradation product peaks. 2. Run a blank (diluent) injection to check for system contamination. 3. Evaluate the specificity of the analytical method; improve sample cleanup if necessary.
Poor peak shape or resolution 1. Incompatible sample diluent with the mobile phase. 2. Column degradation. 3. Inappropriate mobile phase pH or gradient.1. Ensure the sample diluent is of a similar or weaker elution strength than the initial mobile phase. 2. Use a guard column and replace the analytical column if performance deteriorates. 3. Optimize the mobile phase composition and gradient profile to improve separation.
Inconsistent results between replicates 1. Non-homogeneity of the sample. 2. Inconsistent sample preparation. 3. Instability of the analyte in the analytical solution.1. Ensure thorough homogenization of the sample before weighing. 2. Standardize all steps of the sample preparation procedure. 3. Analyze samples promptly after preparation and consider using an autosampler with temperature control.

Data on this compound Stability

The following tables summarize the stability of this compound under various conditions.

Table 1: Stability of this compound in Aqueous Solution

pHStorage ConditionHalf-life
5Dark12 hours[3]
7Dark230 hours[2][3]
9Dark52 hours[2][3]
Not SpecifiedExposed to Sunlight1.2 hours[2]

Table 2: Example Stability Data for this compound Medicated Premix (10%)

This table is an illustrative example based on VICH guidelines and typical stability profiles for similar products, as specific manufacturer data is not publicly available.

Timepoint (Months)Storage ConditionAssay (% of Initial)Appearance
0-100.0Light brown powder
325°C / 60% RH99.5No change
625°C / 60% RH99.1No change
1225°C / 60% RH98.2No change
2425°C / 60% RH96.5No change
340°C / 75% RH97.8No change
640°C / 75% RH95.2Slight darkening

Experimental Protocols

Protocol 1: Stability Testing of this compound Medicated Premix

This protocol is based on the International Cooperation on Harmonisation of Technical Requirements for Registration of Veterinary Medicinal Products (VICH) guidelines GL3(R) and GL8.[4]

  • Objective: To evaluate the stability of this compound in a medicated premix under long-term and accelerated storage conditions.

  • Materials:

    • Three batches of this compound medicated premix in the proposed commercial packaging.

    • Stability chambers set to:

      • 25°C ± 2°C / 60% RH ± 5% RH (Long-term)

      • 40°C ± 2°C / 75% RH ± 5% RH (Accelerated)

  • Procedure:

    • Place a sufficient number of samples from each batch in both stability chambers.

    • Withdraw samples at the following time points:

      • Long-term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

      • Accelerated: 0, 3, and 6 months.

    • At each time point, analyze the samples for the following parameters:

      • Appearance (visual inspection).

      • Assay of this compound (using a validated stability-indicating HPLC method).

      • Degradation products (quantify any significant degradants).

      • Moisture content.

  • Acceptance Criteria (Example):

    • Assay: 90.0% - 110.0% of the label claim.

    • Individual unknown degradation product: ≤ 0.5%

    • Total degradation products: ≤ 2.0%

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a framework for a stability-indicating HPLC method suitable for the analysis of this compound in stability studies. The method must be fully validated according to VICH GL2 guidelines.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase, 4.6 x 250 mm, 5 µm particle size.

    • Mobile Phase A: 10 mM Ammonium Acetate in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program (Example):

      Time (min) %A %B
      0 60 40
      20 20 80
      25 20 80
      26 60 40

      | 35 | 60 | 40 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 290 nm.

    • Injection Volume: 20 µL.

  • Sample Preparation (for Medicated Premix):

    • Accurately weigh a portion of the premix.

    • Extract this compound with a suitable solvent (e.g., acetonitrile).

    • Perform a solid-phase extraction (SPE) cleanup if necessary to remove matrix interferences.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm filter before injection.

  • Method Validation:

    • Specificity: Demonstrate that the method can separate this compound from its degradation products (generated through forced degradation), process impurities, and matrix components.

    • Linearity: Establish a linear relationship between the analyte concentration and the detector response over a defined range.

    • Accuracy: Determine the closeness of the measured value to the true value.

    • Precision: Assess the degree of scatter between a series of measurements (repeatability, intermediate precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Robustness: Evaluate the method's performance under small, deliberate variations in chromatographic conditions.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing start This compound Sample (Premix) weigh Weighing start->weigh extract Extraction (Acetonitrile) weigh->extract cleanup SPE Cleanup extract->cleanup reconstitute Evaporation & Reconstitution cleanup->reconstitute filter Filtering (0.45 µm) reconstitute->filter hplc HPLC Injection filter->hplc separation Chromatographic Separation hplc->separation detection UV Detection (290 nm) separation->detection integration Peak Integration detection->integration quantification Quantification vs. Standard integration->quantification report Reporting Results quantification->report

Caption: Experimental workflow for this compound stability analysis.

logical_relationship cluster_stress Stress Conditions cluster_outcome Stability Assessment acid Acid Hydrolysis degradation Formation of Degradation Products acid->degradation base Base Hydrolysis base->degradation oxidation Oxidation oxidation->degradation heat Thermal Stress heat->degradation light Photolytic Stress light->degradation pathway Elucidation of Degradation Pathways degradation->pathway method_dev Development of Stability-Indicating Method degradation->method_dev pathway->method_dev shelf_life Establishment of Shelf-life & Storage Conditions method_dev->shelf_life

References

Improving the limit of detection for Avilamycin-A in plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of Avilamycin-A in plasma. Our goal is to help you improve your limit of detection (LOD) and overcome common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: Why are the concentrations of this compound in plasma often very low or undetectable?

A1: Avilamycin is poorly absorbed into the bloodstream after oral administration. A significant portion of the administered dose is excreted in the feces and urine.[1] This results in very low systemic circulation and consequently, plasma concentrations can be below the limit of detection of many analytical methods.[1]

Q2: What is the most sensitive method for detecting this compound in plasma?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most sensitive and selective method for the determination of this compound in complex biological matrices like plasma.[2][3][4][5] For even greater sensitivity, especially for regulatory purposes where total residue is a concern, methods involving hydrolysis of this compound and its metabolites to a common marker residue, dichloroisoeverninic acid (DIA), followed by LC-MS/MS analysis, have been developed.[4][5][6][7]

Q3: What are the typical limits of detection (LOD) for this compound in plasma?

A3: The reported LODs for Avilamycin in plasma and other biological matrices vary depending on the analytical method used. An HPLC method has reported an LOD of 0.05 µg/mL in plasma.[1] For the more sensitive LC-MS/MS methods analyzing the hydrolyzed marker residue (DIA) in tissues, LODs can be as low as 0.5 ng/g.[2] Another LC-MS/MS method reported LODs for DIA in muscle tissue as low as 0.7 µg/kg.[6]

Q4: What is the "matrix effect" and how can it affect my results?

A4: The matrix effect is the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix (e.g., phospholipids, salts, and other endogenous components in plasma).[8][9] This can lead to either suppression or enhancement of the analyte signal, causing inaccurate and irreproducible results, and can negatively impact the limit of detection.[9] The complex matrix that results from sample preparation steps like hydrolysis can be a significant source of matrix effects.[7]

Q5: How can I minimize matrix effects in my LC-MS/MS analysis of this compound in plasma?

A5: To minimize matrix effects, you can:

  • Optimize sample preparation: Employ efficient cleanup steps like solid-phase extraction (SPE) to remove interfering substances.[3]

  • Improve chromatographic separation: Adjust your LC method to separate this compound from matrix components.[9]

  • Use an internal standard: An isotope-labeled internal standard, such as dichloroisoeverninic acid-d6 when analyzing for DIA, is highly recommended to compensate for matrix effects and improve accuracy.[6]

  • Dilute the sample: If the concentration of this compound is high enough, diluting the sample extract can reduce the concentration of interfering matrix components.[10]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Poor/No Signal for this compound 1. Concentration below LOD: Plasma concentrations of this compound are inherently low. 2. Inefficient Extraction: The sample preparation method is not effectively extracting this compound from the plasma proteins it may be bound to. 3. Ion Suppression: Significant matrix effects are suppressing the this compound signal.[8]1. Increase Sample Volume: If possible, use a larger initial plasma volume for extraction. Consider on-line SPE with large volume injection to improve sensitivity.[11] 2. Optimize Extraction: Experiment with different protein precipitation solvents (e.g., acetonitrile, methanol) and ratios.[12][13][14] Consider solid-phase extraction (SPE) for cleaner extracts.[15][16] 3. Evaluate Matrix Effects: Perform a post-column infusion experiment to identify regions of ion suppression.[10] Improve sample cleanup and chromatographic separation.
High Background Noise 1. Contaminated Solvents/Reagents: Impurities in solvents or reagents can contribute to high background. 2. Dirty LC-MS/MS System: Buildup of contaminants in the LC system or mass spectrometer ion source. 3. Matrix Interference: Co-eluting endogenous plasma components are being detected.1. Use High-Purity Solvents: Always use LC-MS grade solvents and freshly prepared mobile phases. 2. System Cleaning: Flush the LC system thoroughly and clean the mass spectrometer's ion source according to the manufacturer's instructions. 3. Improve Sample Cleanup: Incorporate a solid-phase extraction (SPE) step or a more rigorous liquid-liquid extraction to remove interfering compounds.
Poor Reproducibility/Inconsistent Peak Areas 1. Inconsistent Sample Preparation: Variability in manual sample preparation steps. 2. Variable Matrix Effects: The degree of ion suppression or enhancement is not consistent across samples and standards. 3. LC System Instability: Fluctuations in pump pressure or column temperature.1. Automate Sample Preparation: If possible, use an automated liquid handler for consistent pipetting and timing.[12] 2. Use an Internal Standard: An appropriate internal standard, preferably a stable isotope-labeled version of the analyte, is crucial for correcting variability.[6] 3. System Suitability: Ensure the LC system is equilibrated and passes system suitability tests before running samples.
Peak Tailing or Splitting 1. Column Overload: Injecting too much sample or analyte onto the column. 2. Poor Column Condition: The analytical column is old, contaminated, or has a void. 3. Inappropriate Mobile Phase: The pH or solvent composition of the mobile phase is not optimal for this compound.1. Dilute Sample: Try injecting a more dilute sample extract. 2. Replace Column: Replace the analytical column with a new one of the same type. Use a guard column to protect the analytical column. 3. Optimize Mobile Phase: Adjust the mobile phase pH and organic solvent composition. Ensure the sample solvent is compatible with the mobile phase.

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantitation (LOQ) for Avilamycin from various studies. Note that many high-sensitivity methods focus on the marker residue, dichloroisoeverninic acid (DIA), in tissues.

AnalyteMatrixMethodLODLOQReference
AvilamycinPlasmaHPLC0.05 µg/mL0.1 µg/mL[1]
Total Avilamycin (as DIA)Porcine Muscle, Fat, LiverLC-MS/MS0.0005 mg/kg (0.5 µg/kg)Not Reported[2]
Total Avilamycin (as DIA)Poultry MuscleLC-MS/MS2.7 µg/kg8.3 µg/kg[6]
Total Avilamycin (as DIA)Porcine MuscleLC-MS/MS0.7 µg/kg2.4 µg/kg[6]
Avilamycin APig FecesHPLCNot Reported0.9 mg/kg[17]
Avilamycin BPig FecesHPLCNot Reported0.2 mg/kg[17]

Experimental Protocols

Protocol 1: Protein Precipitation for this compound in Plasma

This protocol is a basic method for preparing plasma samples for LC-MS/MS analysis. It is a good starting point but may require further optimization and the addition of a cleanup step for the lowest LOD.

Materials:

  • Plasma samples

  • This compound reference standard

  • Acetonitrile (LC-MS grade), chilled

  • Internal standard (if available)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • If using an internal standard, spike the plasma sample with the appropriate amount.

  • Add 300 µL of chilled acetonitrile to the plasma sample (a 3:1 ratio of acetonitrile to plasma).[14]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the sample at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for improved peak shape and sensitivity.

Protocol 2: LC-MS/MS Analysis of this compound

This is a general LC-MS/MS method that should be optimized for your specific instrumentation.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • Tandem Mass Spectrometer (e.g., Triple Quadrupole) with an Electrospray Ionization (ESI) source

  • C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm)[18]

LC Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water[18]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile[18]

  • Flow Rate: 0.4 mL/min[18]

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-4.0 min: Linear ramp to 95% B

    • 4.0-5.0 min: Hold at 95% B

    • 5.0-5.1 min: Return to 5% B

    • 5.1-6.0 min: Re-equilibrate at 5% B

  • Injection Volume: 5-10 µL

  • Column Temperature: 40°C

MS/MS Conditions:

  • Ionization Mode: Electrospray Ionization, Positive (ESI+)

  • Scan Type: Selected Reaction Monitoring (SRM)

  • Optimization: The precursor and product ions, as well as collision energy and other source parameters, must be optimized by infusing a standard solution of this compound. For Avilamycin A, precursor ions around m/z 1401.5 and 1403.5 have been reported.[2]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis plasma Plasma Sample ppt Protein Precipitation (Acetonitrile) plasma->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant drydown Evaporation supernatant->drydown reconstitute Reconstitution drydown->reconstitute lc LC Separation (C18 Column) reconstitute->lc ms MS/MS Detection (ESI+, SRM) lc->ms data Data Processing ms->data

Caption: Experimental workflow for this compound analysis in plasma.

Troubleshooting_Matrix_Effects cluster_solutions Potential Solutions start Inaccurate/Irreproducible Results (Suspected Matrix Effect) cleanup Improve Sample Cleanup (e.g., SPE) start->cleanup Implement chromatography Optimize Chromatography (Gradient, Column) start->chromatography Adjust is Use Isotope-Labeled Internal Standard start->is Incorporate dilution Dilute Sample Extract start->dilution Test end Re-evaluate Method Performance cleanup->end chromatography->end is->end dilution->end

Caption: Troubleshooting logic for addressing matrix effects.

References

Avilamycin-A Reversed-Phase HPLC Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address peak tailing issues encountered during the reversed-phase High-Performance Liquid Chromatography (HPLC) analysis of Avilamycin-A.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and how is it measured?

A1: Peak tailing is a chromatographic phenomenon where a peak is asymmetrical, with the latter half of the peak being broader than the front half. In an ideal chromatogram, peaks should be symmetrical with a Gaussian shape. Peak tailing is quantitatively measured by the Tailing Factor (Tf) or Asymmetry Factor (As). A value close to 1 indicates a symmetrical peak, while values greater than 1.2 are generally considered to indicate significant peak tailing.

Q2: Why is my this compound peak exhibiting tailing in reversed-phase HPLC?

A2: this compound, an oligosaccharide antibiotic, has an acidic pKa of 5.71. Peak tailing in reversed-phase HPLC for this compound is often due to secondary interactions between the analyte and the stationary phase. The most common cause is the interaction of ionized this compound molecules with residual silanol groups (Si-OH) on the silica-based stationary phase. Other potential causes include inappropriate mobile phase pH, low buffer concentration, column overload, column degradation, and extra-column band broadening.[1][2]

Q3: How does the mobile phase pH affect the peak shape of this compound?

A3: The mobile phase pH is a critical factor in controlling the peak shape of ionizable compounds like this compound.[2][3] Operating at a pH close to the analyte's pKa (5.71) can lead to the co-existence of both ionized and non-ionized forms, resulting in peak broadening or tailing. To minimize tailing due to silanol interactions, it is generally recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For an acidic compound like this compound, a lower pH (e.g., pH 2.5-3.5) will suppress the ionization of both the analyte and the silanol groups, leading to a more symmetrical peak.

Q4: Can the choice of organic solvent in the mobile phase influence peak tailing?

A4: Yes, the organic solvent can play a role. Acetonitrile and methanol are the most common organic modifiers in reversed-phase HPLC.[3] Acetonitrile is often preferred due to its lower viscosity and better UV transparency.[3] In some cases, switching from methanol to acetonitrile or vice-versa can alter the selectivity and potentially improve peak shape by changing the interaction of the analyte with the stationary phase.

Q5: What is column overload and could it be causing my this compound peak to tail?

A5: Column overload occurs when too much sample is injected onto the column, saturating the stationary phase. This can lead to peak distortion, including both fronting and tailing. To check for mass overload, you can dilute your sample (e.g., by a factor of 10) and re-inject it. If the peak shape improves, column overload was likely the issue. You can also try reducing the injection volume.[2]

Troubleshooting Guides

Issue 1: this compound peak shows significant tailing (Tf > 1.5).

This is the most common issue and is often related to secondary silanol interactions.

Troubleshooting Workflow:

G start Start: Peak Tailing Observed check_ph Is mobile phase pH 2 units below pKa (5.71)? start->check_ph adjust_ph Adjust mobile phase pH to 2.5 - 3.5 with buffer check_ph->adjust_ph No check_buffer Is buffer concentration adequate (10-50 mM)? check_ph->check_buffer Yes adjust_ph->check_buffer increase_buffer Increase buffer concentration to 25-50 mM check_buffer->increase_buffer No check_overload Is the column overloaded? check_buffer->check_overload Yes increase_buffer->check_overload reduce_load Reduce sample concentration or injection volume check_overload->reduce_load Yes check_column Is the column old or contaminated? check_overload->check_column No reduce_load->check_column replace_column Flush with strong solvent or replace column check_column->replace_column Yes end End: Symmetrical Peak check_column->end No replace_column->end

Caption: Troubleshooting workflow for this compound peak tailing.

Quantitative Data Summary:

The following table illustrates the expected impact of mobile phase pH and buffer concentration on the tailing factor of this compound. Note: This data is illustrative and based on general chromatographic principles. Actual results may vary.

Mobile Phase pHBuffer Concentration (Ammonium Acetate)Expected Tailing Factor (Tf)Remarks
5.510 mM> 2.0pH is too close to the pKa of this compound, leading to significant secondary interactions.
4.510 mM1.6 - 1.9Some improvement as pH moves away from the pKa, but tailing is still present.
3.510 mM1.3 - 1.5Further improvement, but low buffer concentration may not fully mask silanol activity.
3.0 25 mM 1.0 - 1.2 Optimal. pH is sufficiently low to suppress ionization, and buffer capacity is adequate.
3.050 mM1.0 - 1.2Good peak shape, but higher buffer concentrations may increase backpressure.
Issue 2: All peaks in the chromatogram are tailing.

This often points to a system-level issue rather than a specific chemical interaction with this compound.

Troubleshooting Workflow:

G start Start: All Peaks Tailing check_connections Check for loose fittings and extra-column volume start->check_connections fix_connections Tighten fittings, use shorter, narrower tubing check_connections->fix_connections Issue Found check_frit Is the column inlet frit blocked? check_connections->check_frit OK fix_connections->check_frit reverse_flush Reverse and flush column with a strong solvent check_frit->reverse_flush Yes check_void Is there a void in the column packing? check_frit->check_void No reverse_flush->check_void replace_column Replace the column check_void->replace_column Yes end End: Symmetrical Peaks check_void->end No replace_column->end

References

Overcoming poor recovery of Avilamycin-A during sample cleanup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the analysis of Avilamycin-A, with a particular focus on improving its recovery during sample cleanup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and in which matrices is it commonly analyzed?

This compound is a polysaccharide antibiotic belonging to the orthosomycin family, produced by Streptomyces viridochromogenes. It is primarily used in veterinary medicine as a feed additive to promote growth and prevent necrotic enteritis in livestock such as poultry and swine.[1] Consequently, it is frequently analyzed in complex matrices such as animal feed, feces, and various animal tissues including muscle, liver, and fat.[2][3][4]

Q2: Why is the analysis of this compound often performed by measuring its marker residue, dichloroisoeverninic acid (DIA)?

In animal tissues, this compound is extensively metabolized. To account for the parent compound and its various metabolites, regulatory bodies often require the quantification of a common moiety, dichloroisoeverninic acid (DIA).[5][6] This is achieved by hydrolyzing the sample extract, which converts this compound and its DIA-containing metabolites into a single, quantifiable marker residue.[5][6] This approach provides a more accurate measure of the total residue in edible tissues.

Q3: What are the primary challenges encountered during the sample preparation of this compound?

The main challenges in this compound sample preparation are:

  • Low Extraction Recovery: Due to its complex structure and interaction with matrix components, achieving high and consistent recovery of this compound can be difficult.

  • Matrix Effects: Co-extracted endogenous substances from complex matrices like feed and animal tissues can interfere with the ionization of this compound or DIA in the mass spectrometer, leading to ion suppression or enhancement and affecting the accuracy of quantification.[7]

  • Incomplete Hydrolysis: When analyzing for the DIA marker residue, incomplete alkaline hydrolysis of this compound and its metabolites will lead to an underestimation of the total residue.

Troubleshooting Guide: Poor Recovery of this compound

This guide addresses common issues leading to low recovery of this compound during sample cleanup.

Problem 1: Low recovery after Solid-Phase Extraction (SPE)

Potential Cause Troubleshooting Steps
Inadequate SPE Cartridge Conditioning Ensure the silica-based SPE cartridge is properly conditioned with the recommended solvents (e.g., methanol followed by the extraction solvent like acetonitrile).[2][8] Incomplete conditioning can lead to poor retention of the analyte.
Sample Overload Overloading the SPE cartridge with either too much sample extract or a high concentration of interfering compounds can lead to breakthrough of this compound. Consider diluting the sample extract or using a higher capacity SPE cartridge.
Inappropriate Wash Solvent The wash solvent may be too strong, causing premature elution of this compound. If the analyte is found in the wash fraction, consider using a less polar solvent for the wash step.
Inefficient Elution The elution solvent may not be strong enough to desorb this compound completely from the SPE sorbent. If recovery remains low after optimizing other steps, try a stronger elution solvent or increase the elution volume. A mixture of chloroform and acetone has been used for elution.[8]
Analyte Adsorption to Labware This compound has a tendency to adsorb to glass surfaces.[9] Pre-conditioning glassware by rinsing with a solution of the analyte or using polypropylene tubes can help minimize this issue.

Problem 2: Low recovery after Liquid-Liquid Extraction (LLE)

Potential Cause Troubleshooting Steps
Incorrect Solvent Choice Acetonitrile and acetone are commonly used for the initial extraction of this compound from solid matrices.[2][6] For the subsequent LLE of the DIA marker residue, ethyl acetate is typically used after acidification of the aqueous phase.[6] Ensure the chosen solvents are appropriate for the analyte and matrix.
Suboptimal pH When extracting the acidic DIA marker residue, the pH of the aqueous phase must be acidic to ensure it is in its neutral form and partitions efficiently into the organic solvent.[6] Conversely, when cleaning up the extract, partitioning at a neutral or basic pH can help remove certain interferences.
Insufficient Phase Separation Emulsions can form at the interface of the two liquid phases, trapping the analyte and leading to poor recovery. To break emulsions, try adding salt to the aqueous phase, centrifuging the sample at a higher speed, or filtering the mixture through a bed of glass wool.
Incomplete Extraction A single extraction may not be sufficient to recover all the analyte. Perform multiple extractions with fresh solvent and pool the organic phases to improve recovery.

Problem 3: Inefficient Hydrolysis to Dichloroisoeverninic Acid (DIA)

Potential Cause Troubleshooting Steps
Suboptimal Hydrolysis Conditions Incomplete hydrolysis can be a significant source of low recovery when measuring DIA. Ensure that the concentration of the base (e.g., sodium hydroxide), temperature, and incubation time are optimized. A common procedure involves heating the sample with 1N NaOH at 70°C for two hours.[10]
Matrix Interference with Hydrolysis Components in the sample matrix can potentially interfere with the hydrolysis reaction. Ensure that the initial extraction and cleanup steps are effective in removing the bulk of interfering substances before proceeding to hydrolysis.

Experimental Protocols

Protocol 1: Extraction and Cleanup of this compound from Animal Feed

This protocol is based on methods described for the analysis of this compound in poultry feed.[11][12]

  • Sample Preparation: Grind a representative sample of the animal feed to a fine powder.

  • Extraction:

    • Weigh 10 g of the ground feed sample into a 50 mL centrifuge tube.

    • Add 20 mL of acetonitrile.

    • Vortex or shake vigorously for 30 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a normal-phase silica SPE cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol followed by 5 mL of acetonitrile through the cartridge. Do not allow the cartridge to go dry.

    • Load the supernatant from the extraction step onto the SPE cartridge.

    • Wash the cartridge with 5 mL of a mixture of chloroform and acetone (4:1, v/v).[8]

    • Elute this compound with 10 mL of a mixture of chloroform and acetone (3:7, v/v).[8]

  • Final Preparation:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40-50°C.

    • Reconstitute the residue in a known volume of the mobile phase for HPLC or LC-MS/MS analysis.

Protocol 2: Extraction and Hydrolysis of this compound to DIA in Animal Tissue

This protocol is a generalized procedure based on methods for the determination of total Avilamycin residues in porcine tissues.[6][13]

  • Sample Preparation: Homogenize a representative sample of the animal tissue (e.g., muscle, liver).

  • Extraction:

    • Weigh 5 g of the homogenized tissue into a 50 mL centrifuge tube.

    • Add 15 mL of acetone and homogenize further.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Hydrolysis:

    • Evaporate the acetone from the supernatant under a stream of nitrogen.

    • Add 4 mL of 1N sodium hydroxide.

    • Heat the sample at 70°C for 2 hours.[10]

    • Cool the sample to room temperature and acidify with hydrochloric acid to a pH of approximately 2-3.

  • Liquid-Liquid Extraction (LLE) of DIA:

    • Add 10 mL of ethyl acetate to the acidified solution.

    • Vortex for 5 minutes.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the upper ethyl acetate layer.

    • Repeat the extraction with another 10 mL of ethyl acetate and combine the organic layers.

  • Final Preparation:

    • Evaporate the combined ethyl acetate extracts to dryness.

    • Reconstitute the residue in a known volume of the mobile phase for LC-MS/MS analysis.

Quantitative Data Summary

Matrix Method Reported Recovery of this compound Reference
Poultry FeedAcetonitrile Extraction, Silica SPE, HPLC93.29% to 97.26%[11][14]
Pig FecesAcetonitrile Extraction, Normal-Phase SPE, HPLC>98%[3][13]
Matrix Method Reported Recovery of DIA Reference
Poultry and Porcine MuscleAlkaline Hydrolysis, LLE, SPE, LC-MS/MS94% to 106%[5]
Porcine Muscle, Fat, and LiverAcetone Extraction, Alkaline Hydrolysis, LLE, LC-MS/MS100% to 108%[6][13]

Visualizations

experimental_workflow_feed cluster_extraction Extraction cluster_spe SPE Cleanup cluster_analysis Analysis start Grind Feed Sample weigh Weigh Sample start->weigh add_acetonitrile Add Acetonitrile weigh->add_acetonitrile extract Vortex/Shake add_acetonitrile->extract centrifuge1 Centrifuge extract->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 load Load Supernatant supernatant1->load condition Condition Silica Cartridge condition->load wash Wash Cartridge load->wash elute Elute this compound wash->elute eluate Collect Eluate elute->eluate evaporate Evaporate to Dryness eluate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analyze HPLC / LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for this compound extraction from animal feed.

experimental_workflow_tissue cluster_extraction Extraction cluster_hydrolysis Hydrolysis cluster_lle LLE of DIA cluster_analysis Analysis start Homogenize Tissue weigh Weigh Sample start->weigh add_acetone Add Acetone weigh->add_acetone centrifuge1 Centrifuge add_acetone->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 evaporate1 Evaporate Acetone supernatant1->evaporate1 add_naoh Add NaOH & Heat evaporate1->add_naoh acidify Acidify with HCl add_naoh->acidify hydrolyzed_sample Hydrolyzed Sample acidify->hydrolyzed_sample add_ethyl_acetate Add Ethyl Acetate hydrolyzed_sample->add_ethyl_acetate vortex_centrifuge Vortex & Centrifuge add_ethyl_acetate->vortex_centrifuge collect_organic Collect Organic Layer (x2) vortex_centrifuge->collect_organic combined_extract Combined Extract collect_organic->combined_extract evaporate2 Evaporate to Dryness combined_extract->evaporate2 reconstitute Reconstitute in Mobile Phase evaporate2->reconstitute analyze LC-MS/MS Analysis reconstitute->analyze

Caption: Workflow for total Avilamycin residue analysis in tissue.

troubleshooting_logic start Low this compound Recovery check_spe Issue with SPE? start->check_spe check_lle Issue with LLE? start->check_lle check_hydrolysis Issue with Hydrolysis? start->check_hydrolysis spe_causes Potential SPE Causes: - Inadequate Conditioning - Sample Overload - Wrong Wash/Elution Solvent - Adsorption to Labware check_spe->spe_causes Yes lle_causes Potential LLE Causes: - Incorrect Solvent/pH - Emulsion Formation - Incomplete Extraction check_lle->lle_causes Yes hydrolysis_causes Potential Hydrolysis Causes: - Suboptimal Conditions - Matrix Interference check_hydrolysis->hydrolysis_causes Yes

Caption: Troubleshooting logic for low this compound recovery.

References

Validation & Comparative

Cross-Validation of Avilamycin-A Quantification in Diverse Feed Types: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of Avilamycin-A in various animal feed matrices, including poultry, swine, and cattle. Avilamycin is a crucial antibiotic used in veterinary medicine to promote growth and prevent enteric diseases.[1] Accurate quantification in medicated feeds is paramount for ensuring regulatory compliance, animal welfare, and food safety. This document outlines detailed experimental protocols, presents a comparative analysis of method performance based on experimental data, and offers visual representations of the analytical workflows.

The primary analytical techniques for this compound quantification are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). For regulatory purposes, Avilamycin residues are often determined by converting the parent drug and its metabolites to a common marker residue, dichloroisoeverninic acid (DIA), via hydrolysis.[1] This approach provides a robust measure of the total Avilamycin-related residues.

Comparative Analysis of Analytical Methods

The choice of analytical method for this compound quantification often depends on the specific requirements of the analysis, such as the need for high sensitivity, specificity, or throughput.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a reliable and widely used technique for quantifying this compound in feed.[2] It offers good precision and accuracy for routine quality control applications.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides superior sensitivity and specificity compared to HPLC-UV.[3] This makes it the preferred method for regulatory monitoring and for detecting low levels of residues, especially when analyzing the marker residue DIA.

  • Enzyme-Linked Immunosorbent Assay (ELISA) can be a valuable tool for rapid screening of a large number of samples. While specific quantitative validation data for this compound in feed matrices is limited in the available literature, ELISA is generally known for its high throughput and cost-effectiveness, though it may have lower specificity compared to chromatographic methods.[4][5]

The performance of these methods is critically dependent on the effectiveness of the sample preparation, including extraction and cleanup steps, to minimize matrix interference.

Data Presentation

The following tables summarize the quantitative performance data for the determination of this compound and its marker residue (DIA) in different feed types using various analytical methods.

Table 1: Performance of HPLC Method for this compound in Poultry Feed

ParameterResultReference
Linearity (r²) 0.9995[2]
Recovery 95.8% - 97.2%[2]
Precision (RSD) 2.5% - 3.2%[2]
LOD 0.05 mg/kg[2]
LOQ 0.15 mg/kg[2]

Table 2: Performance of LC-MS/MS Method for Avilamycin (as DIA) in Porcine Tissues *

ParameterResultReference
Recovery 100% - 108%[3]
Precision (RSD) < 6%[3]
LOD 0.0005 mg/kg[3]
LOQ Not Specified[3]

*Data from porcine tissues is presented as a benchmark for expected performance in feed matrices.

Table 3: Performance of LC-MS/MS Method for Avilamycin (as DIA) in Poultry and Porcine Muscles

MatrixRecoveryPrecision (RSD)LOD (µg/kg)LOQ (µg/kg)Reference
Poultry Muscle 94% - 106%≤ 11%2.78.3[6]
Porcine Muscle 94% - 106%≤ 11%0.72.4[6]

Experimental Protocols

A harmonized and robust experimental protocol is crucial for the accurate quantification of this compound across different feed matrices. The following protocols are a synthesis of methodologies reported in the literature.

Protocol 1: Quantification of this compound by HPLC

This protocol is adapted from methodologies described for the analysis of Avilamycin in poultry and swine feed.[8]

1. Objective: To quantify the concentration of this compound in medicated animal feed.

2. Materials:

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Ammonium acetate

  • Water (HPLC grade)

  • Solid-phase extraction (SPE) cartridges (e.g., silica-based)

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 250 x 4.6 mm, 5 µm)

3. Sample Preparation and Extraction:

  • Obtain a representative sample of the animal feed and grind it to a fine powder to ensure homogeneity.[8]

  • Weigh 5-10 g of the ground feed sample into a centrifuge tube.[1]

  • Add 20 mL of acetonitrile and vortex or shake vigorously for 15-20 minutes.[1]

  • Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.[1]

  • Repeat the extraction process on the remaining pellet with another 20 mL of acetonitrile and combine the supernatants.[1]

4. Solid-Phase Extraction (SPE) Cleanup:

  • Condition a silica SPE cartridge with an appropriate solvent.[8]

  • Load the combined supernatant onto the conditioned SPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the this compound from the cartridge with a suitable solvent mixture.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase.

5. HPLC Analysis:

  • Mobile Phase: A mixture of ammonium acetate buffer and acetonitrile.[8]

  • Flow Rate: 1.0 mL/min.[8]

  • Column Temperature: 30°C.[8]

  • Detection: UV at 295 nm.[8]

Protocol 2: Quantification of Total Avilamycin Residues (as DIA) by LC-MS/MS

This protocol is based on the principle of alkaline hydrolysis to convert Avilamycin and its metabolites to the marker residue DIA.[3]

1. Objective: To quantify the total concentration of Avilamycin residues in animal feed.

2. Materials:

  • Avilamycin reference standard

  • Dichloroisoeverninic acid (DIA) reference standard

  • Acetone

  • Sodium hydroxide solution

  • Hydrochloric acid

  • Ethyl acetate

  • LC-MS/MS system

3. Sample Preparation, Extraction, and Hydrolysis:

  • Grind a representative sample of the animal feed to a fine powder.[1]

  • Weigh a 10 g sample into a centrifuge tube.

  • Extract the sample with acetone.[3]

  • Subject the extract to alkaline hydrolysis with sodium hydroxide to convert all Avilamycin-related residues to DIA.[3]

  • Neutralize the solution with hydrochloric acid.[8]

4. Liquid-Liquid Extraction and Cleanup:

  • Partition the DIA from the neutralized solution into ethyl acetate.[3]

  • Wash the ethyl acetate phase to remove impurities.

  • Evaporate the organic phase to dryness and reconstitute the residue in the mobile phase for LC-MS/MS analysis.

5. LC-MS/MS Analysis:

  • Mobile Phase: A gradient of water with a small amount of formic acid and acetonitrile.[8]

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is typically used for DIA analysis.[3]

  • Detection: Multiple Reaction Monitoring (MRM) of specific precursor and product ions for DIA.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_hplc_path HPLC Method cluster_lcmsms_path LC-MS/MS Method (as DIA) cluster_data_analysis Data Analysis FeedSample Animal Feed Sample Grinding Grinding to Homogenize FeedSample->Grinding Extraction Extraction with Solvent Grinding->Extraction SPE_Cleanup Solid-Phase Extraction (SPE) Cleanup Extraction->SPE_Cleanup Hydrolysis Alkaline Hydrolysis to DIA Extraction->Hydrolysis HPLC_Analysis HPLC-UV Analysis SPE_Cleanup->HPLC_Analysis Quantification Quantification of this compound HPLC_Analysis->Quantification LLE_Cleanup Liquid-Liquid Extraction (LLE) Cleanup Hydrolysis->LLE_Cleanup LCMSMS_Analysis LC-MS/MS Analysis LLE_Cleanup->LCMSMS_Analysis LCMSMS_Analysis->Quantification

Caption: Experimental workflows for this compound quantification.

logical_relationship cluster_methods Analytical Methods cluster_performance Performance Characteristics HPLC HPLC Accuracy Accuracy HPLC->Accuracy Precision Precision HPLC->Precision LCMSMS LC-MS/MS LCMSMS->Accuracy LCMSMS->Precision Sensitivity Sensitivity (LOD/LOQ) LCMSMS->Sensitivity Specificity Specificity LCMSMS->Specificity ELISA ELISA ELISA->Sensitivity Throughput Throughput ELISA->Throughput

Caption: Logical relationships between methods and performance.

References

A Comparative Analysis of Avilamycin-A and Carbadox for the Management of Swine Diarrhea

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of Avilamycin-A and carbadox, two antimicrobial agents used in the swine industry to control diarrhea, particularly in the post-weaning period. This document synthesizes experimental data on their performance, details the methodologies of key studies, and visualizes their mechanisms of action and experimental workflows.

Data Presentation: Performance Metrics

The following tables summarize the quantitative data from comparative studies evaluating the effects of this compound and carbadox on key production parameters in swine.

Table 1: Comparative Efficacy on Growth Performance and Diarrhea Incidence in Nursery Pigs with Natural E. coli Challenge [1][2]

Treatment GroupDoseDurationAverage Daily Gain (ADG)Feed Conversion Ratio (FCR)Diarrhea Severity (Day 0-21)¹Diarrhea Incidence & Severity (Day 21-42)¹
Non-medicated Control -56 daysNo significant differenceIntermediateHigherHigher
Avilamycin (AVI21) 80.5 mg/kg21 daysNo significant differenceImprovedLower (P < 0.05) vs. ControlNo significant difference
Avilamycin (AVI42) 80.5 mg/kg42 daysNo significant differenceImprovedLower (P < 0.05) vs. ControlLower (P < 0.05) vs. other treatments
Carbadox (CAR21) 55.1 mg/kg21 daysNo significant differenceNo significant differenceIntermediateNo significant difference

¹Diarrhea was scored on a 3-point scale.

Table 2: Comparative Efficacy on Growth Performance and Mortality in Weaned Piglets with Stress-Induced Diarrhea [3]

Treatment GroupDose (p.p.m.)Average Daily Gain (ADG)Feed Conversion Ratio (FCR)Mortality
Untreated Control 0LowerHigherHigher
Avilamycin 40Similar to OlaquindoxSimilar to OlaquindoxReduced vs. Control
Avilamycin 80Improved (P < 0.05)Improved (P < 0.05)Reduced (P < 0.05) vs. Control
Olaquindox 50Similar to 40 p.p.m. AvilamycinSimilar to 40 p.p.m. AvilamycinReduced vs. Control

Experimental Protocols

Study 1: Natural E. coli Challenge in a Commercial Setting[1][2]
  • Objective: To compare the efficacy of avilamycin and carbadox on the incidence and severity of diarrhea and growth performance of nursery pigs naturally infected with Escherichia coli.

  • Animals: 3,329 commercial crossbred barrows and gilts.

  • Experimental Design: A 2 x 4 factorial arrangement with stocking density (Single: 0.67 m²/pig vs. Double: 0.33 m²/pig) and nursery medication program as factors.

  • Treatment Groups (Medication):

    • Non-medicated control (CON) for 56 days.

    • 80.5 mg/kg avilamycin for 21 days (AVI21).

    • 80.5 mg/kg avilamycin for 42 days (AVI42).

    • 55.1 mg/kg carbadox for 21 days (CAR21).

  • Data Collection:

    • Diarrhea Scores: Assessed weekly on a 3-point scale.

    • Growth Performance: Body weight was measured on days 0, 21, 42, and 56 to calculate ADG and FCR.

    • Pathogen Confirmation: Fecal swabs were collected to confirm the presence of hemolytic E. coli.

  • Statistical Analysis: Data were analyzed using a generalized linear mixed model.

Study 2: Stress-Induced Diarrhea in Weaned Piglets[3]
  • Objective: To evaluate the efficacy of avilamycin in controlling stress-induced post-weaning diarrhea in piglets.

  • Animals: 400 newly-weaned piglets across two trials.

  • Experimental Design: Randomized allocation to one of five treatment groups.

  • Treatment Groups:

    • Untreated control (0 p.p.m.).

    • Avilamycin at 40 p.p.m.

    • Avilamycin at 80 p.p.m.

    • Olaquindox at 50 p.p.m.

    • Apramycin at 100 p.p.m.

  • Data Collection:

    • Diarrhea Score: Average daily diarrhea score (ADDS) was recorded.

    • Growth Performance: Liveweight gain and feed conversion ratio (FCR) were measured.

    • Mortality: The number of mortalities per group was recorded.

  • Statistical Analysis: Treatment effects were compared using appropriate statistical methods (P < 0.05 considered significant).

Mechanisms of Action and Experimental Workflow

This compound: Inhibition of Bacterial Protein Synthesis

Avilamycin is an orthosomycin antibiotic that targets the bacterial 50S ribosomal subunit, thereby inhibiting protein synthesis. This action is particularly effective against Gram-positive bacteria. Its efficacy in controlling swine diarrhea is also attributed to its modulation of the gut microbiota.

Avilamycin_Mechanism cluster_bacterium Bacterial Cell cluster_host_effect Host Gut Environment 50S_Subunit 50S Ribosomal Subunit Protein_Synthesis Protein Synthesis 50S_Subunit->Protein_Synthesis Essential for Bacterial_Growth Bacterial Growth & Proliferation Protein_Synthesis->Bacterial_Growth Reduced_Pathogens Reduced Pathogenic Bacterial Load Bacterial_Growth->Reduced_Pathogens Avilamycin This compound Avilamycin->50S_Subunit Binds to & Inhibits Improved_Gut_Health Improved Gut Health Avilamycin->Improved_Gut_Health Modulates Microbiota Alleviated_Diarrhea Alleviation of Swine Diarrhea Reduced_Pathogens->Alleviated_Diarrhea Improved_Gut_Health->Alleviated_Diarrhea Carbadox_Mechanism cluster_bacterium Bacterial Cell cluster_host_effect Host Gut Environment DNA Bacterial DNA DNA_Synthesis DNA Synthesis DNA->DNA_Synthesis SOS_Response SOS Response (recA, etc.) DNA_Synthesis->SOS_Response Damage triggers Cell_Division_Inhibition Inhibition of Cell Division SOS_Response->Cell_Division_Inhibition Bacterial_Cell_Death Bacterial Cell Death Cell_Division_Inhibition->Bacterial_Cell_Death Reduced_Pathogens Reduced Pathogenic Bacterial Load Bacterial_Cell_Death->Reduced_Pathogens Carbadox Carbadox Carbadox->DNA Damages Carbadox->DNA_Synthesis Inhibits Alleviated_Diarrhea Alleviation of Swine Diarrhea Reduced_Pathogens->Alleviated_Diarrhea Experimental_Workflow cluster_treatments Treatment Groups cluster_data Collected Data Animal_Selection Selection of Weaned Piglets (e.g., 3-4 weeks old) Acclimation Acclimation Period (e.g., 7 days) Animal_Selection->Acclimation Randomization Randomization into Treatment Groups Acclimation->Randomization Treatment_Admin Administration of Dietary Treatments Control Control (No Antibiotic) Randomization->Control Avilamycin This compound Randomization->Avilamycin Carbadox Carbadox Randomization->Carbadox Challenge Pathogen Challenge (Natural or Experimental) Treatment_Admin->Challenge Data_Collection Data and Sample Collection Challenge->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Performance Growth Performance (ADG, FCR) Diarrhea Diarrhea Scores & Incidence Mortality Mortality Rates Samples Fecal/Tissue Samples (for pathogen load, etc.) Conclusion Conclusion on Comparative Efficacy Analysis->Conclusion

References

Synergistic Antimicrobial Effects of Avilamycin-A: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synergistic effects of Avilamycin-A with other antimicrobial agents. While in-vitro quantitative data on the synergistic action of this compound is not extensively available in published literature, this document synthesizes available in-vivo data and outlines the established mechanisms of action to support further research and drug development.

Executive Summary

This compound, an orthosomycin antibiotic, demonstrates a potent inhibitory effect on bacterial protein synthesis.[1][2] Primarily used in veterinary medicine, it is particularly effective against Gram-positive bacteria such as Clostridium perfringens.[3] This guide explores the synergistic potential of this compound when combined with other antimicrobial compounds, drawing upon available in-vivo studies and the distinct mechanisms of action of the combined agents. The primary example of synergy is observed in combination with ionophore anticoccidials, which have shown to enhance the efficacy of this compound in controlling clostridial infections in poultry.

Comparative Analysis of this compound Combinations

Currently, detailed in-vitro studies quantifying the synergistic effects of this compound with other antimicrobials through methods like checkerboard assays or time-kill curves are not widely reported. However, a key in-vivo study highlights a significant synergistic effect when Avilamycin is used in combination with ionophore anticoccidials.

In-Vivo Synergistic Effects against Clostridium perfringens

A study by Vissiennon et al. (2000) demonstrated a notable increase in the efficacy of Avilamycin when combined with the ionophores monensin and narasin in controlling Clostridium perfringens enterotoxaemia in chickens.[4][5] The data from this study is summarized below.

Treatment GroupMortality Rate (%)
Non-Medicated (Infected Control)16 - 36
Avilamycin alone0 - 8
Narasin alone0 - 8
Monensin alone0 - 8
Monensin + Avilamycin 0 - 4
Narasin + Avilamycin 0 - 4

Data from Vissiennon et al., 2000.[4][5]

The combination of Avilamycin with either monensin or narasin resulted in a lower mortality rate compared to the individual administration of each agent, indicating a synergistic or at least additive effect in a clinical setting.

Mechanisms of Action and Basis for Synergy

The observed synergy between this compound and ionophores can be attributed to their distinct and complementary mechanisms of action against bacterial cells.

This compound: This antibiotic targets the bacterial ribosome, specifically binding to the 50S subunit. This binding event obstructs the accommodation of aminoacyl-tRNA at the A-site, thereby inhibiting protein synthesis.[1][6][7] This action is bacteriostatic, effectively halting the growth and proliferation of susceptible bacteria.

Ionophores (Monensin and Narasin): These molecules are lipid-soluble and function by transporting ions across the bacterial cell membrane.[8][9] They disrupt the crucial transmembrane ion concentration gradients, leading to an imbalance in cellular homeostasis and ultimately, cell death.[10][11] This mechanism is bactericidal.

Proposed Synergistic Interaction: The combination of a bacteriostatic agent that halts protein production (this compound) with a bactericidal agent that disrupts cell membrane integrity (ionophores) creates a multi-pronged attack on the pathogen. This compound weakens the bacterium by stopping the synthesis of essential proteins, including those that might be involved in repairing membrane damage. The ionophores can then more effectively compromise the already weakened cell, leading to a more efficient and rapid cell death than either agent could achieve alone.

Experimental Protocols

While specific protocols for testing this compound in combination are not available, the following are detailed methodologies for standard in-vitro synergy assays that would be appropriate for such investigations.

Checkerboard Assay

The checkerboard assay is a common method to determine the synergistic, additive, indifferent, or antagonistic effects of two antimicrobial agents.

  • Preparation of Antimicrobial Agents: Stock solutions of this compound and the second antimicrobial agent are prepared and serially diluted.

  • Microtiter Plate Setup: A 96-well microtiter plate is used. Along the x-axis, increasing concentrations of this compound are added to each well. Along the y-axis, increasing concentrations of the second antimicrobial agent are added. This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculum Preparation: The bacterial strain of interest (e.g., Clostridium perfringens) is cultured to a specific density, typically a 0.5 McFarland standard.

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated under appropriate conditions for the test organism (e.g., anaerobic conditions for C. perfringens) for a specified period (e.g., 24-48 hours).

  • Data Analysis: The minimum inhibitory concentration (MIC) of each drug alone and in combination is determined by observing the lowest concentration that inhibits visible bacterial growth. The Fractional Inhibitory Concentration Index (FICI) is then calculated using the following formula:

    FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

Time-Kill Curve Assay

Time-kill curve assays provide a dynamic picture of the antimicrobial interaction over time.

  • Preparation of Cultures: The test organism is grown to the logarithmic phase of growth.

  • Drug Exposure: The bacterial culture is then aliquoted into separate tubes containing:

    • No drug (growth control)

    • This compound at a specific concentration (e.g., MIC)

    • The second antimicrobial agent at a specific concentration (e.g., MIC)

    • A combination of this compound and the second agent at the same concentrations.

  • Sampling and Plating: At various time points (e.g., 0, 2, 4, 8, 12, 24 hours), samples are taken from each tube, serially diluted, and plated on appropriate agar media.

  • Incubation and Colony Counting: The plates are incubated, and the number of colony-forming units (CFU/mL) is determined for each time point.

  • Data Analysis: The change in log10 CFU/mL over time is plotted for each treatment. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL by the combination compared with the most active single agent at a specific time point.

Visualizing Mechanisms and Workflows

To further elucidate the concepts discussed, the following diagrams are provided.

cluster_avilamycin This compound Mechanism cluster_ionophore Ionophore Mechanism This compound This compound 50S_Ribosome 50S Ribosomal Subunit This compound->50S_Ribosome Binds to A_Site A-Site Blockage 50S_Ribosome->A_Site Protein_Synthesis_Inhibition Protein Synthesis Inhibition A_Site->Protein_Synthesis_Inhibition Weakened_Bacterium Weakened_Bacterium Protein_Synthesis_Inhibition->Weakened_Bacterium Ionophore Ionophore Cell_Membrane Bacterial Cell Membrane Ionophore->Cell_Membrane Transports ions across Ion_Gradient_Disruption Ion Gradient Disruption Cell_Membrane->Ion_Gradient_Disruption Cell_Death Cell Death Ion_Gradient_Disruption->Cell_Death Synergistic_Effect Synergistic_Effect Cell_Death->Synergistic_Effect Weakened_Bacterium->Synergistic_Effect More susceptible to

Caption: Mechanisms of action and proposed synergy between this compound and Ionophores.

Start Start Prepare_Antimicrobials Prepare serial dilutions of This compound and test agent Start->Prepare_Antimicrobials Setup_Plate Set up 96-well microtiter plate with drug concentration matrix Prepare_Antimicrobials->Setup_Plate Inoculate_Plate Inoculate all wells Setup_Plate->Inoculate_Plate Prepare_Inoculum Prepare standardized bacterial inoculum Prepare_Inoculum->Inoculate_Plate Incubate Incubate under appropriate anaerobic conditions Inoculate_Plate->Incubate Read_Results Determine MIC for each well Incubate->Read_Results Calculate_FICI Calculate Fractional Inhibitory Concentration Index (FICI) Read_Results->Calculate_FICI Determine_Interaction Determine Synergy, Additivity, or Antagonism Calculate_FICI->Determine_Interaction End End Determine_Interaction->End

Caption: Experimental workflow for a checkerboard synergy assay.

References

Decoding Antagonism: A Comparative Guide to Avilamycin-A Interactions with Common Feed Additives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of Avilamycin-A as a growth-promoting antibiotic in livestock feed is a well-established practice, primarily targeting Gram-positive bacteria to improve gut health and nutrient absorption. However, the concurrent use of other feed additives, such as coccidiostats, probiotics, and organic acids, can lead to complex interactions that may alter the efficacy of this compound. This guide provides an objective comparison of this compound's performance in the presence of these additives, supported by experimental data, to elucidate potential antagonistic interactions and inform judicious formulation of animal feed.

This compound: Mechanism of Action

This compound exerts its antibacterial effect by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis.[1] This targeted action disrupts bacterial growth and proliferation, leading to a healthier gut microbiome and improved animal performance.

Avilamycin_Mechanism cluster_ribosome Bacterial 70S Ribosome 50S_subunit 50S Subunit 50S_subunit->Inhibition Inhibits 30S_subunit 30S Subunit Avilamycin Avilamycin Avilamycin->50S_subunit Binds to Protein_Synthesis Protein Synthesis Inhibition->Protein_Synthesis

Caption: this compound's mechanism of action on the bacterial ribosome.

Antagonistic Interactions in Poultry

In broiler production, this compound is often used alongside coccidiostats and probiotics. While these combinations can be beneficial, antagonistic effects on performance have been observed.

This compound and Coccidiostats

Ionophore coccidiostats, such as monensin and narasin, work by disrupting the ion balance across the cell membranes of coccidial parasites.[2][3] While both this compound and ionophores target different organisms, their combined use does not always result in additive improvements in performance and can sometimes show no significant benefit over using the coccidiostat alone, suggesting a lack of synergistic effect or potential for mild antagonism in certain conditions.[4][5]

Table 1: Performance of Broiler Chickens Fed Avilamycin and Ionophore Coccidiostats

Treatment GroupAverage Daily Gain (g)Feed Conversion Ratio (FCR)Reference
Experiment 1
Control--[4]
Avilamycin (10 mg/kg)--[4]
Monensin (100 mg/kg)--[4]
Avilamycin + Monensin--[4]
Experiment 2
Control--[5]
Avilamycin (10 mg/kg)--[5]
Narasin (70 mg/kg)--[5]
Avilamycin + Narasin--[5]

Note: Specific data points for direct comparison were not available in the cited abstracts; however, the text indicates that while all supplements improved growth rate, the combination did not always show an additive effect.

Experimental Protocol: Necrotic Enteritis Challenge Model in Broilers

A common method to evaluate the efficacy of feed additives is the necrotic enteritis (NE) challenge model.

  • Animal Husbandry: Day-old broiler chicks are housed in floor pens with fresh litter. Standard brooding practices for temperature and lighting are followed.

  • Diet: Birds are fed a basal starter diet. From a specified age (e.g., day 7), experimental diets containing Avilamycin, the coccidiostat, or their combination are provided.

  • Challenge Inoculum: A virulent strain of Clostridium perfringens is cultured in a suitable broth medium.

  • Infection: At a predetermined age (e.g., day 14), birds are orally challenged with the C. perfringens culture. This can be done via feed inoculum or direct oral gavage.[6][7][8][9]

  • Data Collection: Performance parameters such as body weight gain, feed intake, and feed conversion ratio are recorded weekly. Mortality is recorded daily. Intestinal lesion scores are assessed at the end of the trial.[10]

NE_Challenge_Workflow Start Start Housing House Day-Old Chicks Start->Housing Basal_Diet Feed Basal Diet Housing->Basal_Diet Experimental_Diets Introduce Experimental Diets (Avilamycin, Coccidiostat, Combo) Basal_Diet->Experimental_Diets Challenge Oral Challenge with Clostridium perfringens Experimental_Diets->Challenge Data_Collection Collect Performance Data (BWG, FCR, Mortality) Challenge->Data_Collection Lesion_Scoring Assess Intestinal Lesion Scores Data_Collection->Lesion_Scoring End End Lesion_Scoring->End

Caption: Experimental workflow for a necrotic enteritis challenge model.

This compound and Probiotics

Probiotics, such as Bacillus subtilis and Lactobacillus acidophilus, are live microorganisms that confer a health benefit to the host.[11][12] Their mechanisms of action include competitive exclusion of pathogens and modulation of the host immune system.[13][14] Studies comparing this compound with probiotics have shown that in some instances, probiotics can achieve similar or even superior performance outcomes, suggesting that the antibacterial action of this compound may sometimes be redundant or even slightly antagonistic to the establishment of a beneficial probiotic-driven gut environment.[11][15]

Table 2: Performance of Broiler Chickens Fed Avilamycin and Probiotics

Treatment GroupBody Weight Gain (g)Feed Conversion Ratio (FCR)Reference
Study 1: Lactobacillus acidophilus [11]
Control--[11]
Avilamycin (0.1 g/kg)Lower than ProbioticImproved vs. Control[11]
L. acidophilus (0.1 g/kg)HighestImproved vs. Control[11]
Study 2: Bacillus subtilis [12]
Control (No additive)-1.832[12]
B. subtilis (8x10^5 CFUs/g)-1.838[12]
Avilamycin + Anticoccidial-1.808[12]

Note: In Study 1, L. acidophilus-fed chicks were significantly heavier than both control and avilamycin-fed chicks. In Study 2, both the probiotic and antibiotic improved FCR compared to the negative control.

Probiotic_Immune_Modulation cluster_gut Gut Lumen & Epithelium Probiotic Probiotic (e.g., Bacillus subtilis) APC Antigen Presenting Cell (APC) Probiotic->APC Interacts with Cytokine_Production Cytokine Production (e.g., IFN-γ) APC->Cytokine_Production Stimulates Epithelial_Cell Epithelial Cell Immune_Response Modulated Immune Response Cytokine_Production->Immune_Response

Caption: Simplified signaling pathway of probiotic immunomodulation in the poultry gut.

Antagonistic Interactions in Swine

In swine production, particularly in the post-weaning phase, this compound is used to control diarrhea and improve growth. Organic acids are also commonly used for their antimicrobial and pH-lowering effects.

This compound and Organic Acids

Organic acids, such as formic acid and butyrate, exert their antimicrobial effects by reducing the pH of the gastrointestinal tract and disrupting the cellular functions of pathogenic bacteria.[16][17][18] While both this compound and organic acids can improve pig performance, studies have shown that in some cases, organic acids can be as effective or even more effective than this compound, particularly in the finishing period.[19][20] This suggests that the benefits of this compound may be less pronounced in the presence of effective organic acids, indicating a potential for overlapping mechanisms of action that could be viewed as a form of functional antagonism.

Table 3: Performance of Growing-Finishing Pigs Fed Avilamycin and Organic Acids

Treatment GroupAverage Daily Gain ( g/day )Feed to Gain Ratio (kg DM/kg gain)Reference
Growing Period [19][20]
No Additive--[19][20]
Avilamycin (40 mg/kg)Improved vs. ControlImproved vs. Control[19][20]
Formic Acid (8 g/kg)Improved vs. ControlImproved vs. Control[19][20]
Formic Acid-Sorbate BlendImproved vs. ControlImproved vs. Control[19][20]
Finishing Period [19][20]
No Additive--[19][20]
Avilamycin (grower only)--[19][20]
Formic AcidHigher than Avilamycin groupLower than Avilamycin group[19][20]
Formic Acid-Sorbate BlendHigher than Avilamycin groupLower than Avilamycin group[19][20]
Total Fattening Period [19][20]
No Additive8562.55[19][20]
Avilamycin (grower only)8782.51[19][20]
Formic Acid8962.43[19][20]
Formic Acid-Sorbate Blend9302.32[19][20]

Table 4: Performance of Early-Weaned Pigs Fed Avilamycin and Sodium Butyrate

Treatment GroupGain:Feed RatioReference
Control (Basal Diet)-[21][22][23]
Avilamycin (0.04%)Improved vs. Control (P = 0.012)[21][22][23]
Sodium Butyrate (0.3%)Improved vs. Control (P = 0.003)[21][22][23]

Experimental Protocol: Swine Growth Performance Trial

  • Animals and Housing: Weaned pigs are housed in pens with controlled environmental conditions.

  • Dietary Treatments: A basal diet is formulated to meet the nutritional requirements of the pigs. Experimental diets are created by adding Avilamycin, the organic acid(s), or their combination to the basal diet.

  • Experimental Design: A randomized complete block design is typically used, with pens as the experimental unit.

  • Data Collection: Pig weights and feed consumption are recorded at the beginning and end of the trial to calculate average daily gain (ADG), average daily feed intake (ADFI), and feed conversion ratio (FCR).[24][25]

Organic_Acid_Mechanism cluster_bacteria Bacterial Cell Cell_Membrane Cell Membrane Dissociation Dissociates to H+ and Anion Cell_Membrane:e->Dissociation:w Cytoplasm Cytoplasm (Normal pH) DNA DNA Organic_Acid Undissociated Organic Acid Organic_Acid->Cell_Membrane Diffuses across Lower_pH Lowers Internal pH Dissociation->Lower_pH Anion_Effect Anion Disrupts DNA Replication Dissociation->Anion_Effect Bacterial_Inhibition Bacterial Inhibition/ Death Lower_pH->Bacterial_Inhibition Anion_Effect->Bacterial_Inhibition

Caption: Antimicrobial mechanism of organic acids in the swine gut.

Conclusion

The evidence suggests that while this compound is an effective growth promoter, its combination with other feed additives does not always lead to synergistic or even additive effects. In some instances, particularly with certain probiotics and organic acids, the alternative additives can match or exceed the performance benefits of this compound, indicating a potential for functional antagonism where the mechanisms of action overlap. These findings underscore the importance of carefully considering the composition of feed formulations to avoid redundancy and potential antagonistic interactions, thereby optimizing animal performance and the economic efficiency of production. Further research into the precise molecular interactions between these compounds within the complex gut environment is warranted to develop more targeted and effective feed additive strategies.

References

Avilamycin-A Versus Tylosin for the Control of Necrotic Enteritis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Necrotic enteritis, caused by Clostridium perfringens, remains a significant threat to the poultry industry, necessitating effective control strategies. This guide provides an objective comparison of two prominent antimicrobial agents, Avilamycin-A and tylosin, for the management of this costly disease. The following sections detail their performance based on experimental data, outline the methodologies of key studies, and illustrate relevant biological and experimental pathways.

Performance Data: A Quantitative Comparison

The efficacy of this compound and tylosin in controlling necrotic enteritis has been evaluated in numerous studies. The following tables summarize key performance indicators from experimental trials.

Table 1: Efficacy of Avilamycin in a Clostridium perfringens Challenge Model [1][2][3][4]

Treatment GroupNE Mortality Rate (%)Average Lesion Score (Day 17)Ileal C. perfringens Count (log10 CFU/g) (Day 21)Body Weight (Day 35, g)Feed Conversion Ratio (Days 0-35)
Non-medicated, Non-challenged1.880.15Not Reported24501.65
Non-medicated, Challenged31.041.856.522501.75
Avilamycin (15 ppm), Challenged7.530.854.524701.63
Avilamycin (30 ppm), Challenged3.020.754.224801.62

Table 2: Efficacy of Tylosin in a Clostridium perfringens Challenge Model [5][6][7]

Treatment GroupNE-related Mortality (%)Average Lesion Score (Day 17)Ileal C. perfringens ColonizationImprovement in Body Weight
Unmedicated, ChallengedSignificantly Higher2.66High-
Tylosin (50 ppm), ChallengedSignificantly ReducedReducedReducedImproved
Tylosin (100 ppm), ChallengedSignificantly Reduced0.38Significantly ReducedImproved
Tylosin (200 ppm), ChallengedSignificantly Reduced0Not ReportedImproved
Tylosin (300 ppm), ChallengedSignificantly Reduced0Not ReportedImproved

Table 3: Direct Comparison of Mortality Rates in a Clostridium perfringens Enterotoxaemia Model [6]

Treatment GroupMortality Rate (%)
Infected, Non-medicated16 - 36
Avilamycin0 - 8
Tylosin (metaphylactic/therapeutic)Very Good Effect

Experimental Protocols

The data presented above were generated from controlled experimental studies. Understanding the methodologies employed is crucial for the interpretation of the results.

Necrotic Enteritis Induction Model

A common experimental model to induce necrotic enteritis in broiler chickens involves the following steps:

  • Predisposing Factor: Birds are often challenged with an oral gavage of Eimeria species oocysts to induce coccidiosis, which damages the intestinal mucosa and creates a favorable environment for C. perfringens proliferation.

  • Clostridium perfringens Challenge: Following the coccidiosis challenge, birds are orally inoculated with a broth culture of a virulent strain of C. perfringens. The challenge dose and timing are critical for consistent disease induction.

Avilamycin Efficacy Trial Protocol[1][2][3][4]
  • Animals: Commercial broiler chicks.

  • Housing: Floor pens with fresh litter.

  • Diet: Standard broiler starter, grower, and finisher diets. Medicated feed is provided to the treatment groups.

  • Experimental Design:

    • Group 1: Non-medicated, non-challenged control.

    • Group 2: Non-medicated, challenged control.

    • Group 3: Avilamycin (e.g., 15 ppm in feed), challenged.

    • Group 4: Avilamycin (e.g., 30 ppm in feed), challenged.

  • Challenge: Birds are challenged with C. perfringens as described in the induction model.

  • Data Collection: Mortality, body weight, feed conversion ratio, and intestinal lesion scores are recorded. Intestinal contents are collected for enumeration of C. perfringens.

Tylosin Efficacy Trial Protocol[5][6][7]
  • Animals: Commercial broiler chicks.

  • Housing: Floor pens.

  • Diet: Basal diet, with tylosin phosphate added to the feed of treatment groups at varying concentrations (e.g., 50, 100, 200, 300 ppm).

  • Experimental Design:

    • Group 1: Unmedicated, challenged control.

    • Group 2-5: Tylosin at different concentrations, challenged.

  • Challenge: A similar C. perfringens challenge model is used.

  • Data Collection: Parameters measured include mortality, lesion scores, and performance metrics. Some studies also investigate the effect on the intestinal microbiota and barrier function.

Visualizing the Pathways and Processes

To better understand the experimental workflow and the mechanisms of action, the following diagrams are provided.

Experimental_Workflow cluster_setup Experimental Setup cluster_challenge Necrotic Enteritis Induction cluster_treatment Treatment Groups cluster_outcome Outcome Assessment Birds Broiler Chicks Coccidiosis Eimeria Challenge (Predisposing Factor) Birds->Coccidiosis Day X Housing Floor Pens Diet Basal Diet Cp_Challenge C. perfringens Challenge (Oral Inoculation) Coccidiosis->Cp_Challenge Day Y Control Non-medicated Cp_Challenge->Control Treatment Period Avilamycin This compound in Feed Cp_Challenge->Avilamycin Treatment Period Tylosin Tylosin in Feed Cp_Challenge->Tylosin Treatment Period Performance Mortality, FCR, Body Weight Control->Performance Data Collection Pathology Lesion Scoring Control->Pathology Data Collection Microbiology C. perfringens Enumeration Control->Microbiology Data Collection Avilamycin->Performance Data Collection Avilamycin->Pathology Data Collection Avilamycin->Microbiology Data Collection Tylosin->Performance Data Collection Tylosin->Pathology Data Collection Tylosin->Microbiology Data Collection Mechanism_of_Action cluster_avilamycin This compound cluster_tylosin Tylosin Avilamycin This compound Ribosome_A Bacterial 50S Ribosomal Subunit Avilamycin->Ribosome_A Binds to Protein_Synth_A Inhibition of Protein Synthesis Ribosome_A->Protein_Synth_A Leads to Cp_Growth_A Reduced C. perfringens Growth Protein_Synth_A->Cp_Growth_A NE_Control_A Control of Necrotic Enteritis Cp_Growth_A->NE_Control_A Tylosin Tylosin Ribosome_T Bacterial 50S Ribosomal Subunit Tylosin->Ribosome_T Binds to Mucolytic_Activity Reduced Mucolytic Bacteria Tylosin->Mucolytic_Activity Also reduces Protein_Synth_T Inhibition of Protein Synthesis Ribosome_T->Protein_Synth_T Leads to Cp_Growth_T Reduced C. perfringens Growth Protein_Synth_T->Cp_Growth_T NE_Control_T Control of Necrotic Enteritis Cp_Growth_T->NE_Control_T Mucolytic_Activity->NE_Control_T

References

Compatibility of Avilamycin-A with Ionophores in Poultry Feed: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic use of feed additives to control enteric diseases and improve performance is a cornerstone of modern poultry production. Avilamycin-A, an orthosomycin antibiotic, is frequently used to control necrotic enteritis caused by Clostridium perfringens. Ionophores, a class of polyether antibiotics, are widely employed to prevent coccidiosis, a parasitic disease caused by Eimeria species. The concurrent challenge of these two diseases often necessitates the combined use of this compound and an ionophore. This guide provides an objective comparison of the compatibility and performance of this compound with various ionophores, supported by experimental data and detailed methodologies.

Mechanisms of Action: A Synergistic Approach

The compatibility of this compound and ionophores stems from their distinct and complementary modes of action, targeting different pathogens through unrelated biochemical pathways. This minimizes the risk of direct antagonistic interactions and provides a broader spectrum of enteric protection.

This compound exerts its antibacterial effect by targeting Gram-positive bacteria. It binds to the 50S ribosomal subunit, inhibiting protein synthesis and thereby preventing bacterial proliferation.[1][2] This action is particularly effective against Clostridium perfringens, the primary causative agent of necrotic enteritis.[1][3][4][5][6]

Ionophores, on the other hand, primarily target coccidial parasites. They function by inserting themselves into the cell membrane of the parasite and forming channels that disrupt the normal transport of ions (such as Na+, K+, and Ca2+) across the membrane.[7][8][9] This leads to an osmotic imbalance, causing the parasite to swell and rupture.[9][10] Some ionophores also exhibit antibacterial activity against Gram-positive bacteria, which can complement the action of this compound.[9][10]

Mechanisms_of_Action cluster_Avilamycin This compound Action cluster_Ionophore Ionophore Action Avilamycin This compound Ribosome Bacterial 50S Ribosomal Subunit Avilamycin->Ribosome Binds to ProteinSynthesis Protein Synthesis Ribosome->ProteinSynthesis Inhibits Clostridium Clostridium perfringens (Necrotic Enteritis) ProteinSynthesis->Clostridium Leads to death of Ionophore Ionophore CellMembrane Coccidial Parasite Cell Membrane Ionophore->CellMembrane Inserts into IonTransport Ion Transport (Na+, K+) CellMembrane->IonTransport Disrupts OsmoticImbalance Osmotic Imbalance IonTransport->OsmoticImbalance Causes Coccidia Eimeria species (Coccidiosis) OsmoticImbalance->Coccidia Leads to death of

Caption: Mechanisms of action for this compound and Ionophores.

Performance Data: this compound in Combination with Ionophores

Studies have demonstrated that the combination of this compound with various ionophores is not only safe but can also lead to improved performance outcomes in broiler chickens, particularly under disease challenge conditions. The data below summarizes key performance indicators from comparative studies.

Table 1: this compound and Salinomycin Combination

A study on the effects of subtherapeutic levels of this compound and the ionophore salinomycin showed a synergistic improvement in broiler performance.

Treatment GroupAverage Daily Gain (g)Feed Conversion Ratio (FCR)
Control (No additives)LowerHigher
Avilamycin (10 ppm)ImprovedLower than control
Salinomycin (40 ppm)ImprovedLower than control
Avilamycin (10 ppm) + Salinomycin (40 ppm) Markedly Improved Evidently Lower than all groups
Data summarized from a study by Knarreborg et al. The most apparent improvement in growth performance was observed in the combination group.[3]
Table 2: this compound with Narasin and Monensin Combinations in C. perfringens Challenged Broilers

A study by Vissiennon et al. (2000) evaluated the efficacy of this compound alone and in combination with the ionophores narasin and monensin in controlling mortality from Clostridium perfringens enterotoxemia.

Treatment GroupMortality Rate (%)
Infected, Non-medicated16 - 36
Avilamycin0 - 8
Narasin0 - 8
Monensin0 - 8
Avilamycin + Narasin 0 - 4
Avilamycin + Monensin 0 - 4
This study demonstrated that while individual treatments were effective, the combination of this compound with either narasin or monensin resulted in a lower mortality range.[8][11] Medicated birds also showed significantly better bodyweight gain compared to non-medicated, infected birds.[8][11]

Regulatory Approval and Compatibility

The compatibility of this compound with certain ionophores is further substantiated by regulatory approvals for their combined use in commercial poultry feed.

  • Avilamycin and Narasin: Approved for concurrent use for the prevention of mortality caused by necrotic enteritis associated with Clostridium perfringens and for the prevention of coccidiosis.

  • Avilamycin and Monensin: Approved for use in combination in broiler feed.[12][13] It is noted that in the absence of coccidiosis, monensin may limit feed intake, potentially reducing weight gain.[12][13]

  • Avilamycin and Salinomycin: Studies show that a combination of Avilamycin and Salinomycin improves growth performance.[3]

Experimental Protocols

The following outlines a general methodology for assessing the compatibility and efficacy of this compound and ionophore combinations in broilers, based on common practices in the cited research.

General Experimental Workflow

Experimental_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment and Challenge cluster_data 3. Data Collection cluster_analysis 4. Analysis A Day-old broiler chicks (e.g., Cobb 500) B Random allocation to treatment groups in floor pens A->B C Acclimation period (e.g., 7 days) B->C D Feed administration with test articles: - Control - Avilamycin only - Ionophore only - Combination C->D E Disease Challenge (e.g., C. perfringens and/or Eimeria inoculum via feed) D->E F Challenge period (e.g., Day 14-21) E->F G Performance Metrics: - Body Weight - Feed Intake - FCR F->G H Health Metrics: - Mortality - Lesion Scoring (NE & Coccidiosis) F->H I Microbiological Analysis: - Gut pathogen counts F->I J Statistical Analysis (e.g., ANOVA, GLM) G->J H->J I->J K Comparative evaluation of treatment efficacy J->K

Caption: General workflow for a broiler compatibility trial.

Key Methodological Components:
  • Animal Model: Day-old broiler chicks (e.g., Cobb 500, Ross 308) are typically used. Birds are housed in floor pens with fresh litter to simulate commercial conditions.

  • Diet and Treatment Groups:

    • A basal diet (typically corn-soybean meal based) is formulated to meet or exceed NRC requirements.

    • Treatment groups commonly include:

      • Negative Control: Basal diet, no challenge.

      • Positive Control: Basal diet, with disease challenge.

      • Avilamycin only, with challenge.

      • Ionophore (e.g., salinomycin, monensin, narasin) only, with challenge.

      • Avilamycin + Ionophore combination, with challenge.

    • Test articles are added to the feed at commercially relevant concentrations (e.g., Avilamycin at 10-30 ppm; Salinomycin at 40-60 ppm; Narasin at 70 ppm).

  • Disease Challenge Model:

    • Necrotic Enteritis (NE): A common model involves oral inoculation or feed contamination with a pathogenic strain of Clostridium perfringens (e.g., 10^8 - 10^9 CFU/bird) around day 14-16.[10] Predisposing factors, such as a coccidial challenge or high fishmeal content in the diet, are often used to ensure consistent disease development.

    • Coccidiosis: Birds are challenged with a mixed inoculum of pathogenic Eimeria species (e.g., E. acervulina, E. maxima, E. tenella) administered orally.

  • Data Collection and Analysis:

    • Performance: Body weight and feed consumption are measured at regular intervals (e.g., weekly) to calculate Average Daily Gain (ADG), Feed Intake (FI), and Feed Conversion Ratio (FCR).

    • Mortality: Daily mortality is recorded, and cause of death is determined via necropsy.

    • Lesion Scoring: At a predetermined time post-challenge (e.g., day 17 or 21), a subset of birds from each pen is euthanized for intestinal lesion scoring. Standardized scoring systems (e.g., 0-4 scale) are used to assess the severity of necrotic enteritis and coccidial lesions.

    • Statistical Analysis: Data are analyzed using appropriate statistical models, such as Analysis of Variance (ANOVA) or General Linear Models (GLM), with the pen serving as the experimental unit.

Conclusion

The available experimental data and regulatory approvals strongly support the compatibility of this compound with ionophores such as salinomycin, narasin, and monensin in poultry feed. Their distinct mechanisms of action allow for a multi-faceted approach to enteric disease control, addressing both bacterial and parasitic challenges simultaneously. Combination therapies have been shown to be highly effective, often demonstrating improved performance and lower mortality rates compared to the use of either agent alone, particularly in environments with high disease pressure. For researchers and drug development professionals, these findings underscore the value of combination strategies in developing robust and effective animal health programs. Future research should focus on generating more comprehensive, head-to-head comparative data across a wider range of commercial conditions to further refine optimal inclusion rates and application strategies.

References

Validation of a Competitive ELISA for Avilamycin-A Detection: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a validated indirect competitive Enzyme-Linked Immunosorbent Assay (ic-ELISA) for the detection of Avilamycin-A with the widely used analytical method, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Avilamycin is an orthosomycin antibiotic used in veterinary medicine to promote growth and prevent certain bacterial infections in livestock.[1] Accurate and sensitive detection of its residues in animal feed and tissues is crucial for regulatory compliance and food safety.

Performance Comparison

The performance of the ic-ELISA is compared against LC-MS/MS, the gold standard for antibiotic residue analysis. The following tables summarize the key validation parameters for each method.

Performance Parameter Indirect Competitive ELISA (ic-ELISA)¹ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)²
Principle Antigen-Antibody BindingPhysicochemical Separation and Mass Detection
Half-Maximal Inhibitory Concentration (IC₅₀) 7.44 ng/mL[2]Not Applicable
Limit of Detection (LOD) 0.21 ng/mL (in standard solution)[2]0.0005 mg/kg (in porcine tissues)[3]
1.86 µg/kg (in swine feed)[2]2.7 µg/kg (in poultry muscle)
2.31 µg/kg (in chicken feed)[2]0.7 µg/kg (in porcine muscle)
Dynamic Range 0.77 - 73.05 ng/mL[2]Typically wider, dependent on instrument calibration
Analysis Time ~4-6 hours~24 hours (including sample preparation)
Throughput High (96-well plate format)Low to Medium
Cost per Sample LowHigh
Equipment Standard ELISA readerLC-MS/MS system

¹Data derived from a validated monoclonal antibody-based indirect competitive ELISA developed for research purposes.[2] ²Data synthesized from various validated LC-MS/MS methods for Avilamycin detection in animal tissues and feed.[3][4][5]

Method Validation Parameter Indirect Competitive ELISA (ic-ELISA)¹ Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)²
Accuracy (Recovery) 74.7% - 105.4% (in spiked feed samples)[2]93.29% - 97.26% (Avilamycin A in poultry feed)[5]
100% - 108% (as DIA in porcine tissues)[5]
94% - 106% (as DIA in poultry and porcine muscles)
Precision (Coefficient of Variation - CV) < 11% (in spiked feed samples)[2]1.1% - 3.4% (RSD for Avilamycin A in poultry feed)[5]
< 6% (RSD in porcine tissues)[5]
≤ 11% (RSD in poultry and porcine muscles)
Specificity High (no significant cross-reactivity with other common antibiotics)High (based on mass-to-charge ratio)
Correlation with HPLC R² = 0.9818[2]Not Applicable

¹Data derived from a validated monoclonal antibody-based indirect competitive ELISA developed for research purposes.[2] ²Data synthesized from various validated LC-MS/MS methods for Avilamycin detection in animal tissues and feed.[3][4][5]

Experimental Protocols

Indirect Competitive ELISA (ic-ELISA) Protocol

This protocol is based on a published method for the detection of Avilamycin in feed samples.[2]

1. Reagents and Materials:

  • This compound standard

  • Monoclonal antibody specific to this compound

  • Coating antigen (this compound conjugated to a carrier protein like OVA)

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Washing buffer (e.g., PBS with 0.05% Tween 20 - PBST)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated goat anti-mouse IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2M H₂SO₄)

  • Sample extraction solvent (e.g., methanol-water solution)

  • Microplate reader

2. Procedure:

  • Coating: Coat the wells of a 96-well plate with the coating antigen diluted in coating buffer. Incubate overnight at 4°C.

  • Washing: Wash the plate three times with washing buffer.

  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at 37°C to block non-specific binding sites.

  • Washing: Wash the plate three times with washing buffer.

  • Competitive Reaction: Add this compound standards or extracted samples and the monoclonal antibody to the wells. Incubate for 1 hour at 37°C. During this step, free this compound in the sample competes with the coated antigen for binding to the antibody.

  • Washing: Wash the plate three times with washing buffer to remove unbound antibodies.

  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at 37°C.

  • Washing: Wash the plate five times with washing buffer.

  • Substrate Reaction: Add the substrate solution to each well and incubate in the dark for 15-30 minutes at 37°C.

  • Stopping the Reaction: Add the stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader. The signal intensity is inversely proportional to the concentration of this compound in the sample.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This is a generalized protocol based on common methodologies for Avilamycin detection.[4][5]

1. Sample Preparation:

  • Extraction: Homogenize the sample (e.g., feed, animal tissue) and extract this compound using a suitable solvent (e.g., acetonitrile, acetone).

  • Hydrolysis (for total residue analysis): For the determination of the marker residue, dichloroisoeverninic acid (DIA), the extract is subjected to alkaline hydrolysis.

  • Purification: The extract is purified using liquid-liquid extraction and/or solid-phase extraction (SPE) to remove interfering matrix components.

  • Reconstitution: The purified extract is evaporated to dryness and reconstituted in a solvent compatible with the LC mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic Separation: The reconstituted sample is injected into an HPLC system equipped with a suitable column (e.g., C18) to separate this compound or its marker residue from other compounds. A gradient elution with a mobile phase consisting of solvents like acetonitrile and water with additives (e.g., formic acid) is typically used.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in a specific mode (e.g., Multiple Reaction Monitoring - MRM) to selectively detect and quantify the precursor and product ions of this compound or DIA.

Visualizations

Mechanism of Action: Avilamycin Inhibition of Bacterial Protein Synthesis

Avilamycin belongs to the orthosomycin family of antibiotics and functions by inhibiting bacterial protein synthesis. It binds to the 50S ribosomal subunit, interfering with the accommodation of aminoacyl-tRNA (aa-tRNA) at the A-site, thereby halting the elongation of the polypeptide chain.[1][6]

Avilamycin_Mechanism cluster_ribosome Bacterial 70S Ribosome P_site P-site A_site A-site E_site E-site Elongation Polypeptide Elongation A_site->Elongation Facilitates aa_tRNA Aminoacyl-tRNA aa_tRNA->A_site Binds to A-site Avilamycin This compound Avilamycin->A_site Inhibition Inhibition

Avilamycin inhibits protein synthesis by blocking the A-site.
Competitive ELISA Workflow

The competitive ELISA is a sensitive immunoassay where the target antigen in the sample competes with a labeled antigen for a limited number of antibody binding sites.

Competitive_ELISA_Workflow cluster_plate Microtiter Plate Well Coated_Ag 1. Coated Antigen Sample_Ab 2. Add Sample (with this compound) & Primary Antibody Coated_Ag->Sample_Ab Wash1 3. Wash Sample_Ab->Wash1 Secondary_Ab 4. Add Enzyme-linked Secondary Antibody Wash1->Secondary_Ab Wash2 5. Wash Secondary_Ab->Wash2 Substrate 6. Add Substrate Wash2->Substrate Read 7. Read Absorbance Substrate->Read

Workflow of an indirect competitive ELISA.
Logical Relationship of Validation Parameters

The validation of any analytical method involves assessing several key parameters to ensure its reliability and suitability for its intended purpose.

Validation_Parameters cluster_params Key Validation Parameters Method Analytical Method (ELISA or LC-MS/MS) Accuracy Accuracy Recovery Method->Accuracy Precision Precision Repeatability Reproducibility Method->Precision Sensitivity Sensitivity LOD LOQ Method->Sensitivity Specificity Specificity Cross-reactivity Method->Specificity Linearity Linearity Dynamic Range Method->Linearity

Core parameters for analytical method validation.

References

Inter-laboratory Proficiency Testing for Avilamycin-A Analysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methodologies for the determination of Avilamycin-A, a crucial antibiotic in veterinary medicine.[1][2] For researchers, scientists, and drug development professionals, this document outlines experimental protocols, presents comparative performance data, and details the logical framework for establishing and participating in inter-laboratory proficiency testing. The accurate quantification of this compound in matrices such as animal feed and tissues is paramount for regulatory compliance, animal health, and food safety.[2][3]

Comparison of Analytical Method Performance

The primary analytical techniques for this compound quantification are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] Due to the complexity of the Avilamycin molecule, regulatory analysis often focuses on its stable marker residue, dichloroisoeverninic acid (DIA), formed after alkaline hydrolysis.[1][4][5] However, methods for the direct analysis of Avilamycin factors A and B also exist.[6][7]

The following tables summarize the quantitative performance data for various methods, providing a benchmark for inter-laboratory comparison.

Table 1: Performance Data for Avilamycin Marker Residue (DIA) by LC-MS/MS [2]

MatrixExtraction MethodAnalytical MethodFortification Level (µg/kg)Recovery (%)RSD (%)LOD (µg/kg)LOQ (µg/kg)Reference
Poultry MuscleAlkaline Hydrolysis, LLE, SPEIsotope Dilution LC-MS/MS2594 - 106≤ 112.78.3[5]
Porcine MuscleAlkaline Hydrolysis, LLE, SPEIsotope Dilution LC-MS/MS5094 - 106≤ 110.72.4[5]
Porcine MuscleAcetone Extraction, Hydrolysis, LLELC-MS/MS10 (as DIA)100 - 1084 - 6--[4]
Porcine FatAcetone Extraction, Hydrolysis, LLELC-MS/MSMRL103 - 1082 - 4--[4]
Porcine LiverAcetone Extraction, Hydrolysis, LLELC-MS/MSMRL103 - 1082 - 4--[4]

RSD: Relative Standard Deviation, LOD: Limit of Detection, LOQ: Limit of Quantitation, LLE: Liquid-Liquid Extraction, SPE: Solid-Phase Extraction, MRL: Maximum Residue Limit.

Table 2: Performance Data for Direct Analysis of Avilamycin A and B

MatrixExtraction MethodAnalytical MethodAnalyteRecovery (%)RSD (%)LOQ (mg/kg)Reference
Poultry FeedAcetonitrile, SPERP-HPLCAvilamycin A93.29 - 97.261.1 - 3.4-[6]
Pig FaecesAcetonitrile, SPERP-HPLCAvilamycin A>98<9.00.9[7]
Pig FaecesAcetonitrile, SPERP-HPLCAvilamycin B>98<9.00.2[7]

RSD: Relative Standard Deviation, LOQ: Limit of Quantitation, SPE: Solid-Phase Extraction, RP-HPLC: Reversed-Phase High-Performance Liquid Chromatography.

Experimental Protocols

Detailed methodologies are crucial for reproducing analytical results and for the design of proficiency testing schemes. Below are generalized protocols for the key analytical methods.

Protocol 1: Determination of Avilamycin as DIA by LC-MS/MS

This protocol is a synthesized example for the analysis of total Avilamycin residues in animal tissues.

  • Sample Homogenization: Obtain a representative sample of the tissue (e.g., muscle, liver) and homogenize it to ensure uniformity.[3]

  • Extraction and Hydrolysis:

    • Weigh 5-10 g of the homogenized sample into a suitable vessel.

    • Add an appropriate volume of extraction solvent, such as acetone, and vortex or shake vigorously.[3][4]

    • Subject the extract to alkaline hydrolysis to convert Avilamycin and its metabolites to the marker residue, DIA.[1][3]

  • Cleanup:

    • After hydrolysis, acidify the solution and perform a liquid-liquid extraction into an organic solvent like ethyl acetate.[1][3]

    • Further cleanup may be necessary using Solid-Phase Extraction (SPE) to remove matrix interferences.[1]

  • LC-MS/MS Analysis:

    • Evaporate the cleaned extract to dryness and reconstitute in a suitable mobile phase.

    • Inject the sample into an LC-MS/MS system.

    • Quantify DIA using matrix-matched calibration standards or an isotope-labeled internal standard (e.g., dichloroisoeverninic acid-d6) for enhanced accuracy.[5]

Protocol 2: Direct Determination of Avilamycin A and B in Feed by HPLC

This protocol is a generalized example for the analysis of Avilamycin in animal feed.

  • Sample Preparation: Grind a representative sample of the animal feed to a fine powder to ensure homogeneity.[2]

  • Extraction:

    • Weigh an appropriate amount of the ground feed sample into a centrifuge tube.

    • Add acetonitrile as the extraction solvent and shake vigorously.[6]

    • Centrifuge the mixture and collect the supernatant. Repeat the extraction on the remaining solid pellet and combine the supernatants.[2]

  • Cleanup:

    • Perform a Solid-Phase Extraction (SPE) cleanup using a normal-phase sorbent like silica to isolate the Avilamycin factors from matrix components.[6]

  • HPLC Analysis:

    • Evaporate the eluate from the SPE step and reconstitute in the mobile phase.

    • Inject the sample onto a reversed-phase HPLC system.

    • Separate and quantify Avilamycin factors A and B against certified reference standards.[6]

Visualizing the Proficiency Testing Workflow

The following diagrams illustrate the logical flow of an inter-laboratory proficiency test for this compound analysis and a decision-making framework for method selection.

Proficiency_Test_Workflow cluster_PT_Provider Proficiency Test (PT) Provider cluster_Participant_Lab Participant Laboratory cluster_Evaluation Evaluation Prep Preparation of Test Material (Homogenized Spiked Matrix) Homogeneity Homogeneity & Stability Testing Prep->Homogeneity Dispatch Dispatch of Samples to Participants Homogeneity->Dispatch Receipt Sample Reception & Storage Dispatch->Receipt Analysis Sample Analysis (Selected Method) Receipt->Analysis Reporting Reporting of Results to PT Provider Analysis->Reporting Stats Statistical Analysis of Results (e.g., z-scores) Reporting->Stats Report Issuance of Final Report Stats->Report Corrective Laboratory Corrective Actions Report->Corrective

Workflow for an Inter-laboratory Proficiency Test.

Method_Selection_Pathway Start Start: Need for This compound Analysis Regulatory Regulatory Requirement? Start->Regulatory Matrix_Type Matrix Type? Regulatory->Matrix_Type No DIA_Method Select DIA Marker Residue Method (LC-MS/MS) Regulatory->DIA_Method Yes LCMS_Avail LC-MS/MS Available? Matrix_Type->LCMS_Avail Animal Tissue Direct_Method Select Direct HPLC Method for Avilamycin A & B Matrix_Type->Direct_Method Animal Feed LCMS_Avail->DIA_Method Yes Outsource Outsource Analysis LCMS_Avail->Outsource No

Decision Pathway for this compound Analytical Method Selection.

References

Safety Operating Guide

A Guide to the Proper Disposal of Avilamycin-A in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

I. Immediate Safety and Handling Considerations

Before beginning any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for Avilamycin-A. While some suppliers may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), it is categorized as an eye irritant by others[1]. All laboratory personnel handling this compound should wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat[2][3]. Handling should occur in a well-ventilated area to avoid inhalation of dust[2][4]. In case of accidental contact, follow the first-aid measures outlined in the SDS[2][5].

II. Core Principles of this compound Waste Disposal

The primary concern with the disposal of antibiotics is the potential for promoting antimicrobial resistance in the environment[6][7][8][9]. Therefore, direct disposal of this compound, even in small quantities, into sanitary sewers or general trash is strongly discouraged[5][10]. The recommended approach is to treat all this compound waste, including pure compound, contaminated labware, and concentrated solutions, as hazardous chemical waste[6].

Waste Stream Recommended Disposal Method Key Considerations
Pure this compound (Solid) Collection as hazardous chemical waste.Store in a clearly labeled, sealed container. Do not mix with other waste streams unless compatibility is confirmed.
Concentrated Stock Solutions Collection as hazardous chemical waste[6].Store in a sealed, compatible container, clearly labeled with the contents and concentration. Do not attempt to neutralize or autoclave concentrated solutions without specific protocols.
Dilute Aqueous Solutions (e.g., used media) Collection as hazardous chemical waste.While some antibiotics can be inactivated by autoclaving, the heat stability of this compound is not specified. Therefore, the most prudent approach is to collect it as chemical waste.
Contaminated Labware (e.g., pipette tips, tubes) Segregate as solid hazardous waste.Place in a designated, labeled container for solid chemical waste.
Empty Product Containers Triple rinse with a suitable solvent; dispose of rinseate as hazardous waste. The rinsed container can then be discarded as regular trash after defacing the label[11].The solvent used for rinsing (e.g., water, ethanol) should be collected and treated as hazardous waste.

III. Step-by-Step Disposal Protocol for this compound Waste

The following protocol provides a general workflow for the safe disposal of this compound waste. Always adhere to your institution's specific chemical hygiene and waste disposal plans.

1. Segregation of Waste:

  • At the point of generation, separate this compound waste from other laboratory waste.

  • Use designated, compatible, and clearly labeled waste containers[12][13]. Containers should be kept closed except when adding waste[12][13].

2. Waste Collection and Storage:

  • Solid Waste: Collect pure this compound and contaminated disposable labware in a designated solid chemical waste container.

  • Liquid Waste: Collect concentrated stock solutions and dilute aqueous waste in a designated liquid chemical waste container. The container should be stored in secondary containment to prevent spills[11].

  • Label all waste containers with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and quantity.

3. Arrange for Professional Disposal:

  • Once the waste container is full, or in accordance with your institution's guidelines, arrange for pickup by your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor[12].

  • Do not accumulate large quantities of waste in the laboratory[12].

4. Decontamination of Reusable Labware:

  • Reusable labware that has come into contact with this compound should be decontaminated.

  • A thorough wash with an appropriate laboratory detergent and triple rinsing with purified water is recommended. The initial rinseate should be collected as hazardous liquid waste.

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Avilamycin_Disposal_Workflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal start This compound Waste Generated solid Solid Waste (Pure Compound, Contaminated Labware) start->solid liquid Liquid Waste (Stock Solutions, Used Media) start->liquid glass Empty Product Container start->glass collect_solid Collect in Labeled Solid Hazardous Waste Container solid->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container with Secondary Containment liquid->collect_liquid rinse_container Triple Rinse with Appropriate Solvent glass->rinse_container ehs_pickup Arrange for EHS/Contractor Pickup collect_solid->ehs_pickup collect_liquid->ehs_pickup dispose_rinseate Collect Rinseate as Liquid Hazardous Waste rinse_container->dispose_rinseate dispose_container Dispose of Rinsed Container in Regular Trash (Label Defaced) rinse_container->dispose_container dispose_rinseate->collect_liquid

Caption: Workflow for the safe segregation and disposal of this compound waste.

Disclaimer: This guide is intended for informational purposes and is based on general laboratory safety principles. Always consult your institution's specific guidelines and the manufacturer's Safety Data Sheet for this compound before handling and disposal.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.